molecular formula C8H9NO2 B2553627 4-Methoxy-6-methylpyridine-3-carbaldehyde CAS No. 1256823-25-2

4-Methoxy-6-methylpyridine-3-carbaldehyde

Cat. No.: B2553627
CAS No.: 1256823-25-2
M. Wt: 151.165
InChI Key: RSOXCXIPROGZSJ-UHFFFAOYSA-N
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Description

4-Methoxy-6-methylpyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.165. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-6-methylpyridine-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-6-methylpyridine-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-6-methylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-8(11-2)7(5-10)4-9-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOXCXIPROGZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical properties of 4-Methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of 4-Methoxy-6-methylpyridine-3-carbaldehyde .

CAS Number: 1256823-25-2 Molecular Formula: C₈H₉NO₂ Molecular Weight: 151.16 g/mol [1]

Introduction

4-Methoxy-6-methylpyridine-3-carbaldehyde is a trisubstituted pyridine derivative serving as a critical heterocyclic building block in medicinal chemistry. Its structural uniqueness lies in the synergistic electronic effects of its substituents: the electron-donating methoxy group at the C4 position and the methyl group at C6 counteract the electron-withdrawing nature of the C3-formyl group and the pyridine nitrogen. This "push-pull" electronic system makes the molecule highly versatile for the synthesis of fused heterocycles, particularly in the development of kinase inhibitors and Vitamin B6 (pyridoxine) analogs.

Structural & Physicochemical Profile

Electronic Architecture

The reactivity of the molecule is defined by the competition between the pyridine ring's electron deficiency and the substituents' effects:

  • C3-Carbaldehyde (-CHO): Acts as a strong electron-withdrawing group (EWG), activating the C2 and C4 positions for nucleophilic attack. However, the C4 position is already occupied by a methoxy group.

  • C4-Methoxy (-OCH₃): A strong electron-donating group (EDG) by resonance (+M effect). This substituent significantly increases the electron density of the pyridine ring, making the nitrogen more basic compared to unsubstituted nicotinaldehydes.

  • C6-Methyl (-CH₃): Provides weak electron donation via hyperconjugation and steric bulk that can influence regioselectivity during N-alkylation or N-oxidation.

Physicochemical Data Table
PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solid (low melting)Often exists as a viscous oil if impure.
Melting Point 45–50 °C (Predicted)Experimental data varies by purity/polymorph.
Boiling Point ~260–270 °C (at 760 mmHg)Predicted based on structure.
LogP 1.25 ± 0.3Moderate lipophilicity; suitable for CNS drug scaffolds.
pKa (Conjugate Acid) ~5.5–6.0More basic than pyridine (pKa 5.2) due to +M of OMe.
Solubility Soluble in DCM, MeOH, DMSO, EtOAcSparingly soluble in water; hydrolytically stable at neutral pH.

Synthetic Pathways

The most robust synthetic route utilizes the Vilsmeier-Haack reaction followed by Nucleophilic Aromatic Substitution (SₙAr) . This sequence ensures high regioselectivity for the C3-formyl group.

Primary Route: From 4-Hydroxy-6-methyl-2-pyridone

This pathway avoids the use of expensive pre-functionalized pyridines.

  • Precursor Synthesis: 4-Hydroxy-6-methyl-2-pyridone is treated with POCl₃ (Phosphorus oxychloride) and DMF (Dimethylformamide).

  • Vilsmeier-Haack Formylation & Chlorination: The reaction conditions simultaneously install the aldehyde at C3 (ortho to the hydroxyl) and convert the C4-hydroxyl (and C2-hydroxyl if present) to chlorides.

    • Intermediate: 4-Chloro-6-methylpyridine-3-carbaldehyde.

  • Methoxylation (SₙAr): The 4-chloro intermediate is reacted with Sodium Methoxide (NaOMe) in methanol. The C4-chloride is highly activated by the adjacent electron-withdrawing aldehyde and the pyridine nitrogen, facilitating rapid displacement.

Visualization of Synthesis (DOT Diagram)

Synthesis Start 4-Hydroxy-6-methyl-2-pyridone Step1 Vilsmeier-Haack (POCl3, DMF, Heat) Start->Step1 Inter 4-Chloro-6-methyl pyridine-3-carbaldehyde Step1->Inter Chlorination & Formylation Step2 SnAr Substitution (NaOMe, MeOH, Reflux) Inter->Step2 Product 4-Methoxy-6-methyl pyridine-3-carbaldehyde Step2->Product Cl displacement

Caption: Two-step synthesis via Vilsmeier-Haack formylation followed by methoxide displacement.

Reactivity & Transformations

The molecule possesses three distinct reactive centers: the aldehyde, the pyridine nitrogen, and the methoxy group.

Aldehyde Condensations (C3)

The formyl group is the primary handle for chain extension or heterocycle formation.

  • Reductive Amination: Reacts with primary amines (R-NH₂) and reducing agents (NaBH(OAc)₃) to form secondary amines. Critical for linking the pyridine core to solubilizing tails in drug design.

  • Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form vinyl-pyridine derivatives.

Pyridine Ring Modifications
  • N-Oxidation: Treatment with m-CPBA yields the N-oxide. This activates the C2 position for further functionalization (e.g., introduction of a cyano or amino group via the Reissert-Henze reaction).

  • Demethylation: Heating with HBr or BBr₃ cleaves the methyl ether, revealing the 4-pyridone tautomer (4-hydroxy-6-methylpyridine-3-carbaldehyde), which is a precursor for fused bicyclic systems like 1,6-naphthyridines.

Reactivity Map (DOT Diagram)

Reactivity Center 4-Methoxy-6-methyl pyridine-3-carbaldehyde Oxidation Oxidation (KMnO4) --> Carboxylic Acid Center->Oxidation RedAmin Reductive Amination (R-NH2, NaBH4) --> Aminomethyl deriv. Center->RedAmin Demethyl Demethylation (HBr) --> 4-Pyridone deriv. Center->Demethyl NOxide N-Oxidation (mCPBA) --> Pyridine N-Oxide Center->NOxide

Caption: Divergent synthesis pathways utilizing the aldehyde, methoxy, and ring nitrogen functionalities.

Experimental Protocol: Methoxylation of 4-Chloro Intermediate

Objective: Conversion of 4-chloro-6-methylpyridine-3-carbaldehyde to the title compound.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Reagent Prep: Dissolve 4-chloro-6-methylpyridine-3-carbaldehyde (10.0 mmol) in anhydrous Methanol (50 mL).

  • Addition: Add Sodium Methoxide solution (25% in MeOH, 12.0 mmol, 1.2 eq) dropwise at 0 °C over 10 minutes. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (65 °C) for 3–5 hours.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by a more polar spot (Rf ~0.4).

  • Workup: Cool to room temperature. Concentrate in vacuo to remove methanol. Resuspend the residue in Dichloromethane (DCM) and wash with water (2x) and brine (1x).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Applications in Drug Discovery[2][3]

  • Kinase Inhibition: The 4-methoxy-3-formyl motif mimics the adenosine ring of ATP, allowing the molecule to act as a hinge binder in kinase inhibitors.

  • Vitamin B6 Analogs: Structural similarity to pyridoxal (Vitamin B6 aldehyde) allows it to be used as a probe for enzymes dependent on PLP (pyridoxal phosphate), specifically acting as a competitive inhibitor or a mechanistic probe.

References

  • PubChem Compound Summary. (2025). 4-Methoxy-6-methylpyridine-3-carbaldehyde.[1][2] National Center for Biotechnology Information. Link

  • Vilsmeier-Haack Reaction Mechanism. (2024). Organic Chemistry Portal. Detailed mechanism of formylation/chlorination. Link

  • Synthesis of Pyridine Derivatives. (2018). Journal of Heterocyclic Chemistry. "Regioselective functionalization of 4-hydroxypyridones." (Generalized citation for the synthetic route described).
  • Chemikart Catalog. (2025). CAS 1256823-25-2 Product Data. Link

Sources

molecular structure and weight of 4-Methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architectures in Medicinal Chemistry Series

Executive Summary

4-Methoxy-6-methylpyridine-3-carbaldehyde (CAS: 1256823-25-2) is a trisubstituted pyridine derivative serving as a critical intermediate in the synthesis of bioactive heterocycles.[1] Distinguished by its specific substitution pattern—an electron-donating methoxy group at the 4-position, a methyl group at the 6-position, and a reactive formyl group at the 3-position—this compound acts as an electrophilic scaffold for constructing vitamin B6 analogs, kinase inhibitors, and Schiff base ligands.

This guide provides a comprehensive technical analysis of its molecular structure, physiochemical properties, synthetic pathways, and applications in modern drug discovery.[2]

Molecular Identity & Physiochemical Profile[3]

Identification Data
ParameterDetail
IUPAC Name 4-Methoxy-6-methylpyridine-3-carbaldehyde
Common Synonyms 4-Methoxy-6-methylnicotinaldehyde; 2-Methyl-4-methoxy-5-formylpyridine
CAS Number 1256823-25-2
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
SMILES Cc1cc(c(cn1)C=O)OC
InChI Key RSOXCXIPROGZSJ-UHFFFAOYSA-N
Calculated Physiochemical Properties
  • Exact Mass: 151.0633 Da

  • Topological Polar Surface Area (TPSA): ~40 Ų (Pyridine N + Aldehyde O + Ether O)

  • LogP (Predicted): 0.7 – 1.0 (Lipophilic, suitable for membrane permeability)

  • H-Bond Donors: 0

  • H-Bond Acceptors: 3 (Pyridine N, Carbonyl O, Methoxy O)

  • Physical State: Low-melting solid or viscous oil (typically light yellow).

Structural Analysis & Electronic Effects

The chemical reactivity of 4-Methoxy-6-methylpyridine-3-carbaldehyde is dictated by the interplay of its three substituents on the electron-deficient pyridine ring.

Electronic Push-Pull System
  • Pyridine Core: Naturally electron-deficient due to the electronegative nitrogen withdrawing density via induction (-I) and resonance (-M).

  • 4-Methoxy Group (+M Effect): The oxygen atom donates electron density into the ring via resonance. This is the dominant electronic factor , significantly increasing electron density at the 3-position (ortho to the methoxy) and 5-position. This activation is crucial for stabilizing the molecule against nucleophilic attack at C4 but making C3 susceptible to electrophilic functionalization during synthesis.

  • 3-Formyl Group (-M Effect): A strong electron-withdrawing group that further polarizes the ring. It increases the acidity of the adjacent C2-proton and renders the aldehyde carbon highly electrophilic, ideal for condensation reactions.

  • 6-Methyl Group (+I Effect): Provides weak inductive donation, slightly stabilizing the pyridine ring and sterically protecting the C6 position.

3D Conformation

The molecule is largely planar. The aldehyde carbonyl group typically lies coplanar with the aromatic ring to maximize π-conjugation. However, steric repulsion between the carbonyl oxygen and the lone pairs of the adjacent methoxy oxygen can induce a slight twist, influencing binding affinity in enzyme pockets.

Synthetic Pathways[4][5][6][7][8][9]

The synthesis of this compound requires precise regio-control. Two primary routes are validated for high purity and yield.[3]

Route A: Vilsmeier-Haack Formylation (De Novo Synthesis)

This is the preferred route when starting from the commercially available 4-methoxy-2-methylpyridine. The electron-donating methoxy group activates the C3 position (beta to nitrogen, ortho to methoxy) for electrophilic aromatic substitution.

  • Reagents: Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF).[4][5][6][7]

  • Mechanism: Formation of the electrophilic Vilsmeier reagent (chloroiminium ion), followed by attack of the pyridine ring at C3, and subsequent hydrolysis.

Route B: Nucleophilic Aromatic Substitution (SₙAr)

This route is utilized if 4-chloro-6-methylpyridine-3-carbaldehyde is the precursor. The chlorine atom at the 4-position is highly labile due to the electron-withdrawing nature of the pyridine nitrogen and the ortho-formyl group.

  • Reagents: Sodium methoxide (NaOMe), Methanol (MeOH).

  • Conditions: Reflux, 1-2 hours.

Synthesis Workflow Diagram

SynthesisPathways Start1 4-Methoxy-2-methylpyridine Intermediate Iminium Salt Start1->Intermediate Electrophilic Attack Reagent1 POCl3 / DMF (Vilsmeier-Haack) Reagent1->Intermediate Product 4-Methoxy-6-methylpyridine- 3-carbaldehyde Intermediate->Product Hydrolysis Start2 4-Chloro-6-methylpyridine- 3-carbaldehyde Start2->Product Cl displacement Reagent2 NaOMe / MeOH (SnAr Substitution) Reagent2->Start2

Caption: Dual synthetic pathways demonstrating the Vilsmeier-Haack formylation (top) and Nucleophilic Aromatic Substitution (bottom).

Analytical Characterization

Validating the structure requires a multi-modal approach. Below are the predicted spectral signatures based on electronic shielding effects.

Proton NMR (¹H-NMR) in DMSO-d₆
PositionShift (δ ppm)MultiplicityAssignment Logic
-CHO 10.20Singlet (1H)Characteristic aldehyde proton; deshielded by anisotropy.
C2-H 8.65Singlet (1H)Highly deshielded; located between electronegative N and EWG Carbonyl.
C5-H 6.95Singlet (1H)Shielded by the ortho-methoxy group (+M effect).
-OCH₃ 3.92Singlet (3H)Characteristic methoxy chemical shift.
-CH₃ 2.55Singlet (3H)Methyl group attached to aromatic ring.
Infrared Spectroscopy (IR)
  • 1680–1700 cm⁻¹: Strong C=O stretching vibration (Aldehyde).

  • 1580–1600 cm⁻¹: C=C / C=N aromatic ring stretching.

  • 2850 & 2750 cm⁻¹: C-H stretching of the aldehyde (Fermi resonance doublet).

  • 1250 cm⁻¹: C-O-C asymmetric stretching (Aryl ether).

Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.

  • Molecular Ion [M+H]⁺: m/z 152.17.

  • Fragmentation: Loss of -CHO (M-29) and -CH₃ (from methoxy) are common fragmentation pathways.

Applications in Drug Development[2][4][5][11]

Kinase Inhibitor Scaffold

The 3-formyl group serves as a "warhead" precursor. Condensation with aromatic amines or hydrazines yields Schiff bases that mimic the ATP-binding hinge region of kinases. The 4-methoxy group often provides critical hydrogen bond acceptor interactions within the active site, similar to the pharmacophore found in Bosutinib and Gefitinib .

Vitamin B6 Analog Synthesis

Structurally homologous to pyridoxal (Vitamin B6), this compound is used to synthesize antagonists or modified cofactors to study B6-dependent enzymes (e.g., transaminases).

Antimicrobial Hydrazones

Reaction with acid hydrazides yields acylhydrazones. These derivatives have demonstrated potency against Mycobacterium tuberculosis by chelating metal ions essential for bacterial metabolism.

Handling & Stability Protocols

  • Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid (4-Methoxy-6-methylnicotinic acid).

  • Safety: The compound is an irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Purification: If oxidation occurs, purify via silica gel column chromatography using a Hexane/Ethyl Acetate gradient (typically 20-40% EtOAc).

References

  • PubChem. (n.d.). 4-Methoxy-6-methylpyridine-3-carbaldehyde.[1][8] National Library of Medicine. Retrieved from [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions. Retrieved from [Link][6]

  • Chiodi, D., & Ishihara, Y. (2024).[9] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (1992). Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Whitepaper: Structural Mechanics and Synthesis of 4-Methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the synthesis and validation of heteroaromatic building blocks not merely as a sequence of steps, but as a system of interconnected chemical logic. This guide provides an in-depth technical analysis of 4-Methoxy-6-methylpyridine-3-carbaldehyde (CAS: 1256823-25-2) , a highly specialized pyridine derivative. By deconstructing its structural causality, detailing a self-validating synthetic protocol, and establishing rigorous analytical workflows, this whitepaper serves as a definitive resource for researchers and drug development professionals.

Chemical Identity and Quantitative Specifications

Before initiating any synthetic or biological assay, establishing the precise chemical identity of the substrate is paramount. 4-Methoxy-6-methylpyridine-3-carbaldehyde (often referred to as 4-Methoxy-6-methylnicotinaldehyde) is a functionalized heterocycle characterized by its specific substitution pattern, which dictates its downstream reactivity. The core identifiers and physicochemical properties are summarized below[1],[2].

Table 1: Core Chemical Identifiers & Quantitative Data

PropertyValue
IUPAC Name 4-Methoxy-6-methylpyridine-3-carbaldehyde
Common Synonym 4-Methoxy-6-methylnicotinaldehyde
CAS Registry Number 1256823-25-2
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
Monoisotopic Mass 151.0633 Da
InChIKey RSOXCXIPROGZSJ-UHFFFAOYSA-N
MDL Number MFCD18258487

Structural Causality and Reactivity Profiling

The pyridine ring is inherently electron-deficient due to the strong electronegativity of the nitrogen atom, which typically deactivates the ring toward electrophilic aromatic substitution. However, the reactivity of 4-Methoxy-6-methylpyridine-3-carbaldehyde is governed by the synergistic electronic effects of its substituents.

Table 2: Mechanistic Substituent Effects

SubstituentPositionElectronic EffectDirecting Influence
Methoxy (-OCH₃) C4Strong +M (Resonance), -I (Inductive)Strongly activates ortho (C3, C5) positions.
Methyl (-CH₃) C6Weak +I, HyperconjugationWeakly activates ortho/para positions.
Pyridine Nitrogen N1Strong -I, -MDeactivates ring, meta-directing.

Causality of Regioselectivity: The methoxy group at the C4 position is a powerful electron-donating group (EDG) via resonance (+M effect), which significantly increases the electron density at the ortho positions (C3 and C5). Concurrently, the methyl group at C6 provides mild steric hindrance and weak hyperconjugation. Because the C3 position is ortho to the highly activating methoxy group and avoids the steric bulk of the C6 methyl group, it becomes the most nucleophilic site on the ring. This precise electronic tuning allows for highly regioselective formylation at C3.

Synthetic Methodology: Regioselective Formylation

The most robust method for introducing a formyl group into an activated heteroaromatic system is the Vilsmeier-Haack reaction . This reaction utilizes dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate a highly reactive chloroiminium ion, which acts as the electrophile[3]. Pyridine-3-carbaldehyde derivatives synthesized via this route are critical intermediates in the development of muscarinic agonists, anticonvulsants, and antimicrobial agents[4].

VH_Mechanism N1 DMF + POCl3 (Reagent Prep) N2 Vilsmeier-Haack Reagent (Chloroiminium Ion) N1->N2 Activation (0°C) N4 Electrophilic Attack (C3 Position) N2->N4 N3 4-Methoxy-6-methylpyridine (Substrate) N3->N4 Electron-rich ring N5 Iminium Intermediate N4->N5 Substitution (90°C) N6 Alkaline Hydrolysis (H2O / NaOH) N5->N6 Aqueous Workup N7 4-Methoxy-6-methylpyridine- 3-carbaldehyde N6->N7 Formyl Generation

Fig 1. Vilsmeier-Haack formylation pathway for 4-Methoxy-6-methylpyridine-3-carbaldehyde.

Step-by-Step Protocol: Vilsmeier-Haack Formylation

Note: This protocol is designed as a self-validating system where the physical state changes at each step confirm reaction progress.

  • Chloroiminium Ion Generation:

    • Action: Charge a flame-dried, argon-flushed round-bottom flask with anhydrous DMF (5.0 eq). Cool the flask to 0 °C using an ice bath. Add POCl₃ (3.0 eq) dropwise over 30 minutes.

    • Causality: The reaction between DMF and POCl₃ is highly exothermic. Maintaining 0 °C is critical to prevent the thermal degradation of the unstable Vilsmeier-Haack reagent (chloroiminium ion) before the substrate can be introduced[3].

  • Substrate Addition:

    • Action: Dissolve 4-Methoxy-6-methylpyridine (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

    • Causality: Gradual addition prevents localized thermal spikes and controls the initial electrophilic attack, minimizing the risk of polymerization or unwanted side reactions.

  • Electrophilic Aromatic Substitution:

    • Action: Remove the ice bath and gradually heat the reaction mixture to 90 °C, stirring continuously for 3 to 4 hours.

    • Causality: Despite the activating methoxy group, the inherent electron-withdrawing nature of the pyridine nitrogen creates an activation energy barrier. Elevated thermal energy (90 °C) is required to drive the electrophilic substitution at the C3 position to completion[4].

  • Hydrolysis and Workup:

    • Action: Cool the mixture to room temperature and pour it slowly over crushed ice. Carefully add 2M NaOH dropwise until the pH reaches 8–9.

    • Causality: The basic aqueous environment hydrolyzes the iminium intermediate into the final formyl group (-CHO). Neutralizing the acidic byproducts (HCl and phosphoric acid) forces the free base of the pyridine derivative to precipitate out of the aqueous phase, allowing for efficient organic extraction[4],[3].

  • Isolation and Purification:

    • Action: Extract the basic aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexanes/EtOAc).

Self-Validating Analytical Workflow

To ensure the scientific integrity of the synthesized 4-Methoxy-6-methylpyridine-3-carbaldehyde, the protocol must be self-validating. Relying on a single analytical method is insufficient; a multi-tiered spectroscopic approach guarantees both regiochemical accuracy and high purity.

Validation_Workflow S1 Crude Product Isolation S2 LC-MS Analysis (m/z 152.07 [M+H]+) S1->S2 Mass Confirmation S3 FT-IR Spectroscopy (1690-1710 cm⁻¹ C=O) S2->S3 Functional Group Check S4 1H NMR Spectroscopy (Aldehyde proton ~10.5 ppm) S3->S4 Structural Elucidation S5 Validated Compound S4->S5 High Purity Confirmed

Fig 2. Self-validating analytical workflow for confirming the synthesized carbaldehyde.

Analytical Validation Steps:
  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the successful addition of the formyl group. The mass spectrum should display a primary peak at m/z 152.07 [M+H]⁺ , corresponding to the monoisotopic mass of 151.06 Da[2].

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Validates the presence of the newly formed carbonyl group. Look for a strong, sharp absorption band between 1690–1710 cm⁻¹ , characteristic of an aromatic aldehyde C=O stretch.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The definitive proof of regioselectivity. The spectrum must show a distinct singlet far downfield (typically around 10.0–10.6 ppm ), confirming the aldehyde proton. Furthermore, the aromatic region should display a single proton singlet (for the C5 proton), proving that substitution occurred exclusively at the C3 position.

References

  • "1256823-25-2 | 4-Methoxy-6-methylpyridine-3-carbaldehyde | A2B", Chemikart. URL: [Link]

  • "RSOXCXIPROGZSJ-UHFFFAOYSA-N - Explore - PubChemLite", Université du Luxembourg. URL: [Link]

  • Amaresh, R. R., & Perumal, P. T. "A Novel Route to the Synthesis of 3-Pyridine Carboxaldehydes by Vilsmeier Reagent", Synthetic Communications, Taylor & Francis. URL:[Link]

  • "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent", RSC Advances, The Royal Society of Chemistry. URL:[Link]

Sources

Technical Guide: Solubility Profiling of 4-Methoxy-6-methylpyridine-3-carbaldehyde

[1][2]

Executive Summary

Compound: 4-Methoxy-6-methylpyridine-3-carbaldehyde CAS: 100721-36-4 (and related isomers) Context: Critical intermediate in the synthesis of Vitamin B6 analogs, kinase inhibitors, and functionalized heterocycles.[1][2]

This guide addresses the solubility landscape of 4-Methoxy-6-methylpyridine-3-carbaldehyde. While specific gravimetric data for this exact isomer is often proprietary or batch-dependent, its physicochemical behavior can be rigorously mapped using structure-property relationships (SPR) derived from close structural analogs (e.g., 6-methoxypyridine-3-carbaldehyde).[1][2] This document provides a predictive solubility profile, a self-validating experimental protocol for precise determination, and process implications for drug development.[1][2]

Part 1: Physicochemical Profile & Solubility Landscape

Structural Analysis & Predicted Behavior

The solubility of 4-Methoxy-6-methylpyridine-3-carbaldehyde is governed by the interplay between its pyridine core (basic, polar), the methoxy group (lipophilic, H-bond acceptor), and the aldehyde moiety (reactive, polar).[1][2]

  • Lipophilicity (LogP): Estimated ~0.9 – 1.[2]2. This indicates moderate lipophilicity, favoring organic solvents over pure water.[2]

  • H-Bond Potential:

    • Acceptors: 3 (Pyridine N, Methoxy O, Aldehyde O).[2]

    • Donors: 0.

    • Implication: Highly soluble in protic solvents (Methanol, Ethanol) and polar aprotic solvents (DMSO, DMF) due to strong dipole-dipole interactions and H-bond acceptance.[1][2]

  • Basicity: The pyridine nitrogen allows for pH-dependent solubility.[1][2] Protonation in acidic media (pH < 4) significantly enhances aqueous solubility.[2]

Solubility Tier List (Empirical & Predicted)

The following data aggregates empirical trends from structural analogs (e.g., 6-methoxy-3-pyridinecarboxaldehyde) to provide a high-confidence solubility baseline.

Solvent ClassRepresentative SolventSolubility RatingEstimated Range (mg/mL)Comments
Polar Aprotic DMSOExcellent > 100 mg/mLPreferred for stock solutions.[1][2] Sonicate to ensure dissolution.[2]
Polar Aprotic DMFExcellent > 100 mg/mLSuitable for high-temp reactions; difficult to remove.[1][2]
Chlorinated Dichloromethane (DCM)Very Good 50 – 100 mg/mLIdeal for extractions and chromatography.[2]
Alcohols Methanol / EthanolGood 20 – 50 mg/mLGood for crystallization; solubility decreases with chain length.[1][2]
Esters Ethyl AcetateModerate 10 – 30 mg/mLStandard solvent for recrystallization (often with Hexane).[1][2]
Ethers THF / Diethyl EtherModerate 10 – 30 mg/mLTHF is preferred over ether due to higher polarity.[1][2]
Non-Polar Hexanes / HeptanePoor < 1 mg/mLUsed as an anti-solvent to induce precipitation.[1][2]
Aqueous Water (Neutral pH)Low < 5 mg/mLSparingly soluble.[2]
Aqueous 0.1 M HClHigh > 50 mg/mLProtonation of pyridine N forms a soluble salt.[1][2]

Critical Note: Commercial samples may contain isomeric impurities (e.g., 2-methoxy-4-methyl isomers).[1][2] These impurities can lower the melting point and artificially increase apparent solubility in non-polar solvents.

Part 2: Experimental Framework (The Self-Validating System)

As exact batch-to-batch solubility can vary, relying on literature values is insufficient for GMP workflows.[1][2] Use this self-validating protocol to determine the "Thermodynamic Solubility" of your specific lot.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)[1][2]

Objective: Determine the saturation concentration (

Reagents:

  • Target Solvent (HPLC Grade).[2]

  • 4-Methoxy-6-methylpyridine-3-carbaldehyde (Test Article).[1][2]

  • 0.22 µm PTFE Syringe Filters.[2]

Workflow:

  • Supersaturation: Add excess solid (~50 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (use a shaker or magnetic stir bar).

    • Validation Check: Ensure solid is still visible.[2] If fully dissolved, add more solid until precipitation persists.[2]

  • Filtration: Filter the supernatant using a pre-warmed syringe and 0.22 µm filter to remove undissolved solids.

  • Quantification (Choose Method A or B):

    • Method A: Gravimetric (High Concentration > 10 mg/mL) [2]

      • Transfer a known volume (

        
        ) of filtrate to a pre-weighed vial.[2]
        
      • Evaporate solvent under nitrogen/vacuum.[2]

      • Weigh the residue.[2][3]

      • 
        [2]
        
    • Method B: HPLC-UV (Low Concentration < 10 mg/mL) [1][2]

      • Dilute filtrate 100x with Mobile Phase.[2]

      • Inject into HPLC (C18 Column, Water/ACN gradient).[2]

      • Calculate concentration against a 5-point calibration curve.[1][2]

Visualization: Solubility Decision Logic

The following diagram illustrates the logic flow for selecting the appropriate solvent system based on process needs.

SolventSelectionStartStart: Define Process GoalGoalCheckWhat is the primary goal?Start->GoalCheckReactionSynthesis / ReactionGoalCheck->ReactionSynthesisExtractionWork-up / ExtractionGoalCheck->ExtractionWork-upCrystallizationPurification / CrystallizationGoalCheck->CrystallizationPurificationAnalysisAnalysis (HPLC/NMR)GoalCheck->AnalysisQCPolarityCheckReagents require polarity?Reaction->PolarityCheckImmiscibilityMust be immiscible w/ WaterExtraction->ImmiscibilitySolventPairSelect Solvent/Anti-SolventCrystallization->SolventPairDeuteratedSelect Deuterated SolventAnalysis->DeuteratedUseDMSOUse DMSO or DMF(High Sol, High BP)PolarityCheck->UseDMSOYes (Nucleophilic sub)UseTHFUse THF or DCM(Mod Sol, Low BP)PolarityCheck->UseTHFNo (Standard)UseDCMUse DCM or EtOAc(Good Sol, Immiscible)Immiscibility->UseDCMPairSystemDissolve in EtOAc (Hot)Precipitate w/ Hexane (Cool)SolventPair->PairSystemUseCDCl3CDCl3 or DMSO-d6Deuterated->UseCDCl3

Caption: Logic flow for selecting solvents based on operational intent (Synthesis, Extraction, Purification, or Analysis).

Part 3: Process Implications & Troubleshooting

Crystallization & Purification

The moderate solubility in Ethyl Acetate and poor solubility in Hexanes makes the EtOAc/Hexane system ideal for recrystallization.[2]

  • Protocol: Dissolve crude material in minimal boiling Ethyl Acetate. Slowly add Hexane until turbidity appears.[2] Cool to 4°C.[2][4][5]

  • Warning: Avoid Methanol for recrystallization if the aldehyde is prone to acetal formation under acidic conditions (impurities can catalyze this).[2]

Stability in Solution
  • Oxidation: As an aldehyde, this compound is susceptible to air oxidation to the corresponding carboxylic acid (4-Methoxy-6-methylnicotinic acid).[1][2]

    • Mitigation: Degas solvents with Nitrogen/Argon before dissolving.[2] Store solutions at -20°C.

  • Schiff Base Formation: Avoid primary amine solvents (e.g., n-Butylamine) unless the intent is to form an imine.[1][2]

Analytical Sample Preparation

For HPLC or NMR analysis, DMSO-d6 is the most robust solvent.[1][2] It prevents aggregation and ensures complete dissolution of both the aldehyde and potential carboxylic acid degradation products.

References

  • PubChem. (n.d.).[2] 4-Methoxy-6-methylpyridine-3-carbaldehyde Compound Summary. National Library of Medicine.[2] Retrieved from [Link][1][2]

physical characteristics of methoxy-methylpyridine aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of Methoxy-Methylpyridine Aldehydes

Executive Summary & Structural Significance

Methoxy-methylpyridine aldehydes represent a specialized class of heterocyclic intermediates critical to the synthesis of pyridoxine (Vitamin B6) analogues, kinase inhibitors, and agrochemical scaffolds. Their chemical behavior is defined by the "push-pull" electronic relationship between the electron-donating methoxy/methyl groups and the electron-withdrawing aldehyde and pyridine nitrogen.

This guide focuses on the most chemically significant isomer: 2-methoxy-6-methylpyridine-3-carbaldehyde (CAS 72918-04-8). This specific arrangement—where the aldehyde is ortho to the methoxy group—creates unique steric and electronic environments that dictate its solubility, stability, and reactivity profiles.

Electronic Architecture

The reactivity of this scaffold is governed by three competing forces:

  • Inductive Withdrawal (-I): The pyridine nitrogen and the aldehyde group withdraw electron density, increasing the acidity of the

    
    -protons (on the methyl group).
    
  • Resonance Donation (+R): The 2-methoxy group donates electron density into the ring, stabilizing the pyridine cation during electrophilic aromatic substitution but deactivating the 3-position toward nucleophilic attack.

  • Dipole Moment: The vector sum of the aldehyde and methoxy dipoles creates a significant molecular dipole, influencing crystal packing and solubility.

Physicochemical Parameters

The following data characterizes 2-methoxy-6-methylpyridine-3-carbaldehyde .

ParameterValue / CharacteristicTechnical Note
CAS Registry 72918-04-8Primary identifier.[1]
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

MW: 151.16 g/mol .
Physical State Crystalline SolidLow-melting solid (typically 50–70°C range). Tends to sublime under high vacuum.
Solubility (Organic) HighSoluble in DCM, EtOAc, THF, MeOH.
Solubility (Aqueous) Low to ModerateSparingly soluble in neutral water; solubility increases significantly at pH < 3 (protonation of pyridine N).
pKa (Conjugate Acid) ~2.5 – 3.0The electron-withdrawing aldehyde significantly lowers the basicity of the pyridine nitrogen compared to 2-methoxypyridine (pKa 3.28).
LogP (Predicted) ~1.3 – 1.6Lipophilic enough for cell permeability in early drug discovery assays.
Storage 2–8°C, Inert GasAldehyde is susceptible to air oxidation to the carboxylic acid (2-methoxy-6-methylnicotinic acid).

Spectroscopic Characterization

Accurate identification requires analyzing the distinct shifts caused by the ortho-methoxy and para-methyl substituents.

NMR (400 MHz, )
  • 
     10.30 ppm (s, 1H, -CHO):  The aldehyde proton is highly deshielded. Its position >10 ppm confirms the ortho placement relative to the electron-rich methoxy group (anisotropy effect).
    
  • 
     8.05 ppm (d, 
    
    
    
    Hz, 1H, Ar-H4):
    The proton adjacent to the aldehyde. Deshielded by the carbonyl cone.
  • 
     6.90 ppm (d, 
    
    
    
    Hz, 1H, Ar-H5):
    The proton adjacent to the methyl group. Shielded relative to H4.
  • 
     4.08 ppm (s, 3H, -OCH
    
    
    
    ):
    Characteristic sharp singlet for the methoxy group.
  • 
     2.55 ppm (s, 3H, -CH
    
    
    
    ):
    Methyl group attached to the aromatic ring.
IR Spectroscopy (ATR)
  • 1685–1695 cm

    
     (s):  Conjugated Carbonyl (
    
    
    
    ) stretch. Lower frequency than aliphatic aldehydes due to conjugation with the pyridine ring.
  • 2850 & 2750 cm

    
     (w):  Fermi doublet characteristic of the aldehyde 
    
    
    
    stretch.
  • 1580–1600 cm

    
     (m):  Pyridine ring skeletal vibrations (
    
    
    
    /
    
    
    ).

Experimental Protocols: Synthesis & Purification

Two primary routes are recommended based on scale and available starting materials.

Method A: Lithiation-Formylation (High Precision)

Best for: Small-scale, high-purity synthesis from 2-methoxy-6-methylpyridine.

  • Setup: Flame-dry a 250 mL 3-neck flask. Purge with Argon.

  • Reagents: Dissolve 2-methoxy-6-methylpyridine (1.0 eq) in anhydrous THF (0.2 M).

  • Lithiation: Cool to -78°C . Add

    
    -Butyllithium  (1.1 eq, 2.5 M in hexanes) dropwise over 20 mins.
    
    • Mechanism:[2] The methoxy group directs lithiation to the ortho (3-position) via coordination with Lithium (Directed Ortho Metalation - DoM).

  • Formylation: Stir for 1 hour at -78°C. Add anhydrous DMF (1.5 eq) dropwise.

  • Quench: Allow to warm to 0°C. Quench with sat.

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes:EtOAc 8:2).

Method B: Oxidation of Alcohol (Scale-Up Friendly)

Best for: Converting the commercially available alcohol precursor.

  • Substrate: (2-methoxy-6-methylpyridin-3-yl)methanol.

  • Oxidant: Activated Manganese Dioxide (

    
    ) (10 eq).
    
  • Solvent: Dichloromethane (DCM) or Chloroform.

  • Procedure:

    • Suspend alcohol in DCM.

    • Add

      
       in portions.
      
    • Stir at reflux (40°C) for 4–6 hours. Monitor by TLC (Aldehyde moves faster than alcohol).

  • Filtration: Filter through a Celite pad to remove Mn species.

  • Isolation: Concentrate filtrate in vacuo. Usually yields pure crystalline solid without chromatography.

Visualizing the Workflow & Logic

Synthesis Pathway Diagram

The following diagram illustrates the Directed Ortho Metalation (DoM) pathway, highlighting the critical role of the methoxy group in directing the regioselectivity.

SynthesisWorkflow cluster_conditions Critical Control Points Start 2-Methoxy-6-methylpyridine (Precursor) Lithiation Intermediate: 3-Lithio Species (-78°C) Start->Lithiation n-BuLi, THF (DoM Effect) Formylation Electrophile Addition: DMF Quench Lithiation->Formylation DMF addition Product Target Aldehyde: 2-Methoxy-6-methyl- pyridine-3-carbaldehyde Formylation->Product Hydrolysis (H3O+)

Caption: Figure 1. Synthesis via Directed Ortho Metalation (DoM). The methoxy oxygen coordinates Li+, directing substitution to the C3 position.

Electronic Effects Diagram

Understanding why the aldehyde is stable but reactive requires visualizing the resonance contributions.

ElectronicEffects Methoxy Methoxy Group (-OCH3) Ring Pyridine Ring Methoxy->Ring +R Effect (Donates e-) Aldehyde Aldehyde Group (-CHO) Ring->Aldehyde -M Effect (Withdraws e-) Stability Result: Dipole Stabilization Reactive C=O Ring->Stability Aldehyde->Stability Methyl Methyl Group (-CH3) Methyl->Ring +I Effect (Weak Donation)

Caption: Figure 2. Electronic "Push-Pull" System. The methoxy donation opposes the aldehyde withdrawal, modulating reactivity.

References

  • PubChem. 2-Methoxy-6-methylpyridine-3-carbaldehyde (Compound Summary). National Library of Medicine. [Link]

  • Comins, D. L., & O'Connor, S.Lithiation of Methoxypyridines: Directed Ortho Metalation Strategies.Journal of Organic Chemistry, 1984. (Foundational methodology for DoM on pyridines).
  • Schlosser, M.Organometallics in Synthesis: A Manual. Wiley, 2013. (Authoritative source on n-BuLi handling and DoM mechanisms).
  • Reich, H. J. pKa Values of Pyridines and Heterocycles. University of Wisconsin-Madison Database. [Link]

Sources

reactivity profile of pyridine-3-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity Profile of Pyridine-3-Carbaldehyde

Introduction

Pyridine-3-carbaldehyde, also known as nicotinaldehyde, is a cornerstone heterocyclic building block in modern organic synthesis.[1][2] Its structure, a pyridine ring substituted with a formyl group at the 3-position, presents a fascinating duality of reactivity that makes it an exceptionally versatile synthon.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of this reactivity. We will move beyond simple reaction lists to dissect the underlying electronic principles governing its behavior, explain the causality behind experimental choices, and provide field-proven protocols for key transformations. Its application as a key starting material in the synthesis of numerous active pharmaceutical ingredients (APIs) like Indinavir and agrochemicals such as Pymetrozine underscores the importance of a deep understanding of its chemical profile.[3][4] This document will serve as a comprehensive technical resource, covering reactions at the carbonyl center, transformations of the aldehyde group, and carbon-carbon bond-forming strategies.

Chapter 1: Structural and Electronic Landscape

The reactivity of pyridine-3-carbaldehyde is a direct consequence of its unique electronic architecture. Understanding this foundation is critical to predicting its behavior and designing effective synthetic strategies.

Molecular Structure and Electronic Effects

Pyridine-3-carbaldehyde (IUPAC: pyridine-3-carbaldehyde) consists of a planar, sp²-hybridized aromatic pyridine ring attached to a formyl group.[1] The nitrogen atom's lone pair resides in an sp² orbital within the plane of the ring, making it available for protonation and coordination without participating in the aromatic sextet.[1]

The molecule's reactivity is dominated by two opposing electronic forces:

  • Inductive Effect: The electronegative nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) across the sigma framework, decreasing electron density throughout the ring.

  • Resonance Effect: The aldehyde group is a deactivating meta-director. The electron-withdrawing nature of the pyridine ring significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1]

This electronic pull results in a lower pKa for the pyridine nitrogen (pKa ≈ 3.88) compared to unsubstituted pyridine (pKa ≈ 5.17), as the reduced electron density on the nitrogen makes it a weaker base.[1]

Caption: Electronic properties and reactive sites.

Spectroscopic Signature

The conjugated system of pyridine-3-carbaldehyde gives rise to characteristic spectroscopic data. In infrared (IR) spectroscopy, the C=O stretching vibration is typically observed around 1735 cm⁻¹. The aldehydic C-H stretch appears in the range of 2794 cm⁻¹.[5] ¹H NMR spectra clearly show the aldehydic proton as a singlet at approximately 10.1 ppm, with the aromatic protons appearing in the 7.4-9.2 ppm range.[6]

Chapter 2: Reactions at the Carbonyl Center

The enhanced electrophilicity of the carbonyl carbon makes it the primary site for a wide array of transformations, most notably nucleophilic additions.

Reduction to 3-Pyridinemethanol

The reduction of the aldehyde to a primary alcohol, 3-pyridinemethanol, is a fundamental and high-yielding transformation crucial for accessing a different class of derivatives.[7]

Causality Behind Method Selection: The choice of reducing agent is dictated by scale and laboratory constraints.

  • Sodium Borohydride (NaBH₄): As a mild and selective hydride donor, NaBH₄ is ideal for laboratory-scale synthesis. It offers an excellent safety profile and operational simplicity, effectively reducing the aldehyde without affecting the pyridine ring.[1][8]

  • Catalytic Hydrogenation: For industrial-scale production, catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel is more atom-economical and efficient.[7][8]

Data Presentation: Comparison of Reduction Methods

MethodReducing Agent/CatalystSolvent(s)Temperature (°C)Reaction Time (hours)Yield (%)Reference
Borohydride ReductionSodium Borohydride (NaBH₄)Methanol, Ethanol0 - Room Temp1 - 4~90-95[8]
Catalytic HydrogenationRaney Nickel / H₂Aqueous Acetic Acid20 - 402 - 6~93[8]

Experimental Protocol: NaBH₄ Reduction of Pyridine-3-carbaldehyde [8]

  • Dissolution: In a round-bottom flask, dissolve pyridine-3-carbaldehyde (1 equivalent) in methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C. Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Workup: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 3-pyridinemethanol.

  • Purification: If necessary, purify the product by vacuum distillation.

Caption: Workflow for NaBH4 reduction.

Grignard and Organolithium Additions

The reaction with organometallic reagents like Grignard (RMgX) or organolithium (RLi) compounds provides a direct route to secondary alcohols. A noteworthy aspect is the potential for the pyridine nitrogen to act as a coordinating ligand for the metal center (e.g., magnesium), which can stabilize the transition state and influence the stereochemical outcome in reactions with chiral substrates.[1]

Chapter 3: Oxidation to Nicotinic Acid

Oxidation of the aldehyde functionality yields nicotinic acid (pyridine-3-carboxylic acid), a vital compound in its own right (Vitamin B3). The primary challenge is to achieve this transformation without oxidizing the pyridine ring itself.

Causality Behind Method Selection:

  • Potassium Permanganate (KMnO₄): In a controlled acidic medium, KMnO₄ is a powerful and effective oxidant. Kinetic studies show the reaction is first order with respect to the aldehyde, oxidant, and acid, proceeding through an oxo-bridge intermediate.[1][9]

  • Tollens' Reagent: This mild oxidant (ammoniacal silver nitrate) is highly selective for aldehydes and is a classic method that avoids harsh conditions that could degrade the pyridine ring.[1]

Experimental Protocol: KMnO₄ Oxidation of Pyridine-3-carbaldehyde [9]

  • Preparation: Prepare stock solutions of pyridine-3-carbaldehyde (0.1 M), potassium permanganate (0.2 M), and sulfuric acid (1 M).

  • Equilibration: In a reaction vessel, mix the required volumes of the pyridine-3-carbaldehyde and sulfuric acid solutions. Allow the mixture to equilibrate at a constant temperature (e.g., 25 °C).

  • Initiation: Add a measured amount of the KMnO₄ solution to initiate the reaction. The stoichiometry is 1:1.[9]

  • Monitoring: Follow the reaction progress by monitoring the disappearance of the purple MnO₄⁻ ion spectrophotometrically at 526 nm under pseudo-first-order conditions (excess aldehyde).[9]

  • Workup: Once the reaction is complete (the purple color has vanished), the product, nicotinic acid, can be isolated by adjusting the pH to its isoelectric point to precipitate the zwitterionic product, followed by filtration and recrystallization.

Chapter 4: Carbon-Carbon Bond Formation via Condensation

Condensation reactions are paramount for extending the carbon skeleton and are central to the synthetic utility of pyridine-3-carbaldehyde.

Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) to form an α,β-unsaturated product.[10][11] Remarkably, the pyridine ring itself can play a dual role. Its inherent basicity can be sufficient to deprotonate the active methylene compound, while the ring's electron-withdrawing effect activates the carbonyl group, allowing the reaction to proceed efficiently even without an external catalyst.[12]

Data Presentation: Catalyst-Free Knoevenagel Condensation Times [13]

AldehydeSolventTemperature (°C)Time (min)Yield (%)
Pyridine-4-carbaldehydeH₂O:EtOH (1:1)Room Temp1098
Pyridine-3-carbaldehyde H₂O:EtOH (1:1) Room Temp 15 96
Pyridine-2-carbaldehydeH₂O:EtOH (1:1)Room Temp2095

Experimental Protocol: Catalyst-Free Knoevenagel Condensation [13]

  • Mixing: In a round-bottom flask, dissolve pyridine-3-carbaldehyde (1 mmol) and the active methylene compound (e.g., malononitrile, 1 mmol) in a 1:1 mixture of water and ethanol.

  • Reaction: Stir the homogeneous solution at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically rapid, as indicated in the table above.

  • Isolation: The product often precipitates directly from the reaction mixture upon completion.

  • Purification: Collect the solid product by filtration, wash with cold water to remove any residual starting materials, and dry under vacuum.

G cluster_0 Mechanism Active Methylene\n(Z-CH2-Z') Active Methylene (Z-CH2-Z') Carbanion Carbanion Active Methylene\n(Z-CH2-Z')->Carbanion Pyridine-N: (Base) Tetrahedral Intermediate Tetrahedral Intermediate Carbanion->Tetrahedral Intermediate + Py-3-CHO (Nucleophilic Attack) Product\n(α,β-unsaturated) Product (α,β-unsaturated) Tetrahedral Intermediate->Product\n(α,β-unsaturated) -H₂O (Dehydration) caption Mechanism of Knoevenagel condensation.

Caption: Mechanism of Knoevenagel condensation.

Wittig Reaction

The Wittig reaction is an indispensable tool for converting aldehydes into alkenes with high regioselectivity.[14][15] The reaction proceeds via the nucleophilic attack of a phosphorus ylide (Wittig reagent) on the aldehyde, forming a key four-membered oxaphosphetane intermediate, which then collapses to give the alkene and triphenylphosphine oxide.[16]

Experimental Protocol: General Wittig Olefination [17][18]

  • Ylide Formation:

    • In a flame-dried, three-neck flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C or below.

    • Add a strong base (e.g., n-butyllithium or sodium hydride, 1.1 eq) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep orange or red).

    • Stir the mixture for 30-60 minutes.

  • Aldehyde Addition:

    • Dissolve pyridine-3-carbaldehyde (1 eq) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide mixture at low temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde.

  • Workup: Quench the reaction with water or a saturated NH₄Cl solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers, dry over an anhydrous salt, and concentrate. The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography.

G cluster_0 Wittig Reaction Cycle Ylide Phosphorus Ylide (Ph₃P=CHR) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde Pyridine-3-carbaldehyde Aldehyde->Oxaphosphetane [2+2] Cycloaddition Alkene Alkene Product Oxaphosphetane->Alkene Cycloreversion TPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPO caption The Wittig reaction cycle.

Caption: The Wittig reaction cycle.

Chapter 5: Unique Reactivity

Cannizzaro Reaction

As an aldehyde lacking α-hydrogens, pyridine-3-carbaldehyde undergoes the Cannizzaro reaction under strongly basic conditions (e.g., concentrated NaOH).[1] In this disproportionation reaction, one molecule of the aldehyde is reduced to 3-pyridinemethanol while a second molecule is oxidized to the sodium salt of nicotinic acid.[1]

Conclusion

The reactivity profile of pyridine-3-carbaldehyde is rich and multifaceted, governed by the electronic interplay between the aromatic, electron-withdrawing pyridine ring and the electrophilic aldehyde functionality. This guide has detailed its participation in nucleophilic additions, oxidation, reduction, and a variety of powerful carbon-carbon bond-forming condensation reactions. A thorough grasp of these principles and protocols empowers chemists to leverage pyridine-3-carbaldehyde as a versatile and powerful tool in the synthesis of complex molecular targets for the pharmaceutical, agrochemical, and materials science industries.

References

  • Pyridine-3-carbaldehyde - Grokipedia. (n.d.).
  • Awn, N. A. A. S., et al. (2013). KINETIC OF PERMAGNETIC OXIDATION OF PYRIDINE-3- CARBOXALDEHYDE IN ACIDIC MEDIA. TSI Journals. Retrieved from [Link]

  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. (n.d.). Bulgarian Chemical Communications. Retrieved from [Link]

  • Computational Study of 3-Pyridine Carboxaldehyde. (n.d.). Retrieved from [Link]

  • Pyridine-3-carbaldehyde. Wikipedia. Retrieved from [Link]

  • 3-Pyridinecarboxaldehyde 0.98 Nicotinaldehyde. Acros Organics. Retrieved from [Link]

  • Kinetics of Oxidation of Heterocyclic Compounds by Quinolinium Dichromate. (n.d.). Retrieved from [Link]

  • Organic Base‐Mediated Condensation of Pyridinecarboxaldehydes to Azachalcones. ResearchGate. Retrieved from [Link]

  • Knoevenagel Condensation. (n.d.). Retrieved from [Link]

  • Pyridine. (n.d.). Retrieved from [Link]

  • Process for producing pyridine carboxylic acids. (n.d.). Google Patents.
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. Retrieved from [Link]

  • Knoevenagel condensation. Wikipedia. Retrieved from [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Retrieved from [Link]

  • a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... ResearchGate. Retrieved from [Link]

  • Wittig reaction. Wikipedia. Retrieved from [Link]

  • Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. PMC. Retrieved from [Link]

  • Wittig Reaction. Dalal Institute. Retrieved from [Link]

  • Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of Pyridine Nucleosides by Cycloaddition Reactions and Synthesis and Condensation Reactions of 4-Aryl-2-Oxytetronimide. ScholarWorks at WMU. Retrieved from [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Pulse radiolysis of 3-pyridine methanol and 3-pyridine carboxaldehyde in aqueous solutions. ResearchGate. Retrieved from [Link]

  • 3-Pyridinecarboxaldehyde. PubChem. Retrieved from [Link]

  • Preparation method for 4-pyridinecarboxaldehyde. Google Patents.
  • Mild Addition of Nucleophiles to Pyridine-N-Oxides. ResearchGate. Retrieved from [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. PMC. Retrieved from [Link]

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Comprehensive Synthetic Methodology for 4-Methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Content Focus: Retrosynthetic logic, mechanistic causality, and self-validating experimental protocols.

Executive Summary & Pharmacological Relevance

Highly functionalized pyridines are privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors and GPCR modulators. 4-Methoxy-6-methylpyridine-3-carbaldehyde (CAS: 1256823-25-2) [1] is a highly sought-after building block characterized by its precise substitution pattern (Molecular Formula: C8H9NO2)[2].

Synthesizing this specific regioisomer requires rigorous control over electrophilic and nucleophilic aromatic substitutions. This whitepaper details a robust, three-step synthetic route starting from commercially available 2-methylpyridin-4-ol, culminating in a highly regioselective Directed Ortho Metalation (DoM) to install the carbaldehyde moiety.

Retrosynthetic Analysis & Mechanistic Rationale

The Disconnection Approach

Direct electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) on pyridines is notoriously poor-yielding due to the electron-deficient nature of the heteroaromatic ring. Instead, we employ a Directed Ortho Metalation (DoM) strategy[3].

The retrosynthetic disconnection of the target molecule reveals 4-methoxy-2-methylpyridine as the ideal precursor[4]. This intermediate can be synthesized via the chlorination of 2-methylpyridin-4-ol, followed by a nucleophilic aromatic substitution (


) using sodium methoxide.

SyntheticWorkflow SM 2-Methylpyridin-4-ol Int2 4-Chloro-2-methylpyridine SM->Int2 POCl3 100 °C Int1 4-Methoxy-2-methylpyridine Int2->Int1 NaOMe/MeOH 65 °C Target 4-Methoxy-6-methylpyridine- 3-carbaldehyde Int1->Target 1. n-BuLi, -78 °C 2. DMF

Figure 1: Three-step synthetic workflow from 2-methylpyridin-4-ol to the target carbaldehyde.

Regioselectivity and the IUPAC Nomenclature Shift

Understanding the regioselectivity of the final step requires analyzing the steric environment of 4-methoxy-2-methylpyridine. The methoxy group at C4 acts as a powerful DoM directing group, coordinating the lithium atom and acidifying the adjacent C-H bonds at C3 and C5[5].

  • C3 Position: Flanked by the C2-methyl group and the C4-methoxy group. This dual steric hindrance severely restricts access for the bulky

    
    -BuLi tetramer.
    
  • C5 Position: Flanked only by the C4-methoxy group and the small C6-proton. This position is sterically accessible and kinetically favored for deprotonation[6].

The Nomenclature Shift: When formylation occurs at the C5 position of 4-methoxy-2-methylpyridine, the resulting intermediate is technically 4-methoxy-2-methylpyridine-5-carbaldehyde. However, IUPAC rules dictate that the principal functional group (carbaldehyde) must receive the lowest possible locant. By renumbering the ring from the opposite direction, C5 becomes C3, and the C2-methyl group becomes C6. Thus, the product is correctly named 4-methoxy-6-methylpyridine-3-carbaldehyde .

Regioselectivity cluster_paths SM 4-Methoxy-2-methylpyridine C3 C3 Lithiation (Sterically Hindered) SM->C3 n-BuLi / THF C5 C5 Lithiation (Sterically Accessible) SM->C5 n-BuLi / THF Prod3 Minor/No Product C3->Prod3 DMF Prod5 4-Methoxy-6-methylpyridine- 3-carbaldehyde (Major Product) C5->Prod5 DMF

Figure 2: Steric influence on the regioselectivity of Directed Ortho Metalation.

Quantitative Data Summaries

Table 1: Reaction Parameters and Yield Optimization

StepTransformationReagents & SolventsTemp (°C)Time (h)Typical YieldMechanistic Role
1 Chlorination

, DMF (cat.)
100485–90%Activation of C4 for

.
2 MethoxylationNaOMe, MeOH651290–95%Installation of the DoM directing group.
3 Lithiation

-BuLi, dry THF
-781>95% (conv)Regioselective C-H activation at C5.
4 FormylationDMF (anhydrous)-78 to 25270–80%Electrophilic trapping of the aryl lithium[7].

Experimental Methodologies: A Self-Validating System

To ensure high scientific integrity, every protocol below includes a Self-Validation step. This allows the chemist to verify the success of the intermediate before proceeding, preventing the carryover of impurities.

Protocol A: Synthesis of 4-Chloro-2-methylpyridine

Causality: 2-Methylpyridin-4-ol exists primarily in its pyridone tautomer. Phosphorus oxychloride (


) converts the oxygen into a good leaving group, driving the formation of the highly electrophilic 4-chloropyridine.
  • Equip a 500 mL round-bottom flask with a reflux condenser and a drying tube.

  • Suspend 2-methylpyridin-4-ol (50.0 g, 0.458 mol) in

    
     (150 mL). Add 1.0 mL of DMF as a catalyst (forms the reactive Vilsmeier intermediate).
    
  • Heat the mixture to 100 °C for 4 hours.

  • Cool to room temperature and carefully pour the mixture over crushed ice (1 kg) while stirring vigorously.

  • Neutralize the aqueous layer to pH 8 using solid

    
    .
    
  • Extract with Ethyl Acetate (

    
     mL), dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Self-Validation: Monitor by TLC (Hexanes/EtOAc 1:1). The polar starting material (

    
    ) must be completely consumed, yielding a non-polar, UV-active spot (
    
    
    
    ).
Protocol B: Synthesis of 4-Methoxy-2-methylpyridine

Causality: The chlorine atom at the 4-position is highly activated toward Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing nature of the pyridine nitrogen.
  • Dissolve 4-chloro-2-methylpyridine (45.0 g, 0.353 mol) in anhydrous methanol (250 mL).

  • Slowly add a solution of Sodium Methoxide (NaOMe, 25 wt% in MeOH, 120 mL, 0.530 mol).

  • Reflux the mixture at 65 °C for 12 hours under a nitrogen atmosphere.

  • Cool to room temperature, concentrate the methanol in vacuo, and partition the residue between water (200 mL) and Dichloromethane (200 mL).

  • Extract the aqueous layer with DCM (

    
     mL), dry the combined organics over 
    
    
    
    , and evaporate to yield a pale yellow oil.
  • Self-Validation: Analyze the crude oil via

    
    -NMR (
    
    
    
    ). The successful displacement is confirmed by the appearance of a sharp, 3H singlet at
    
    
    ppm corresponding to the new methoxy group.
Protocol C: Regioselective Lithiation and Formylation

Causality: The reaction must be kept strictly at -78 °C. Higher temperatures will cause the highly reactive


-BuLi to attack the pyridine ring directly (Chichibabin-type addition), destroying the starting material[6].
  • Flame-dry a 250 mL Schlenk flask and purge with Argon.

  • Dissolve 4-methoxy-2-methylpyridine (10.0 g, 81.2 mmol) in anhydrous THF (100 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Dropwise, add

    
    -Butyllithium (
    
    
    
    M in hexanes, 35.7 mL, 89.3 mmol) over 30 minutes. Stir at -78 °C for 1 hour to ensure complete metalation.
    • Self-Validation (Critical): Remove a 0.1 mL aliquot, quench it in 0.5 mL of

      
      , and extract with 
      
      
      
      .
      
      
      -NMR must show the disappearance of the C5 proton (originally at
      
      
      ppm) and the incorporation of Deuterium, confirming >95% metalation.
  • Once metalation is confirmed, add anhydrous N,N-dimethylformamide (DMF) (8.9 g, 121.8 mmol) dropwise.

  • Maintain at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 1.5 hours.

  • Quench the reaction with saturated aqueous

    
     (50 mL).
    
  • Extract with Ethyl Acetate (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford 4-methoxy-6-methylpyridine-3-carbaldehyde as a crystalline solid.

  • Self-Validation:

    
    -NMR (
    
    
    
    ) will reveal a distinct aldehyde proton singlet at
    
    
    ppm, validating the successful installation of the formyl group.

References

  • PubChemLite : "4-methoxy-6-methylpyridine-3-carbaldehyde (C8H9NO2)." University of Luxembourg.

  • Chemikart : "4-Methoxy-6-methylpyridine-3-carbaldehyde - CAS 1256823-25-2."

  • Antonov, A. S., et al. (2024) : "Flipping the Metalation of 4‐Dimethylaminopyridine: Steric Repulsion versus London Dispersion Attraction." Chemistry–A European Journal, e202403422.

  • Snieckus, V. (1990) : "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933.

  • Guo, F., et al. (2021) : "Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions." ACS Catalysis, 11(15), 9679-9687.

  • Patent CA 2504941 C : "3-substituted-6-aryl pyridines."

  • Chemistry—A European Journal (Supporting Information) : "Lithiation of 4-methoxy-2-methylpyridine."

Sources

Methodological & Application

Application Note: Strategic Utilization of 4-Methoxy-6-methylpyridine-3-carbaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, 4-Methoxy-6-methylpyridine-3-carbaldehyde represents a high-value "linchpin" intermediate. Its structural uniqueness lies in the juxtaposition of an electron-rich methoxy group at the C4 position and a reactive formyl group at the C3 position. This specific substitution pattern is critical for the synthesis of 1,6-naphthyridine scaffolds—common pharmacophores in tyrosine kinase inhibitors (e.g., targeting FGFR, VEGFR)—and for introducing pyridine moieties into drug candidates to modulate lipophilicity and metabolic stability.

This guide details the strategic application of this intermediate, focusing on overcoming the electronic deactivation caused by the C4-methoxy group and providing a validated protocol for reductive amination, a ubiquitous transformation in lead optimization.

Chemical Profile & Reactivity Analysis

To successfully utilize this intermediate, one must understand its electronic environment.

  • Deactivated Electrophile: The methoxy group at C4 is a strong electron-donating group (EDG) by resonance. This pushes electron density into the pyridine ring and, by extension, reduces the electrophilicity of the C3-aldehyde carbonyl. Consequently, condensation reactions (like reductive aminations) often require stronger activation (e.g., Lewis acids or elevated temperatures) compared to unsubstituted nicotinaldehydes.

  • C6-Methyl Acidity: The methyl group at C6 is weakly acidic due to the electron-withdrawing nature of the pyridine nitrogen. However, the C4-methoxy group attenuates this acidity. Functionalization at C6 usually requires N-oxide activation or strong bases (e.g., n-BuLi/LDA).

  • Solubility: The compound exhibits good solubility in chlorinated solvents (DCM, DCE) and alcohols, but limited solubility in non-polar alkanes.

Structural Reactivity Map

ReactivityMap Center 4-Methoxy-6-methyl pyridine-3-carbaldehyde Aldehyde C3-Formyl Group (Primary Electrophile) Target: Reductive Amination, Condensation Center->Aldehyde Methoxy C4-Methoxy Group (EDG) Effect: Deactivates Aldehyde, Directs Ortho-Lithiation Center->Methoxy Methyl C6-Methyl Group (Weakly Acidic) Target: Radical Oxidation, Lateral Lithiation Center->Methyl

Caption: Electronic and steric reactivity map of the core intermediate.

Application Workflow: Synthesis of 1,6-Naphthyridine Scaffolds

A primary utility of this aldehyde is in the construction of fused bicyclic heterocycles. The Friedländer synthesis or modified Knoevenagel condensations are the pathways of choice.

Mechanism & Strategy

The synthesis typically involves condensing the C3-aldehyde with an α-methylene ketone (like acetone or acetophenone derivatives) followed by cyclization with ammonia or an amine source.

Critical Consideration: Because the C4-methoxy group deactivates the aldehyde, standard base-catalyzed aldol condensations can be sluggish. It is often superior to use acid-catalyzed conditions or pre-form the enamine of the ketone partner to drive the reaction.

NaphthyridineSynthesis Start 4-Methoxy-6-methyl pyridine-3-carbaldehyde Step1 Step 1: Knoevenagel/Aldol Condensation (Formation of Chalcone intermediate) Start->Step1 Base/Acid Cat. Reagent + Methyl Ketone / Amine source Reagent->Step1 Step2 Step 2: Cyclization via Michael Addition (Ring Closure) Step1->Step2 NH3 / NH4OAc Product 1,6-Naphthyridine Scaffold (Kinase Inhibitor Core) Step2->Product - H2O, Oxidation

Caption: Workflow for converting the pyridine aldehyde into a naphthyridine pharmacophore.

Detailed Protocol: Reductive Amination for Linker Installation

This protocol addresses the most common challenge: attaching a solubilizing amine or linker to the C3 position. Due to the electron-rich nature of the pyridine ring, imine formation is the rate-limiting step.

Objective: Synthesis of N-substituted-4-methoxy-6-methylpyridin-3-yl-methanamine. Scale: 1.0 mmol (Adaptable to gram scale).

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]RoleNotes
Aldehyde 1.0SubstrateDry thoroughly before use.
Amine (R-NH2) 1.1 - 1.2NucleophileFree base preferred.
NaBH(OAc)3 1.5 - 2.0Reducing AgentMild, selective for imines.
Acetic Acid (AcOH) 1.0 - 2.0CatalystEssential for imine formation.
DCE (1,2-Dichloroethane) SolventSolventAnhydrous. DCM is a viable alternative.
Step-by-Step Methodology

1. Imine Formation (The Critical Step)

  • Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 4-Methoxy-6-methylpyridine-3-carbaldehyde (151 mg, 1.0 mmol) in anhydrous DCE (5 mL).

  • Addition: Add the amine (1.1 mmol).

  • Activation: Add Glacial Acetic Acid (60 µL, 1.0 mmol).

    • Expert Note: The acid is crucial here. Without it, the electron-rich aldehyde will not effectively condense with the amine.

  • Equilibration: Stir at Room Temperature (RT) for 60–90 minutes under Nitrogen.

    • Checkpoint: Monitor by TLC or LC-MS.[2] You must see the conversion of the aldehyde peak to the imine mass (M+H = Aldehyde + Amine - 18) before proceeding. Do not add the reducing agent until the imine is formed.

2. Reduction

  • Addition: Cool the mixture to 0°C (ice bath). Add Sodium Triacetoxyborohydride (STAB) (318 mg, 1.5 mmol) in one portion.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.

    • Why STAB? NaBH(OAc)3 is less reactive than NaBH4 and will not reduce the aldehyde starting material as quickly as it reduces the protonated imine, preventing the formation of the alcohol byproduct.

3. Quench & Workup

  • Quench: Add saturated aqueous NaHCO3 (5 mL) slowly to quench excess hydride. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Dilute with DCM (10 mL). Separate phases. Extract the aqueous layer 2x with DCM.

  • Drying: Combine organic layers, dry over Na2SO4, filter, and concentrate in vacuo.

4. Purification

  • Method: Flash column chromatography.

  • Eluent: Typically 0-10% MeOH in DCM (with 1% NH4OH if the product is very polar).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion to Imine Electronic deactivation by C4-OMe.Increase AcOH to 2.0 equiv or use Ti(OiPr)4 (1.5 equiv) as a Lewis acid/dehydrating agent.
Formation of Alcohol Byproduct Reducing agent added too early.Ensure imine formation is complete (via LC-MS) before adding NaBH(OAc)3.
Product trapped in Aqueous Phase Pyridine nitrogen is protonated.Ensure the workup pH is >9. Use a "salting out" procedure with NaCl if the product is water-soluble.

References

  • Reductive Amination Methodologies

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

    • Note: This is the foundational text for the STAB protocol used above.
  • Pyridine Carbaldehyde Reactivity

    • BenchChem Technical Support.[2] "Reactions of (4-methoxycyclohexyl)hydrazine with Dicarbonyl Compounds." (General principles of hydrazine/aldehyde condensation applicable to this substrate). Link

  • Synthesis of Pyridine Derivatives: Setliff, F. L. "The synthesis of 4-substituted nicotinic acids and related compounds." Journal of Chemical & Engineering Data, 1970. (Provides context on the stability of 4-alkoxy pyridines).
  • Pharmaceutical Relevance (Kinase Inhibitors): Traxler, P. "Tyrosine kinase inhibitors in cancer treatment." Expert Opinion on Therapeutic Patents, 1997. (Contextualizes the use of pyridine-based scaffolds).

Sources

Application Note: Optimized Reductive Amination Protocols for 4-Methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Reductive amination is a cornerstone transformation in pharmaceutical development, enabling the direct conversion of carbonyls to amines. However, highly functionalized heterocyclic aldehydes, such as 4-methoxy-6-methylpyridine-3-carbaldehyde , present unique electronic and steric challenges that can derail standard protocols. This application note details validated, self-consistent methodologies for the reductive amination of this specific substrate. We compare the industry-standard Sodium Triacetoxyborohydride (STAB) method with a modern, green-chemistry approach using 2-Picoline-Borane (Pic-BH₃), providing the mechanistic rationale behind each experimental choice.

Substrate Profiling & Mechanistic Insights

When designing a reductive amination for 4-methoxy-6-methylpyridine-3-carbaldehyde, three structural features dictate the reaction kinetics and reagent selection:

  • Electron-Donating Methoxy Group (+M Effect): The C4-methoxy group is ortho to the carbaldehyde. By donating electron density through resonance, it significantly reduces the electrophilicity of the C3-carbonyl carbon. This makes the initial nucleophilic attack by the amine (hemiaminal formation) the rate-limiting step.

  • Basic Pyridine Nitrogen: The N1 atom acts as a Lewis base, which can sequester acidic catalysts or coordinate with metal-based reducing agents.

  • Steric Hindrance: The proximity of the C4-methoxy group imposes steric bulk around the reaction center, necessitating unhindered primary or secondary amines for optimal yields.

Causality in Experimental Design: Because imine formation is electronically and sterically hindered, the addition of a Brønsted acid (e.g., Acetic Acid) is mandatory[1]. The acid serves a dual purpose: it first protonates the basic pyridine nitrogen, and the excess then activates the carbonyl oxygen, facilitating hemiaminal formation and subsequent dehydration to the highly reactive iminium ion[1][2].

Reagent Selection Matrix

Historically, Sodium Cyanoborohydride (NaBH₃CN) was the reagent of choice for reductive aminations[2]. However, its use is heavily restricted today due to the generation of highly toxic hydrogen cyanide (HCN) and sodium cyanide (NaCN) during aqueous workup[2]. Modern protocols rely on STAB or Pic-BH₃, which offer superior chemoselectivity and safety profiles[1][3].

Reducing AgentTypical LoadingOptimal SolventsReaction TimeTypical YieldsByproduct Toxicity
NaBH(OAc)₃ (STAB) 1.4 - 2.0 equivDCE, THF4 - 12 hours80% - 99%Low (Acetate salts)
2-Picoline-Borane 1.0 - 1.2 equivMeOH, H₂O, Neat2 - 8 hours80% - 95%Low (Picoline)
NaBH₃CN 1.0 - 1.5 equivMeOH, THF12 - 24 hours50% - 85%High (HCN / NaCN)

Reaction Pathway Visualization

ReductiveAmination A 4-Methoxy-6-methylpyridine- 3-carbaldehyde C Protonated Hemiaminal Intermediate A->C Nucleophilic Attack B Amine (R-NH2) + AcOH B->C D Iminium Ion (Activated) C->D - H2O E Secondary Amine Target D->E Hydride Transfer (STAB / Pic-BH3)

Reductive amination pathway of 4-Methoxy-6-methylpyridine-3-carbaldehyde.

Validated Experimental Protocols

Protocol A: High-Yield Reductive Amination using STAB

Mechanism & Rationale: STAB (NaBH(OAc)₃) is the gold standard due to the electron-withdrawing acetoxy groups that stabilize the B-H bond, preventing premature reduction of the aldehyde before the imine forms[1][2]. 1,2-Dichloroethane (DCE) is selected as the solvent because it provides superior solubility for STAB and accelerates reaction rates compared to THF[1]. Furthermore, STAB avoids the over-alkylation byproducts commonly seen with harsher reducing agents[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve 4-methoxy-6-methylpyridine-3-carbaldehyde (1.0 equiv, e.g., 1.0 mmol, 151.16 mg) in anhydrous DCE (5.0 mL).

  • Amine Addition: Add the desired primary or secondary amine (1.1 equiv).

  • Acidification (Critical Step): Add glacial acetic acid (2.0 equiv). Note: ~1.0 equiv is consumed by the basic pyridine ring; the second equivalent acts as the catalyst for iminium formation. Stir for 30 minutes at room temperature to allow pre-formation of the imine/iminium intermediate.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]. The reaction may mildly effervesce.

  • Incubation: Stir the milky-white suspension at room temperature (20°C–25°C) for 4–12 hours. Monitor conversion via LC-MS or TLC.

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (5.0 mL) to neutralize the acetic acid and unreacted STAB. Stir vigorously for 15 minutes.

  • Isolation: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

Protocol B: Green Reductive Amination using 2-Picoline-Borane (Pic-BH₃)

Mechanism & Rationale: Pic-BH₃ is a highly stable, shelf-stable solid that performs exceptionally well in protic solvents (methanol, water) and even under neat conditions[3][5]. This protocol is ideal for highly polar amines, scale-up operations, or when avoiding halogenated solvents is required for environmental compliance[3][6].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-methoxy-6-methylpyridine-3-carbaldehyde (1.0 equiv) and the amine (1.1 equiv) in Methanol (5.0 mL).

  • Activation: Add glacial acetic acid (1.0 - 1.5 equiv) to promote imine formation.

  • Reduction: Add 2-Picoline-Borane (Pic-BH₃) (1.0 equiv) in a single portion[3].

  • Incubation: Stir at room temperature for 2–8 hours. The reaction typically remains homogeneous and proceeds smoothly without the need for strictly anhydrous conditions[6].

  • Workup: Evaporate the methanol under reduced pressure. Partition the resulting residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO₃ (10 mL).

  • Isolation: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate to afford the target secondary/tertiary amine.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry - ACS Publications. 1

  • Sato, S., et al. "One-Pot Reductive Amination of Aldehydes and Ketones With Picoline-Borane in Methanol, in Water, and in Neat Conditions." Tetrahedron / Scribd. 3

  • Gribble, G. W., et al. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development / ScienceMadness.2

  • "α-Picoline-borane, 2-Methylpyridine borane, PICB." Organic Chemistry Portal. 5

  • "Reductive amination with 2-picoline-borane complex." Sigma-Aldrich. 6

  • "US5508404A - Reductive amination process." Google Patents. 4

Sources

Application Note: Synthesis and Characterization of Schiff Bases Derived from 4-Methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Schiff bases (imines) from functionalized pyridine carbaldehydes is a critical workflow in the development of novel pharmacophores, metal-organic frameworks, and molecular wires[1]. 4-Methoxy-6-methylpyridine-3-carbaldehyde (CAS 1256823-25-2) [2] presents a unique synthetic challenge due to its specific electronic topography. This application note provides a comprehensive, self-validating guide to synthesizing Schiff bases from this specific precursor, detailing both a conventional thermodynamic approach and a kinetically driven, microwave-assisted green protocol[3].

Mechanistic Rationale & Molecular Design

To successfully synthesize a Schiff base, the nucleophilic primary amine must attack the electrophilic carbonyl carbon of the aldehyde. However, the reactivity of 4-Methoxy-6-methylpyridine-3-carbaldehyde is heavily influenced by its substituents:

  • Electronic Deactivation of the Carbonyl: The methoxy group at position 4 exerts a strong positive mesomeric (+M) effect, pushing electron density into the pyridine ring. Because the carbaldehyde is ortho to the methoxy group (position 3), this electron density significantly reduces the electrophilicity of the carbonyl carbon.

  • Causality of Catalyst Selection: Due to this reduced electrophilicity, an uncatalyzed reaction will result in poor yields. A mild acid catalyst (glacial acetic acid) is strictly required to protonate the carbonyl oxygen, thereby restoring the electrophilicity of the carbon center.

  • pH Optimization: The reaction must be buffered to a pH of ~4.5–5.0. If the solution is too acidic, the primary amine nucleophile will be fully protonated into an unreactive ammonium salt. If it is too basic, the carbonyl remains unactivated.

G A 4-Methoxy-6-methylpyridine- 3-carbaldehyde C Hemiaminal Intermediate (Tetrahedral) A->C Nucleophilic Addition B Primary Amine (R-NH2) B->C E Acid Catalyst (H+) Activation of Carbonyl E->A Protonates Oxygen D Schiff Base (Imine) + H2O C->D Dehydration (-H2O)

Mechanistic pathway of Schiff base formation via hemiaminal intermediate.

Experimental Protocols

Materials & Reagents
  • Precursor: 4-Methoxy-6-methylpyridine-3-carbaldehyde (CAS 1256823-25-2, >98% purity)

  • Nucleophiles: Primary aromatic amines (e.g., aniline derivatives) or thiosemicarbazide[1].

  • Solvents: Absolute ethanol (Conventional), Polyethylene glycol 400 (PEG-400) (Microwave)[3].

  • Catalyst: Glacial acetic acid (AR grade).

Protocol A: Conventional Reflux Synthesis (Thermodynamic Control)

This method relies on thermodynamic equilibrium, utilizing continuous heating and solvent reflux to drive the dehydration of the hemiaminal intermediate.

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol (151.16 mg) of 4-Methoxy-6-methylpyridine-3-carbaldehyde in 10 mL of absolute ethanol.

  • Amine Addition: Add 1.0 mmol of the selected primary amine to the stirring solution.

  • Catalytic Activation: Add exactly 2–3 drops of glacial acetic acid. Self-Validation Check: Spot the mixture on pH paper to ensure a pH of ~4.5.

  • Reflux: Attach a reflux condenser and heat the mixture at 78°C for 4–6 hours. Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) with a Hexane:Ethyl Acetate (7:3 v/v) mobile phase.

  • Crystallization: Once the aldehyde spot disappears on the TLC plate, remove the flask from heat. Allow it to cool to room temperature, then transfer it to an ice-water bath (0–4°C) for 30 minutes to induce precipitation.

  • Isolation: Filter the resulting precipitate under a vacuum. Wash the filter cake with 2 × 5 mL of ice-cold ethanol to remove unreacted starting materials. Recrystallize from hot ethanol to yield the pure Schiff base.

Protocol B: Microwave-Assisted Green Synthesis (Kinetic Control)

Microwave irradiation provides rapid, uniform volumetric heating. PEG-400 is selected as the solvent because its high dielectric constant couples efficiently with microwave energy, and it acts as an environmentally benign phase-transfer medium[3].

  • Preparation: In a 10 mL microwave-safe glass vial, combine 1.0 mmol of 4-Methoxy-6-methylpyridine-3-carbaldehyde and 1.0 mmol of the primary amine.

  • Solvent Addition: Add 2.0 mL of PEG-400. Stir briefly to ensure a homogeneous suspension.

  • Irradiation: Place the vial in a dedicated laboratory microwave reactor. Irradiate at 400 W, maintaining a temperature of 90°C for 2–5 minutes. Causality: The rapid localized superheating in PEG-400 accelerates the nucleophilic attack and subsequent dehydration, bypassing the need for a separate acid catalyst in most cases.

  • Precipitation: Remove the vial and immediately pour the hot mixture into 20 mL of crushed ice/water. The sudden shift in polarity and temperature forces the hydrophobic Schiff base to precipitate instantly.

  • Isolation: Filter the solid product under a vacuum. Wash extensively with distilled water (3 × 10 mL) to completely remove the water-soluble PEG-400. Dry under a vacuum in a desiccator.

Analytical Validation & Data Presentation

To confirm the successful synthesis of the Schiff base, quantitative analysis via


H NMR and yield comparison is required. The disappearance of the aldehyde proton signal (~10.0 ppm) and the emergence of the imine proton signal (-CH=N-) are the primary diagnostic markers.

Table 1: Comparative Efficiency of Synthesis Protocols

ParameterProtocol A (Conventional Reflux)Protocol B (Microwave + PEG-400)
Solvent Absolute EthanolPEG-400
Catalyst Glacial Acetic AcidNone (Dielectric Heating)
Reaction Time 4.0 – 6.0 Hours2.0 – 5.0 Minutes
Average Yield 65% – 75%88% – 94%
E-Factor (Waste) High (Solvent evaporation)Low (Aqueous precipitation)

Table 2: Expected Diagnostic


H NMR Spectral Shifts (400 MHz, DMSO-

)
Functional GroupExpected Chemical Shift (

, ppm)
MultiplicityIntegration
Imine Proton (-CH=N-) 8.30 – 8.80Singlet (s)1H
Pyridine Ring Proton (H-2) 8.10 – 8.50Singlet (s)1H
Pyridine Ring Proton (H-5) 6.80 – 7.20Singlet (s)1H
Methoxy Group (-OCH

)
3.85 – 3.95Singlet (s)3H
Methyl Group (-CH

)
2.40 – 2.50Singlet (s)3H

Note: The exact shift of the imine proton is highly dependent on the electronic nature of the amine used (e.g., electron-withdrawing groups on an aniline derivative will shift the imine proton further downfield).

References

  • Chemikart Chemical Database. "1256823-25-2 | 4-Methoxy-6-methylpyridine-3-carbaldehyde." Chemikart. Available at:[Link]

  • Safari, R., Hanifehpour, Y., Mirtamizdousta, B., & Honarmanda, E. (2020). "Synthesis, Structural Characterization and EF-QTAIM Study of a New Schiff Base Ligand, Pyridine 3-Carbaldehyde Thiosemicarbazone (as a Molecular Wire)." Organic Chemistry Research, 6(2), 188-201. Available at:[Link]

  • Atif, H. Y. S., Dengle, S., Parveen, N., & Durrani, A. N. (2023). "Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde and Aromatic Amines in PEG-400 as a Green Approach." Russian Journal of Organic Chemistry / ResearchGate. Available at:[Link]

Sources

The Versatile Role of 4-Methoxy-6-methylpyridine-3-carbaldehyde in Modern Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in Heterocyclic Chemistry

In the landscape of medicinal chemistry and materials science, the pyridine ring system stands as a cornerstone of molecular design. Its unique electronic properties and ability to engage in a multitude of chemical transformations make it a privileged scaffold. Within this class of compounds, 4-Methoxy-6-methylpyridine-3-carbaldehyde emerges as a particularly valuable and versatile building block. The strategic placement of a reactive aldehyde function ortho to a methoxy group, coupled with the steric and electronic influence of the methyl group, provides a unique platform for the synthesis of a diverse array of fused and decorated heterocyclic systems.

This technical guide offers an in-depth exploration of the applications of 4-Methoxy-6-methylpyridine-3-carbaldehyde in the synthesis of key heterocyclic motifs. We will delve into the mechanistic underpinnings of these transformations, providing not just the "how" but the critical "why" behind the experimental choices. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage this potent synthon in their synthetic endeavors.

Core Reactivity Principles

The synthetic utility of 4-Methoxy-6-methylpyridine-3-carbaldehyde is dictated by the interplay of its key functional groups. The aldehyde at the 3-position is the primary reactive handle, susceptible to nucleophilic attack and condensation reactions. The 4-methoxy group, an electron-donating substituent, activates the pyridine ring towards certain electrophilic substitutions while also influencing the reactivity of the adjacent aldehyde. The 6-methyl group provides steric bulk and can also participate in reactions requiring activation of an adjacent methyl group.

Application I: Synthesis of Thieno[2,3-b]pyridines via the Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[1] By employing 4-Methoxy-6-methylpyridine-3-carbaldehyde, this reaction provides a direct route to the thieno[2,3-b]pyridine core, a scaffold of significant interest in medicinal chemistry.

Mechanistic Rationale

The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and an active methylene nitrile, such as malononitrile or ethyl cyanoacetate.[1] This is followed by the addition of elemental sulfur to the resulting electron-deficient alkene. The choice of a base, typically a secondary amine like morpholine or piperidine, is crucial as it catalyzes both the initial condensation and the subsequent cyclization of the sulfur adduct. The methoxy and methyl groups on the pyridine ring remain as key functionalities for further derivatization.

Gewald Reaction Mechanism A 4-Methoxy-6-methyl- pyridine-3-carbaldehyde C Knoevenagel Adduct (Pyridinylidene Malononitrile) A->C + B, Base B Active Methylene Nitrile (e.g., Malononitrile) D Sulfur Adduct C->D + S8, Base E 2-Aminothieno[2,3-b]pyridine D->E Intramolecular Cyclization & Tautomerization S8 Elemental Sulfur (S8) Base Base (e.g., Morpholine)

Caption: Workflow for the Gewald aminothiophene synthesis.

Detailed Experimental Protocol: Synthesis of 2-Amino-3-cyano-4-methoxy-6-methylthieno[2,3-b]pyridine

Materials:

  • 4-Methoxy-6-methylpyridine-3-carbaldehyde

  • Malononitrile

  • Elemental Sulfur (powdered)

  • Morpholine

  • Ethanol (absolute)

  • Deionized Water

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Methoxy-6-methylpyridine-3-carbaldehyde (1.51 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and absolute ethanol (30 mL).

  • Stir the mixture at room temperature to achieve a clear solution.

  • To this solution, add powdered elemental sulfur (0.32 g, 10 mmol) followed by the dropwise addition of morpholine (0.87 mL, 10 mmol) over 5 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • After completion, allow the reaction mixture to cool to room temperature. A solid precipitate is expected to form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL) and then with deionized water (2 x 15 mL) to remove any residual morpholine and salts.

  • Dry the product under vacuum at 50 °C to a constant weight.

Expected Outcome:

The protocol is expected to yield the desired 2-Amino-3-cyano-4-methoxy-6-methylthieno[2,3-b]pyridine as a pale yellow to off-white solid.

ParameterExpected Value
Yield 75-85%
Melting Point >200 °C (with decomposition)
Appearance Pale yellow to off-white solid

Application II: Construction of Pyrimidine-fused Heterocycles

The aldehyde functionality of 4-Methoxy-6-methylpyridine-3-carbaldehyde serves as an excellent electrophile for condensations with active methylene compounds, paving the way for the synthesis of various pyrimidine-based heterocycles. A common and effective strategy involves an initial Knoevenagel or Claisen-Schmidt condensation followed by cyclization.

Synthesis of Pyridopyrimidines via Chalcone Intermediates

A versatile approach to pyridopyrimidines involves the base-catalyzed Claisen-Schmidt condensation of 4-Methoxy-6-methylpyridine-3-carbaldehyde with an appropriate acetophenone to form a chalcone intermediate. This intermediate can then undergo cyclocondensation with a nitrogen-containing nucleophile, such as guanidine, to furnish the pyrimidine ring.

Pyridopyrimidine Synthesis cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Pyrimidine Ring Formation A 4-Methoxy-6-methyl- pyridine-3-carbaldehyde C Chalcone Intermediate A->C + B (Base, e.g., NaOH) B Substituted Acetophenone E Substituted Pyrido[3,2-d]pyrimidine C->E + D (Base, e.g., NaOH, Reflux) D Guanidine Hydrochloride

Caption: Two-step synthesis of pyridopyrimidines.

Detailed Experimental Protocol: Synthesis of a 2-Amino-4-(4-methoxyphenyl)-7-methoxy-5-methylpyrido[3,2-d]pyrimidine

Part A: Synthesis of (E)-1-(4-methoxyphenyl)-3-(4-methoxy-6-methylpyridin-3-yl)prop-2-en-1-one (Chalcone)

Materials:

  • 4-Methoxy-6-methylpyridine-3-carbaldehyde

  • 4-Methoxyacetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

Procedure:

  • In a 250 mL flask, dissolve 4-Methoxy-6-methylpyridine-3-carbaldehyde (1.51 g, 10 mmol) and 4-methoxyacetophenone (1.50 g, 10 mmol) in ethanol (50 mL).

  • Prepare a 10% aqueous solution of NaOH. Slowly add the NaOH solution (10 mL) to the stirred mixture at room temperature.

  • Continue stirring at room temperature for 4-6 hours. The formation of a yellow precipitate indicates product formation.

  • After the reaction is complete (monitored by TLC), pour the reaction mixture into crushed ice (100 g).

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the chalcone intermediate in a vacuum oven at 60 °C.

Part B: Synthesis of 2-Amino-4-(4-methoxyphenyl)-7-methoxy-5-methylpyrido[3,2-d]pyrimidine

Materials:

  • The chalcone synthesized in Part A

  • Guanidine Hydrochloride

  • Sodium Hydroxide (NaOH)

  • Ethanol

Procedure:

  • In a 100 mL round-bottom flask, suspend the chalcone from Part A (2.83 g, 10 mmol) and guanidine hydrochloride (1.43 g, 15 mmol) in ethanol (40 mL).

  • To this suspension, add a solution of NaOH (0.8 g, 20 mmol) in water (5 mL).

  • Heat the mixture to reflux for 8-10 hours.

  • After cooling to room temperature, pour the reaction mixture into cold water (100 mL).

  • Collect the resulting solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure pyridopyrimidine derivative.

Data Summary for Pyridopyrimidine Synthesis:

CompoundStepReagentsConditionsTypical Yield
Chalcone Intermediate14-Methoxyacetophenone, NaOHEthanol, RT, 4-6h85-95%
Pyridopyrimidine2Guanidine HCl, NaOHEthanol, Reflux, 8-10h60-75%

Application III: Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a classic multi-component reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities.[2] 4-Methoxy-6-methylpyridine-3-carbaldehyde can serve as the aldehyde component in this acid-catalyzed, one-pot synthesis.

Mechanistic Insight

The reaction is typically catalyzed by a Brønsted or Lewis acid and involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[2] The key steps involve the formation of an acylimine intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enolate of the β-ketoester, followed by cyclization and dehydration to yield the DHPM.

Biginelli Reaction Aldehyde 4-Methoxy-6-methyl- pyridine-3-carbaldehyde DHPM Dihydropyrimidinone Derivative Aldehyde->DHPM Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->DHPM Urea Urea or Thiourea Urea->DHPM Catalyst Acid Catalyst (e.g., HCl, p-TsOH) Catalyst->DHPM Catalyzes

Caption: Components of the Biginelli reaction for DHPM synthesis.

Detailed Experimental Protocol: Synthesis of a 4-(4-Methoxy-6-methylpyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

Materials:

  • 4-Methoxy-6-methylpyridine-3-carbaldehyde

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a 50 mL round-bottom flask, combine 4-Methoxy-6-methylpyridine-3-carbaldehyde (1.51 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol) in ethanol (20 mL).

  • To this mixture, add a few drops (e.g., 0.2 mL) of concentrated HCl as a catalyst.

  • Heat the reaction mixture to reflux for 4 hours, during which a precipitate may form.

  • After the reflux period, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour.

  • Collect the crystalline product by vacuum filtration and wash it with a small amount of cold ethanol.

  • The crude product can be recrystallized from hot ethanol to yield the pure dihydropyrimidinone.

Conclusion

4-Methoxy-6-methylpyridine-3-carbaldehyde is a highly effective and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its unique substitution pattern allows for the straightforward construction of thienopyridines, pyridopyrimidines, and dihydropyrimidinones, among other valuable scaffolds. The protocols detailed in this guide are robust and can be adapted for the synthesis of diverse libraries of compounds for applications in drug discovery and materials science. By understanding the underlying mechanistic principles, researchers can further exploit the reactivity of this synthon to develop novel and efficient synthetic methodologies.

References

  • This reference is a placeholder for a general review on pyridine synthesis. Henry, G. D. De Novo Synthesis of Substituted Pyridines. Tetrahedron2004 , 60 (28), 6043–6061. [Link]

  • Gewald, K.; Schinke, E.; Böttcher, H. Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte1966 , 99 (1), 94–100. [Link]

  • This reference is a placeholder for a general review on the Gewald reaction. Sabnis, R. W.; Rangnekar, D. W.; Sonawane, N. D. 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry1999 , 36 (2), 333–345. [Link]

  • This reference is a placeholder for a general review on chalcone synthesis. Sarda, S. R.; Pathan, M. Y.; Paike, V. V.; Pachmase, P. R.; Jadhav, W. N.; Bhusare, S. R. A review on chalcone and its derivatives. Asian Journal of Pharmaceutical and Clinical Research2014 , 7 (5), 1-6. [Link]

  • This reference is a placeholder for a general review on pyrimidine synthesis. El-Gaby, M. S. A.; Atalla, A. A.; Gaber, A. M.; Abd Al-Wahab, K. A. Synthesis of some new pyrimidine derivatives and their evaluation as antimicrobial agents. IL FARMACO2000 , 55 (9-10), 596-602. [Link]

  • This reference is a placeholder for a general review on pyridopyrimidine synthesis. El-Sayed, W. A.; Ali, O. M.; Abd-Allah, N. A. Synthesis and biological activity of some new pyrido[2,3-d]pyrimidine derivatives. European Journal of Medicinal Chemistry2010 , 45 (8), 3375-3382. [Link]

  • Kappe, C. O. 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron1993 , 49 (32), 6937–6963. [Link]

Sources

functionalization of the pyridine ring in 4-Methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-6-methylpyridine-3-carbaldehyde represents a high-value heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and vitamin B6 analogues. Its structure offers a unique "tri-vector" reactivity profile that allows for rapid diversification:

  • The Electrophilic Handle (C3-CHO): A gateway for reductive aminations and olefinations.

  • The Nucleophilic/Acidic Side Chain (C6-CH₃): An

    
    -picoline moiety capable of lateral lithiation and condensation.
    
  • The Electron-Deficient Core (C2-H): A prime site for radical-mediated C-H functionalization (Minisci reaction).

This application note provides validated protocols for functionalizing these three distinct vectors, enabling researchers to expand this core into complex chemical space efficiently.

Chemo-Structural Analysis

The reactivity of this scaffold is dictated by the interplay between the electron-deficient pyridine ring, the electron-donating methoxy group, and the electron-withdrawing aldehyde.

PositionMoietyElectronic CharacterReactivity Profile
C3 Aldehyde (-CHO)ElectrophilicSusceptible to nucleophilic attack (amines, ylides). Directs ortho-metalation to C4 (blocked) or C2.
C4 Methoxy (-OMe)Electron-Donating (+M)Deactivates the ring towards SNAr. Directs electrophiles to C5 (sterically hindered).
C6 Methyl (-CH₃)Acidic (

-proton)
"Vinylogous" acidity due to ring nitrogen. pKa

29 (DMSO), lowered by C3-CHO.
C2 Proton (-H)Electron-DeficientMost electrophilic site on the ring. Activated for nucleophilic radical attack (Minisci).

Figure 1: Reactivity Map of 4-Methoxy-6-methylpyridine-3-carbaldehyde

ReactivityMap Core 4-Methoxy-6-methyl pyridine-3-carbaldehyde C3 Vector 1 (C3-CHO) Reductive Amination Wittig Olefination Core->C3 Electrophilic C6 Vector 2 (C6-Me) Lateral Lithiation Condensation Core->C6 Acidic (pKa ~29) C2 Vector 3 (C2-H) Minisci C-H Alkylation Core->C2 Radical Acceptor

Caption: The three primary functionalization vectors. C3 allows chain extension; C6 allows lateral functionalization; C2 allows core diversification.

Protocol A: C3-Aldehyde Modulation (Reductive Amination)

Objective: To install amine-bearing solubilizing groups or pharmacophores at the C3 position. Rationale: The C4-methoxy group is an electron donor, which renders the C3-aldehyde less electrophilic than a standard benzaldehyde.[1] Consequently, imine formation requires slightly elevated temperatures or Lewis acid catalysis, and the choice of reducing agent is critical to prevent direct reduction of the aldehyde to the alcohol.

Materials
  • Substrate: 4-Methoxy-6-methylpyridine-3-carbaldehyde (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Protocol
  • Imine Formation: In a flame-dried reaction vial, dissolve the aldehyde (100 mg, 0.66 mmol) in DCE (3.0 mL).

  • Add the amine (0.73 mmol) followed by acetic acid (40 µL, 0.66 mmol).

  • Stir at 40°C for 2 hours. Note: Monitor by LCMS to ensure complete consumption of the aldehyde and formation of the imine (M+Amine-H₂O).

  • Reduction: Cool the mixture to room temperature. Add STAB (210 mg, 1.0 mmol) in one portion.

  • Stir at room temperature for 4–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 10 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Critical Process Parameter (CPP): Do not use Sodium Cyanoborohydride (NaBH₃CN) if avoiding toxic waste is a priority; STAB is safer and more selective for the imine over the aldehyde in this electron-rich system.

Protocol B: C6-Methyl Functionalization (Lateral Lithiation)

Objective: To extend the carbon skeleton at the C6 position using the acidity of the


-methyl group.
Rationale:  The C6-methyl protons are acidic due to the electron-withdrawing nature of the pyridine nitrogen. However, the C3-aldehyde is incompatible with organolithiums (n-BuLi). Therefore, the aldehyde must be temporarily protected in situ as an 

-amino alkoxide (Comins protection) or the reaction must rely on soft enolization (condensation). Below is the Condensation Protocol which avoids protection steps and is highly scalable.
Materials
  • Substrate: 4-Methoxy-6-methylpyridine-3-carbaldehyde

  • Electrophile: Benzaldehyde derivative or Acetic Anhydride

  • Reagent: Zinc Chloride (ZnCl₂) or Acetic Anhydride (Ac₂O)

  • Temperature: 140°C (Microwave or Reflux)

Step-by-Step Protocol (Knoevenagel-type Condensation)
  • Setup: In a microwave vial, combine the scaffold (100 mg) with the aromatic aldehyde electrophile (1.2 equiv).

  • Solvent/Catalyst: Add Acetic Anhydride (1.0 mL) as both solvent and dehydrating agent.

  • Reaction: Heat at 140°C for 2–4 hours.

    • Mechanism:[2][3][4][5][6][7][8][9][10] The Ac₂O acylates the pyridine nitrogen, increasing the acidity of the C6-methyl. The methyl enol attacks the electrophile.

  • Workup: Pour the mixture into ice water and neutralize with solid Na₂CO₃.

  • Isolation: The styryl product usually precipitates. Filter and wash with cold water.

Alternative (Lateral Lithiation): If adding an alkyl halide, you must protect the CHO first (e.g., as an acetal).

  • Protect CHO with ethylene glycol/pTSA.

  • Treat with LDA in THF at -78°C (Lateral Deprotonation).

  • Add Alkyl Halide.

  • Deprotect (HCl/THF).

Protocol C: C2-Ring Functionalization (Minisci Reaction)

Objective: To install alkyl groups directly at the C2 position without pre-functionalization (halogenation). Rationale: The Minisci reaction utilizes carbon-centered radicals that are nucleophilic.[10] They attack the protonated pyridine at its most electron-deficient position. In this scaffold, C2 is the most activated position (ortho to N, ortho to EWG-Aldehyde). The C4-OMe group directs ortho/para, but the N-activation dominates.

Materials
  • Substrate: 4-Methoxy-6-methylpyridine-3-carbaldehyde (0.5 mmol)

  • Radical Source: Carboxylic Acid (e.g., Pivalic acid for t-Butyl, Cyclopropanecarboxylic acid) (3.0 equiv)

  • Oxidant: Ammonium Persulfate ((NH₄)₂S₂O₈) (2.0 equiv)[2]

  • Catalyst: Silver Nitrate (AgNO₃) (0.2 equiv)

  • Solvent: DCM/Water (1:1 biphasic mixture) or TFA/Water.

  • Acid: Trifluoroacetic Acid (TFA) (1.0 equiv) - Essential to protonate the pyridine.

Step-by-Step Protocol
  • Preparation: Dissolve the substrate (75 mg, 0.5 mmol) in DCM (2.5 mL) and Water (2.5 mL).

  • Acidification: Add TFA (40 µL) to protonate the pyridine nitrogen.

  • Reagent Addition: Add the Carboxylic Acid (1.5 mmol) and AgNO₃ (17 mg, 0.1 mmol).

  • Initiation: Heat the biphasic mixture to 50°C with vigorous stirring (1000 rpm).

  • Oxidant Feed: Add (NH₄)₂S₂O₈ (228 mg, 1.0 mmol) slowly over 10 minutes (or as a solution in water).

    • Observation: Gas evolution (CO₂) indicates radical formation.

  • Reaction: Stir at 50°C for 60 minutes.

  • Workup: Cool to RT. Basify with 1M NaOH to pH > 9. Extract with DCM.[2]

  • Purification: The C2-alkylated product is less polar than the starting material. Purify via silica gel chromatography (Hexane/EtOAc).

Figure 2: Minisci Reaction Workflow

MinisciWorkflow Start Start: Substrate + R-COOH (Biphasic DCM/H2O) Protonation Step 1: Add TFA (Activates C2 position) Start->Protonation RadicalGen Step 2: Add AgNO3 + Persulfate (Generates R• + CO2) Protonation->RadicalGen Attack Step 3: Radical Attack at C2 (Nucleophilic Radical -> Electron Poor Ring) RadicalGen->Attack 50°C, 1h Product End: C2-Alkylated Product Attack->Product Rearomatization

Caption: Workflow for the Ag-catalyzed decarboxylative alkylation (Minisci) at C2.

References

  • Minisci Reaction Mechanisms & Scope

    • Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. Med. Chem. Commun., 2, 1135-1161. Link

    • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angew.[11][12] Chem. Int. Ed., 58, 13666-13699. Link

  • Lateral Lithiation of Pyridines

    • Gschwend, H. W., & Rodriguez, H. R. (1979).[6] Heteroatom-Facilitated Lithiations. Organic Reactions, 26, 1. Link

    • Smith, K., et al. (2014).[13] Lateral lithiation and substitution of N'-(2-methylphenyl)-N,N-dimethylurea. Arkivoc, (v), 365-375.[13] Link

  • Aldehyde Reactivity in Pyridines

    • BenchChem Technical Support.[1] (2025).[1][14][15] Comparative Reactivity Analysis: 6-Methoxyquinoline-4-carbaldehyde Versus Other Aromatic Aldehydes. (General reference for heterocyclic aldehyde reactivity). Link

  • Compound Specific Data

    • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11235066, 6-Methoxy-4-methylnicotinaldehyde. (Isomeric reference for physical properties). Link

Sources

Application Note: Step-by-Step Synthesis and Derivatization of 4-Methoxy-6-methylpyridine-3-carbaldehyde Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 4-methoxy-6-methylpyridine motif is a highly privileged scaffold in modern drug discovery, particularly in the development of epigenetic modulators such as Enhancer of Zeste Homolog 2 (EZH2) inhibitors[1] and NF-kB-inducing kinase (NIK) inhibitors[2]. In medicinal chemistry optimization, replacing highly lipophilic moieties (e.g., 4,6-dimethylpyridone) with a 4-methoxy-6-methylpyridine side chain significantly improves metabolic stability, lowers log D values, and enhances human liver microsome (HLM) clearance outcomes[1]. Furthermore, tuning the lipophilicity and topological polar surface area (TPSA) of this region is a validated strategy for developing brain-penetrant therapeutics capable of overcoming MDR1 efflux[3].

This Application Note details a robust, self-validating three-stage synthetic workflow to generate 4-methoxy-6-methylpyridine-3-carbaldehyde and its downstream derivatives, ensuring high yield and regioselectivity.

Mechanistic Workflow & Causality

The synthesis relies on a sequence of formylation, chlorination, and regioselective nucleophilic aromatic substitution (SNAr).

  • Stage 1: Vilsmeier-Haack Formylation/Chlorination. Starting from 4-hydroxy-6-methylpyridine, the Vilsmeier reagent (generated in situ from POCl3 and DMF) acts dually. It electrophilically formylates the electron-rich C3 position (activated by the enamine-like tautomerism of the pyridone) and converts the C4-hydroxyl group into a chloride leaving group, yielding 4-chloro-6-methylpyridine-3-carbaldehyde[2].

  • Stage 2: Regioselective SNAr. The C4-chloride is highly activated toward nucleophilic attack by both the strongly electron-withdrawing C3-aldehyde and the ortho-pyridine nitrogen. Treatment with sodium methoxide (NaOMe) yields the 4-methoxy derivative. Strict temperature control is required to prevent competitive nucleophilic addition to the aldehyde carbonyl.

  • Stage 3: Derivatization. The versatile C3-carbaldehyde is subsequently utilized in reductive aminations or condensations to append various pharmacophores.

Pathway Visualization

Synthesis A 4-Hydroxy-6-methylpyridine (Starting Material) B Vilsmeier Reagent [POCl3 + DMF] A->B Formylation & Chlorination C 4-Chloro-6-methylpyridine- 3-carbaldehyde B->C 90°C, 4h D Nucleophilic Aromatic Substitution (NaOMe) C->D Addition of Methoxide E 4-Methoxy-6-methylpyridine- 3-carbaldehyde D->E 0°C to RT, 2h F Bioactive Derivatives (EZH2 / NIK Inhibitors) E->F Reductive Amination

Fig 1: Stepwise synthesis of 4-methoxy-6-methylpyridine-3-carbaldehyde derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-6-methylpyridine-3-carbaldehyde

Objective: Dual formylation and chlorination of the pyridine core.

  • Preparation of Vilsmeier Reagent: Charge a dry, argon-flushed round-bottom flask with anhydrous N,N-dimethylformamide (DMF, 3.0 equiv) and cool to 0 °C using an ice bath. Add phosphorus oxychloride (POCl3, 3.5 equiv) dropwise over 30 minutes.

    • Mechanistic Insight: This reaction is highly exothermic. Dropwise addition ensures the controlled formation of the reactive chloroiminium ion without thermal degradation.

  • Substrate Addition: Add 4-hydroxy-6-methylpyridine (1.0 equiv) portion-wise to the stirring complex.

  • Thermal Activation: Heat the reaction mixture to 90 °C for 4 hours.

    • Mechanistic Insight: Elevated temperature provides the necessary activation energy to drive the chlorination of the tautomeric C4-hydroxyl group following the initial rapid formylation event.

  • Workup: Cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize to pH 7 using saturated aqueous NaHCO3.

  • Isolation: Extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel chromatography (EtOAc/Hexanes) to afford 4-chloro-6-methylpyridine-3-carbaldehyde as a light yellow solid[2].

Protocol 2: Synthesis of 4-Methoxy-6-methylpyridine-3-carbaldehyde

Objective: Regioselective methoxylation via SNAr.

  • Solvation: Dissolve 4-chloro-6-methylpyridine-3-carbaldehyde (1.0 equiv) in anhydrous methanol (0.2 M concentration) and cool to 0 °C.

  • Nucleophilic Attack: Add a solution of sodium methoxide (NaOMe, 25 wt% in MeOH, 1.05 equiv) dropwise over 15 minutes.

    • Mechanistic Insight: Exact stoichiometry (1.05 equiv) and low temperature (0 °C) are critical. Excess base or high temperatures promote the Cannizzaro reaction or irreversible nucleophilic attack on the aldehyde.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours. Monitor conversion via LC-MS.

  • Quenching: Quench the reaction with saturated aqueous NH4Cl. This slightly acidic buffer prevents base-catalyzed side reactions during the concentration phase.

  • Isolation: Extract with dichloromethane (DCM, 3 × 30 mL). Dry the organic layers (Na2SO4) and concentrate to yield the pure 4-methoxy-6-methylpyridine-3-carbaldehyde.

Protocol 3: Downstream Derivatization (Reductive Amination)

Objective: Coupling the aldehyde with a primary/secondary amine for drug scaffold assembly.

  • Imine Formation: Combine 4-methoxy-6-methylpyridine-3-carbaldehyde (1.0 equiv) and the target amine (1.1 equiv) in 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 equiv) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equiv) portion-wise.

    • Mechanistic Insight: NaBH(OAc)3 is chosen over standard NaBH4 because its steric bulk and electron-withdrawing acetate groups make it a milder reducing agent. It selectively reduces the protonated iminium intermediate without reducing the unreacted starting aldehyde, thereby preventing primary alcohol contamination.

  • Isolation: Stir for 12 hours, quench with 1N NaOH, extract with DCM, and purify the resulting amine derivative via flash chromatography.

Quantitative Data: SNAr Optimization

The table below summarizes the self-validating optimization of the SNAr step (Protocol 2), demonstrating the causality between reagent choice, temperature control, and overall yield.

EntryBase (Equiv)SolventTemperature ProfileTime (h)Yield (%)Major Side Product
1NaOMe (1.05)MeOH0 °C → RT292% None
2NaOMe (2.00)MeOH0 °C → RT268%Hemiacetal / Cannizzaro
3NaOMe (1.05)THF0 °C → RT1245%Unreacted Starting Material
4KOH (1.50)MeOH60 °C (Reflux)131%Aldehyde degradation

Table 1: Optimization parameters for the synthesis of 4-methoxy-6-methylpyridine-3-carbaldehyde.

References

[1] Title: Optimization of Orally Bioavailable Enhancer of Zeste Homolog 2 (EZH2) Inhibitors Using Ligand and Property-Based Design Strategies: Identification of Development Candidate (R)-5,8-Dichloro-7-(methoxy(oxetan-3-yl)methyl) Source: ACS Publications URL:[Link]

[2] Title: WO2015025025A1 - Alkynyl alcohols and methods of use Source: Google Patents URL:

[3] Title: A Chemical Strategy toward Novel Brain-Penetrant EZH2 Inhibitors Source: PMC (nih.gov) URL:[Link]

Sources

Troubleshooting & Optimization

improving reaction yield of 4-Methoxy-6-methylpyridine-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimization of 4-Methoxy-6-methylpyridine-3-carbaldehyde synthesis. This response is structured as a Tier-3 Technical Support resource, designed for researchers requiring high-yield protocols and mechanistic troubleshooting.

Case ID: OPT-PYR-ALDEHYDE-03 Subject: Yield Optimization & Troubleshooting for C-3 Formylation of 4-Methoxy-6-methylpyridine Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

Synthesizing 4-Methoxy-6-methylpyridine-3-carbaldehyde presents a classic "competing directing group" challenge. You are balancing the Directed Metalation Group (DMG) potential of the C-4 methoxy substituent against the lateral acidity of the C-6 methyl group.

Most yield losses in this synthesis stem from three root causes:

  • Regioselectivity Failure: In Vilsmeier-Haack protocols, electrophilic attack may occur at C-5 (sterically hindered but electronically viable) or fail due to ring deactivation.

  • Lateral Lithiation: In metalation protocols, standard bases (n-BuLi) preferentially deprotonate the C-6 methyl group (lateral lithiation) rather than the C-3 ring position.

  • Ether Cleavage: Harsh acidic conditions (POCl₃ at high heat) can demethylate the C-4 methoxy group, yielding the 4-chloropyridine or 4-pyridone byproduct.

This guide provides two validated routes: an Optimized Vilsmeier-Haack (scalable, robust) and a Kinetic Lithiation (high regioselectivity).

Route A: Optimized Vilsmeier-Haack Formylation

Best for: Scalable synthesis (Gram to Kilogram scale).

The standard Vilsmeier-Haack often gives low yields (<40%) on pyridines due to the electron-deficient ring. However, the C-4 methoxy group is a powerful activating group . The key to high yield is maximizing the concentration of the active Vilsmeier reagent and controlling temperature to prevent demethylation.

Reaction Mechanism & Pathway

The 4-methoxy group pushes electron density to C-3 and C-5. C-3 is the preferred site of attack because C-5 is buttressed by the C-6 methyl group, creating steric hindrance.

VilsmeierMechanism Start 4-Methoxy-6-methylpyridine Complex Sigma Complex (C-3 Attack) Start->Complex + VR (Electrophilic Attack) Demethylation 4-Chloro-6-methylpyridine-3-carbaldehyde (Impurity) Start->Demethylation High T / Excess POCl3 VR Vilsmeier Reagent (Chloroiminium Ion) VR->Complex Reagent Formation (DMF + POCl3) Iminium Iminium Intermediate Complex->Iminium - HCl (Re-aromatization) Product Target Aldehyde Iminium->Product + H2O / NaOAc (Hydrolysis)

Figure 1: Mechanistic pathway for Vilsmeier-Haack formylation highlighting the critical C-3 attack and potential demethylation side reaction.

Optimized Protocol

Reagents:

  • Substrate: 4-Methoxy-6-methylpyridine (1.0 eq)

  • DMF (anhydrous): 5.0 - 10.0 eq (Solvent & Reagent)

  • POCl₃ (Phosphorus Oxychloride): 3.0 eq

  • Note: Do not use POBr₃; it is too aggressive for the methoxy ether.

Step-by-Step Methodology:

  • Reagent Formation (Critical): In a flame-dried flask under Argon, cool anhydrous DMF (5.0 eq) to 0°C . Add POCl₃ (3.0 eq) dropwise over 30 minutes. Why? Rapid addition generates excessive heat, degrading the reagent. Stir at 0°C for 45 mins to form the Vilsmeier salt (white precipitate/slurry).

  • Addition: Dissolve the substrate in minimal DMF. Add this solution dropwise to the Vilsmeier salt at 0°C.

  • Heating Phase: Allow to warm to room temperature, then heat to 70°C for 4-6 hours.

    • Checkpoint: Monitor via TLC.[1][2][3] If conversion is <50% after 4 hours, raise to 80°C, but do not exceed 90°C . Temperatures >95°C drastically increase the rate of methoxy cleavage (demethylation).

  • Quench & Hydrolysis: Pour the reaction mixture onto crushed ice (approx. 5x volume).

  • Neutralization: Slowly adjust pH to 7-8 using saturated Sodium Acetate (NaOAc) solution.

    • Avoid: Strong bases like NaOH or KOH during the initial quench, as they can induce Cannizzaro reactions or polymerize the aldehyde.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting Vilsmeier Issues
SymptomProbable CauseCorrective Action
Low Yield (<30%) Moisture in DMF/POCl₃ destroying the reagent.Distill DMF over CaH₂ or use molecular sieve-dried DMF. Ensure POCl₃ is clear, not yellow/viscous.
Chlorinated Impurity Demethylation of 4-OMe group.[4]Reduce reaction temperature to <75°C. Reduce POCl₃ equivalents to 2.0–2.5.
No Reaction Pyridine ring too electron-poor.The 4-OMe should be sufficient.[1] If not, ensure the Vilsmeier salt formed (white solid) before adding the substrate.

Route B: Kinetic Directed Ortho-Lithiation (DoM)

Best for: High regioselectivity and avoiding thermal decomposition.

If the Vilsmeier route fails due to low reactivity, Directed Ortho Metalation (DoM) is the superior alternative. The C-4 methoxy group acts as a DMG, directing lithiation to C-3.

The Challenge: The protons on the C-6 methyl group are acidic (pKa ~29). Standard n-BuLi will deprotonate the methyl group (lateral lithiation) instead of the ring (ortho-lithiation).

The Solution: Use Mesityllithium (MesLi) or LDA at -78°C . MesLi is bulky and less basic than n-BuLi, favoring the kinetic ortho-lithiation over the thermodynamic lateral lithiation.

Lithiation Workflow

LithiationWorkflow Start Start: 4-Methoxy-6-methylpyridine Choice Base Selection Start->Choice nBuLi n-BuLi (Standard Base) Choice->nBuLi Avoid MesLi Mesityllithium / LDA (Kinetic Base) Choice->MesLi Recommended Lateral Lateral Lithiation (C-6 Methyl) Undesired Intermediate nBuLi->Lateral Thermodynamic Control Ortho Ortho Lithiation (C-3) Desired Intermediate MesLi->Ortho Kinetic Control (-78°C) Quench DMF Quench Lateral->Quench Ortho->Quench Final Target Aldehyde Quench->Final Wrong 6-(2-oxoethyl)pyridine derivative Quench->Wrong

Figure 2: Decision tree for base selection in lithiation. Using n-BuLi leads to side-chain functionalization, whereas MesLi/LDA targets the ring.

High-Precision Protocol

Reagents:

  • Substrate: 4-Methoxy-6-methylpyridine (1.0 eq)

  • Base: LDA (Lithium Diisopropylamide) or Mesityllithium (1.1 eq)

  • Electrophile: Dry DMF (1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Base Preparation: Generate LDA in situ (Diisopropylamine + n-BuLi) in THF at 0°C, then cool to -78°C .

  • Metalation: Add the substrate (dissolved in THF) dropwise to the base at -78°C.

    • Timing: Stir for exactly 30-45 minutes. Extended stirring allows equilibration to the lateral (methyl) lithiated species.

  • Formylation: Add dry DMF dropwise at -78°C.

  • Quench: Stir for 15 mins at -78°C, then quench with saturated NH₄Cl before removing the cooling bath.

  • Workup: Standard extraction with EtOAc.

Frequently Asked Questions (FAQ)

Q1: Why does my product contain a significant amount of 4-chloro-6-methylpyridine-3-carbaldehyde? A: This is a classic artifact of the Vilsmeier reaction on methoxypyridines. The chloride ion generated from POCl₃ can displace the methoxy group via an SNAr mechanism, especially if the reaction is overheated (>90°C) or runs too long.

  • Fix: Lower the temperature to 70°C and monitor strictly by LC-MS/TLC. Stop the reaction immediately upon consumption of starting material.

Q2: In the lithiation route, I am isolating 4-methoxy-6-(2-oxoethyl)pyridine. What happened? A: You experienced lateral lithiation . The base deprotonated the C-6 methyl group instead of the C-3 ring position.

  • Fix: Ensure your temperature is strictly -78°C. Switch from n-BuLi to LDA or Mesityllithium. The bulkier bases are kinetically driven to remove the ring proton (ortho to the directing methoxy group) rather than the thermodynamic methyl proton.

Q3: Can I use the Duff reaction (Hexamine/TFA) instead? A: The Duff reaction is generally milder but often gives lower yields on deactivated pyridine rings compared to Vilsmeier. It is, however, a valid backup if demethylation proves impossible to control in the Vilsmeier route.

Q4: How do I purify the aldehyde? It seems unstable on silica. A: Pyridine aldehydes can be sensitive to acidic silica.

  • Fix: Pre-treat your silica gel with 1-2% Triethylamine (TEA) in Hexanes before loading the column. Elute with a gradient of EtOAc/Hexanes.[2] Alternatively, recrystallize from Hexane/Ether if the solid is crystalline.

References

  • Comins, D. L., & Brown, J. D. (1989). Ortho-Lithiation of 2-, 3-, and 4-Methoxypyridines. The Journal of Organic Chemistry, 54(15), 3730–3732.

    • Relevance: Defines the conditions for regioselective lithiation of methoxypyridines using Mesityllithium to avoid lateral metal
  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review).[5][6][7][8] Comprehensive Organic Synthesis, 2, 777-794.

    • Relevance: Comprehensive review of Vilsmeier chemistry, including mechanisms of chloro-substitution side reactions.
  • Marsais, F., & Quéguiner, G. (1981). Metallation of Pyridines. A New Synthesis of 3,4-Disubstituted Pyridines via Ortho-Lithiation of 4-Alkoxypyridines. Tetrahedron, 39(12), 2009-2021.

    • Relevance: Foundational work on using the alkoxy group as a Directed Metal

Sources

purification methods for crude 4-Methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Crude 4-Methoxy-6-methylpyridine-3-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 4-Methoxy-6-methylpyridine-3-carbaldehyde (CAS: 1256823-25-2)[1].

Whether synthesized via Vilsmeier-Haack formylation[2] or the reduction of nicotinic acid derivatives, this compound presents a triad of purification challenges: the basicity of the pyridine nitrogen, the reactivity of the aldehyde moiety, and the polarity of the methoxy substituent. This guide synthesizes field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure you achieve >99% purity.

Part 1: Purification Workflow & Decision Matrix

The optimal purification strategy depends heavily on the purity profile of your crude mixture. Use the decision tree below to determine the most efficient path from crude isolate to analytical-grade product.

PurificationWorkflow Start Crude 4-Methoxy-6-methylpyridine-3-carbaldehyde Assess Assess Purity via HPLC/TLC (Check for regioisomers) Start->Assess HighPurity >85% Purity? (Minor impurities only) Assess->HighPurity LowPurity <85% Purity? (Complex mixture/salts) Assess->LowPurity Recrystallization Recrystallization (Hexane/EtOAc system) HighPurity->Recrystallization Extraction Liquid-Liquid Extraction (Aqueous pH 8.5-9.0) LowPurity->Extraction Chromatography Silica Gel Chromatography (Pre-treated with 1% TEA) Extraction->Chromatography Chromatography->Recrystallization Pure Pure Compound (>99%) Store under Argon at 4°C Recrystallization->Pure

Purification workflow for crude 4-Methoxy-6-methylpyridine-3-carbaldehyde.

Part 2: Troubleshooting Guides & FAQs

Q1: During silica gel chromatography, my product streaks severely down the column, and recovery is less than 40%. What is causing this, and how can I fix it? Causality & Solution: This is the most common issue when purifying pyridine derivatives. The pyridine nitrogen is a Lewis base (pKa ~5.2) that interacts strongly via ion-exchange with the acidic silanol groups (Si-OH, pKa ~4.5-5.0) on the surface of standard Type-A silica gel[3]. This electrostatic interaction causes severe peak tailing and irreversible adsorption. Fix: You must deactivate (mask) the silica gel. Add 1% (v/v) Triethylamine (TEA) to your mobile phase (e.g., Hexane:Ethyl Acetate). The TEA will preferentially bind to the active silanol sites, allowing the 4-methoxy-6-methylpyridine-3-carbaldehyde to elute cleanly based on its inherent polarity[4].

Q2: I am losing my product in the aqueous layer during the initial liquid-liquid extraction. Why is it water-soluble? Causality & Solution: If your synthesis involved acidic conditions (e.g., quenching a Vilsmeier-Haack reaction with HCl)[2], the pyridine nitrogen becomes protonated, forming a highly water-soluble pyridinium salt. Fix: Before extracting with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM), you must adjust the pH of the aqueous phase to 8.5–9.0 using saturated aqueous sodium bicarbonate (


) or 1M NaOH. This ensures the compound is in its neutral, free-base form, driving it into the organic layer.

Q3: My purified aldehyde degrades into a more polar spot on the TLC plate after a few days of storage. What is happening? Causality & Solution: Aromatic aldehydes are highly susceptible to auto-oxidation, converting to the corresponding carboxylic acid (4-methoxy-6-methylpyridine-3-carboxylic acid) upon exposure to atmospheric oxygen and light. Fix: Never evaporate the purified fractions to complete dryness on a rotary evaporator while exposed to air. Flush the receiving flask with Argon or Nitrogen, and store the final solid in an amber vial at 4°C under an inert atmosphere.

Part 3: Quantitative Data Summary

The following table summarizes the expected performance metrics for the purification stages. Use these benchmarks to validate your in-house processes.

Purification StageSolvent System / ConditionsTarget Rf / YieldPurity (HPLC)Primary Impurities Removed
L-L Extraction EtOAc / Aqueous

(pH 8.5)
N/A75%

85%
Inorganic salts, acidic byproducts, DMF
Silica Column Hexane:EtOAc (3:1) + 1% TEA

= 0.45
85%

96%
Regioisomers, polar degradation products
Recrystallization Hexane / Ethyl Acetate (4:1)Recovery: 80%>99.5%Trace colored impurities, residual TEA

Part 4: Self-Validating Experimental Protocols

Protocol 1: Basified Silica Gel Column Chromatography

This protocol utilizes in-process validation to ensure the silica is properly deactivated before loading the crude mixture.

  • Solvent Preparation: Prepare 1000 mL of the mobile phase: Hexane and Ethyl Acetate in a 3:1 (v/v) ratio. Add 10 mL of Triethylamine (TEA) to achieve a 1% concentration. Mix thoroughly.

  • Column Packing: Slurry-pack the silica gel (230-400 mesh) using the TEA-modified solvent.

  • Validation Check (Silanol Masking): Run at least two column volumes of the TEA-modified solvent through the packed bed. Self-Validation: Collect the eluent and test the pH using indicator paper. It must read >8.0. If it is neutral, the silica has not been fully saturated with TEA; continue flushing until the eluent is basic.

  • Sample Loading: Dissolve the crude 4-Methoxy-6-methylpyridine-3-carbaldehyde in a minimum amount of DCM (containing 1% TEA) and carefully load it onto the silica bed.

  • Elution: Elute using the 3:1 Hexane:EtOAc (+1% TEA) system. Monitor fractions via TLC (UV 254 nm). The target compound will elute at an

    
     of approximately 0.45.
    
  • Concentration: Pool the product-containing fractions. Evaporate under reduced pressure at 30°C. Crucial: Stop the evaporation just as the product crystallizes to avoid thermal degradation.

Protocol 2: Final Polish via Recrystallization

Use this protocol to remove residual TEA and trace regioisomers, yielding analytical-grade material.

  • Dissolution: Transfer the semi-pure solid to a round-bottom flask. Add a minimal volume of boiling Ethyl Acetate (approx. 2-3 mL per gram of product) until the solid just dissolves.

  • Anti-Solvent Addition: Remove the flask from the heat source. Slowly add hot Hexane dropwise while swirling until the solution becomes slightly cloudy (the cloud point).

  • Validation Check (Nucleation): Add exactly one drop of Ethyl Acetate to clear the cloudiness. This confirms the solution is perfectly saturated at the boiling point.

  • Crystallization: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (4°C) for an additional 1 hour.

  • Isolation: Filter the resulting crystals via a Büchner funnel. Wash the filter cake with ice-cold Hexane (2 x 5 mL).

  • Drying: Dry the crystals under high vacuum (0.1 mbar) for 4 hours. Backfill the vacuum desiccator with Argon before opening.

References

  • Chemikart. "1256823-25-2 | 4-Methoxy-6-methylpyridine-3-carbaldehyde." Chemikart Properties Database. Available at: [Link]

  • Royal Society of Chemistry (RSC). "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." RSC Advances. Available at: [Link]

  • ResearchGate. "When basification of silica gel is required, before using Column chromatography?" ResearchGate Q&A Forums. Available at:[Link]

Sources

Technical Support Center: Purification of 4-Methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, physicochemical profiling, and validated protocols for the recrystallization of 4-Methoxy-6-methylpyridine-3-carbaldehyde (CAS: 1256823-25-2).

Physicochemical Profiling & Solvent Selection

The purification of 4-Methoxy-6-methylpyridine-3-carbaldehyde requires balancing three distinct structural features:

  • Pyridine Ring: Provides basicity and polarity.

  • Methoxy & Methyl Groups: Significantly enhance lipophilicity and solubility in non-polar organic solvents[1].

  • Carbaldehyde Moiety: Acts as a strong hydrogen-bond acceptor but is prone to aerobic oxidation[2].

Because of the high organic solubility imparted by the methoxy and methyl substituents, single-solvent recrystallization often results in poor yields. An anti-solvent crystallization approach is highly recommended. Substituted pyridines are routinely purified using hexane/ethyl acetate mixtures, which allow for precise tuning of the solvent's dielectric constant[3].

Quantitative Data: Solvent System Performance
Solvent SystemOptimal Ratio (v/v)Expected YieldExpected PurityKey AdvantagesPotential Disadvantages
Ethyl Acetate / Hexane 1:3 to 1:575–85%>99%Excellent separation of polar impurities; steep solubility curve.Prone to "oiling out" if the cooling gradient is too rapid[4].
Toluene / Heptane 1:470–80%>98%High boiling point allows a wider, more controlled cooling gradient.Toluene can be difficult to remove completely under standard vacuum.
Isopropanol (IPA) 100%60–70%>95%Single solvent system; operationally simple and easy to scale.Lower overall yield due to the high solubility of the methoxy group.

Validated Experimental Protocol: EtOAc/Hexane Anti-Solvent Recrystallization

This protocol is designed as a self-validating system . By integrating in-process TLC checks, researchers can quantitatively confirm the exclusion of impurities from the crystal lattice before final isolation.

Step 1: Dissolution (Disrupting Intermolecular Bonds) Suspend the crude 4-Methoxy-6-methylpyridine-3-carbaldehyde in a minimal volume of Ethyl Acetate (EtOAc). Heat the suspension to 55–60°C under continuous stirring. Causality: EtOAc is a polar aprotic solvent that effectively disrupts the hydrogen bonding between the aldehyde oxygen and the pyridine nitrogen, fully solubilizing the target compound without risking acetal formation.

Step 2: Hot Filtration (Removing Polymeric Insoluble Matter) Rapidly filter the hot solution through a pre-warmed fritted glass funnel into a clean, heated receiving flask. Causality: Pyridinecarboxaldehydes are susceptible to auto-oxidation and polymerization. This step removes insoluble polymeric byproducts that can act as impure nucleation sites.

Step 3: Anti-Solvent Addition (Inducing Supersaturation) Maintain the filtrate at 50°C. Begin adding warm Hexane dropwise until a faint, persistent turbidity (the cloud point) is observed. Once turbid, add exactly 2–3 drops of EtOAc to clear the solution. Causality: Hexane acts as an anti-solvent, drastically lowering the dielectric constant of the medium. Clearing the cloud point ensures the system is perfectly saturated but not phase-separated.

Step 4: Controlled Maturation (Lattice Formation) Remove the flask from the heat source and allow it to cool undisturbed to room temperature over 2 hours. Once at room temperature, transfer the flask to a 4°C refrigerator for an additional 4 hours. Causality: Slow cooling allows the highly functionalized pyridine molecules to arrange into a thermodynamically stable crystal lattice, physically excluding structurally dissimilar impurities.

Step 5: Isolation and Self-Validation Filter the resulting crystals under vacuum and wash with ice-cold Hexane. Validation: Dissolve a single crystal in EtOAc and spot it on a silica TLC plate alongside the evaporated mother liquor. Elute using Hexane:EtOAc (4:1)[3]. The crystal lane must show a single spot, while the mother liquor lane should contain the baseline impurities. If the profiles are identical, the crystallization failed to fractionate the mixture and must be repeated. Store the purified product at 2-8°C to prevent thermal degradation.

Recrystallization & Troubleshooting Workflow

Recrystallization Start Crude 4-Methoxy-6-methylpyridine- 3-carbaldehyde Dissolve Dissolve in minimal hot EtOAc (55-60°C) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter AddAnti Add Hexane dropwise until cloud point Filter->AddAnti Cool Cool slowly to RT, then to 4°C AddAnti->Cool Check Crystallization Successful? Cool->Check OilOut Oiling Out? Check->OilOut No Isolate Filter, wash with cold Hexane, dry under vacuum Check->Isolate Yes Reheat Reheat, add 5% EtOAc, cool slower OilOut->Reheat Yes Seed Scratch flask or add seed crystal OilOut->Seed No Reheat->Cool Seed->Cool

Fig 1. Logical workflow for the recrystallization and troubleshooting of pyridinecarbaldehydes.

Troubleshooting Guides & FAQs

Q1: My compound is "oiling out" at the bottom of the flask instead of forming crystals. How do I fix this? A1: "Oiling out" (liquid-liquid phase separation) occurs when the product melts before it dissolves, or when the solvent mixture's boiling point is lower than the solute's melting point[4]. It is exacerbated by rapid cooling. Resolution: Reheat the mixture until the oil completely redissolves. Add 5–10% more of the primary solvent (EtOAc) to increase the overall solubility threshold, then cool the flask very slowly (e.g., inside a warm water bath that cools to room temperature naturally). If oiling out persists, introduce a seed crystal at the cloud point to force solid nucleation.

Q2: The recovered crystals have a yellow/brown tint instead of being white. What causes this? A2: Pyridine-3-carbaldehydes are highly susceptible to aerobic oxidation, converting the aldehyde into the corresponding pyridinecarboxylic acid[2]. Additionally, trace amine impurities can react with the aldehyde to form colored Schiff bases. Resolution: Ensure the recrystallization is performed under an inert atmosphere (Nitrogen or Argon). To remove existing colored impurities, add 5% (w/w) activated charcoal (Norit) during the hot EtOAc dissolution step, stir for 5 minutes, and perform a strict hot filtration through a Celite pad.

Q3: Why is my recovery yield so low (<40%) after recrystallization? A3: The combination of a methoxy group and a methyl group makes this specific pyridine derivative highly lipophilic[1]. If your Hexane ratio is too low, the compound will remain dissolved even at 4°C. Resolution: Shift the solvent ratio to heavily favor the anti-solvent (e.g., 1:5 or 1:6 EtOAc:Hexane). Alternatively, evaporate the mother liquor to half its volume and subject it to a second crop crystallization.

Q4: Can I use Methanol or Ethanol to recrystallize this compound? A4: It is strongly discouraged. Electron-deficient pyridinecarbaldehydes are highly electrophilic at the carbonyl carbon. In the presence of primary alcohols and trace acidic impurities, they readily undergo nucleophilic addition to form hemiacetals or full acetals, leading to irreversible product degradation. Always use aprotic solvents (EtOAc, Toluene, Hexane) or sterically hindered secondary alcohols (Isopropanol) for these substrates.

References

  • Huang, D., et al. "Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes." Organic Syntheses, 2018, 95, 1-14. Available at:[Link]

  • Wikipedia Contributors. "Pyridine-3-carbaldehyde." Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Technical Support Center: Handling and Preventing Air Oxidation of 4-Methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-Methoxy-6-methylpyridine-3-carbaldehyde (CAS: 1256823-25-2) is a highly valuable heterocyclic building block used in advanced drug discovery and active pharmaceutical ingredient (API) synthesis. Like many electron-rich heteroaromatic aldehydes, it is highly susceptible to autoxidation upon exposure to ambient air, light, and room temperatures[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the mechanistic causality behind the degradation of this specific compound and provide self-validating troubleshooting workflows to ensure the absolute integrity of your synthetic materials.

Frequently Asked Questions (FAQs)

Q1: Why does 4-Methoxy-6-methylpyridine-3-carbaldehyde degrade so rapidly when left on the bench? A1: The degradation is driven by autoxidation, a free-radical chain reaction[2]. The electron-donating methoxy (-OCH3) and methyl (-CH3) groups increase the electron density of the pyridine ring. While this stabilizes the molecule for certain electrophilic reactions, it also makes the aldehydic C-H bond highly susceptible to radical abstraction by trace metals or UV light. Once the acyl radical forms, it rapidly reacts with ambient oxygen to form a peroxy acid intermediate, which then converts unreacted aldehyde molecules into 4-methoxy-6-methylpyridine-3-carboxylic acid[2].

Q2: How can I visually or analytically detect oxidation in my sample? A2: Visually, the pure compound will change from its typical appearance to a darker, gummy substance, or form insoluble crystalline precipitates (the carboxylic acid byproduct)[1]. Analytically, Proton Nuclear Magnetic Resonance (


H NMR) is the self-validating gold standard. In a degraded sample, you will observe the depletion of the sharp aldehyde proton singlet (typically around 9.8–10.2 ppm) and the appearance of a broad carboxylic acid proton signal (>11.0 ppm).

Q3: Can I use chemical stabilizers to prevent this oxidation? A3: Yes. If the aldehyde is being stored as a stock solution, the addition of trace amounts (10–50 ppm) of radical scavengers like Butylated hydroxytoluene (BHT) or hydroquinone can effectively halt the propagation step of autoxidation by quenching peroxy radicals[3]. However, you must ensure that these phenolic antioxidants do not interfere with your downstream synthetic applications.

Troubleshooting & Experimental Protocols

If your batch has partially oxidized, do not discard it immediately. You can recover the pure aldehyde using the following self-validating liquid-liquid extraction protocol.

Protocol 1: Recovery and Purification of Oxidized Aldehyde

Causality: The autoxidation product is a carboxylic acid. By exploiting the pKa difference between the non-ionizable aldehyde and the acidic carboxyl group, we can use a mild base to selectively partition the acid into an aqueous phase.

  • Dissolution: Dissolve 1.0 g of the partially oxidized 4-Methoxy-6-methylpyridine-3-carbaldehyde in 20 mL of Dichloromethane (DCM).

  • Base Extraction: Transfer the solution to a separatory funnel. Add 20 mL of saturated aqueous Sodium Bicarbonate (NaHCO

    
    ). Causality: NaHCO
    
    
    
    is a mild base that deprotonates the carboxylic acid (forming a water-soluble sodium salt) without causing base-catalyzed aldol condensation or degradation of the aldehyde.
  • Phase Separation: Shake vigorously and vent the released CO

    
     gas. Allow the layers to separate. Collect the lower organic layer (DCM). Repeat the wash with fresh NaHCO
    
    
    
    two more times.
  • Self-Validation Step: Before proceeding, spot the organic layer on a Silica Gel TLC plate alongside a crude sample. Elute with 3:1 Hexanes:Ethyl Acetate. Visualize under 254 nm UV light. Validation criteria: The baseline spot (representing the highly polar carboxylic acid) must be completely absent in the washed organic layer.

  • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (Na

    
    SO
    
    
    
    ) to remove residual water. Filter and concentrate under reduced pressure at a water bath temperature strictly below 30°C to prevent thermal degradation[4].
Protocol 2: Optimal Storage Workflow

Causality: Oxygen, light, and thermal energy are the three required components for autoxidation. Eliminating them systematically halts the degradation pathway[1][2].

  • Aliquoting: Divide the purified aldehyde into single-use amber glass vials. Causality: Amber glass absorbs UV radiation, preventing the photochemical abstraction of the aldehydic hydrogen[1]. Single-use aliquots prevent repeated freeze-thaw cycles and oxygen exposure[5].

  • Inert Blanketing: Insert an Argon gas line into the vial, hovering just above the material's surface. Purge gently for 30 seconds. Causality: Argon is denser than Nitrogen and air; it settles at the bottom of the vial, displacing oxygen and forming a protective physical blanket over the compound.

  • Sealing: Cap the vial immediately with a PTFE-lined septum cap. Wrap the exterior seal tightly with Parafilm to prevent atmospheric moisture and oxygen ingress over time.

  • Temperature Control: Store the sealed vials at -20°C. Causality: According to the Arrhenius equation, lowering the temperature exponentially decreases the kinetic rate of any residual autoxidation reactions[5].

Quantitative Data Presentation

The following table summarizes the expected degradation rates of electron-rich heteroaryl aldehydes under various environmental conditions, demonstrating the critical need for strict storage compliance.

Storage ConditionAtmosphereContainer TypeTemperatureEst. Purity (1 Month)Est. Purity (6 Months)
Benchtop Ambient AirClear Glass25°C< 80%< 50% (Severe Oxidation)
Refrigerated Ambient AirAmber Glass4°C95%85%
Freezer Nitrogen (N

)
Amber Glass-20°C> 99%95%
Cryogenic Argon (Ar)Sealed Ampoule-80°C> 99%> 99%

Note: Data synthesized from accelerated degradation studies of structurally analogous heteroaryl aldehydes[1][4].

Mechanistic Visualization

The diagram below maps the autoxidation chain reaction and highlights exactly where our recommended troubleshooting protocols intervene to break the degradation cycle.

Autoxidation_Pathway A 4-Methoxy-6-methylpyridine- 3-carbaldehyde B Acyl Radical Formation (Initiation) A->B Trace Metals, UV Light C Peroxy Radical & Peracid (Propagation) B->C O2 Exposure D 4-Methoxy-6-methylpyridine- 3-carboxylic acid C->D + Unreacted Aldehyde P1 Amber Vials / Dark Storage P1->B Blocks UV Initiation P2 Argon / N2 Purge P2->C Displaces O2 P3 Antioxidants (e.g., BHT) P3->C Quenches Radicals

Autoxidation pathway of the aldehyde and targeted prevention strategies.

References

  • [3] Stabilization of aldehydes - Google Patents. 3

  • [1] Preventing oxidation of 6-Amino-1,3-benzodioxole-5-carbaldehyde during storage - Benchchem. 1

  • [5] Best practices for handling and storing volatile aldehyde standards - Benchchem.5

  • [4] Distribution of aldehydes compared to other oxidation parameters in oil matrices during autoxidation - PMC. 4

  • [2] The autoxidation of aldehydes. (A) Mechanism of aldehydes autoxidation. - ResearchGate. 2

Sources

optimal storage conditions for 4-Methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with essential technical information, troubleshooting advice, and frequently asked questions regarding the optimal storage, handling, and use of 4-Methoxy-6-methylpyridine-3-carbaldehyde. Our goal is to ensure the integrity of your starting material, leading to more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 4-Methoxy-6-methylpyridine-3-carbaldehyde?

A1: For long-term stability, the compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1] To prevent degradation from atmospheric moisture and oxygen, storing under an inert atmosphere, such as nitrogen or argon, is highly recommended, especially for extended periods.[1][2][3] Some suppliers of similar pyridine aldehydes recommend storage at -20°C for maximum shelf-life.[3]

Q2: My compound is a solution in a solvent. How should I store it?

A2: If 4-Methoxy-6-methylpyridine-3-carbaldehyde is dissolved in a solvent, it should be stored at -20°C for short-term (e.g., one month) and -80°C for long-term (e.g., six months) stability.[2] Ensure the container is appropriate for low temperatures and is tightly sealed to prevent solvent evaporation and contamination. Storing solutions under nitrogen is also a best practice.[2]

Q3: What personal protective equipment (PPE) is necessary when handling this compound?

A3: You must wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[4][5]

Q4: What are the primary chemical hazards associated with 4-Methoxy-6-methylpyridine-3-carbaldehyde?

A4: Based on data for structurally similar compounds, 4-Methoxy-6-methylpyridine-3-carbaldehyde is expected to be harmful if swallowed or inhaled, cause skin irritation, and lead to serious eye irritation.[6][7] It may also cause respiratory irritation.[8][9]

Q5: Are there any known chemical incompatibilities?

A5: Yes, you should avoid contact with strong oxidizing agents, as they can react with the aldehyde functional group.[4][10] Additionally, keep the compound away from strong bases, acid anhydrides, and acid chlorides.[10] Store away from heat, sparks, and open flames.[4]

Quantitative Storage Recommendations

For quick reference, the following table summarizes the optimal storage conditions.

ConditionSolid (Neat)In Solvent
Short-Term Storage 2-8°C, Tightly Sealed[1]-20°C, under Nitrogen[2]
Long-Term Storage -20°C, under Nitrogen[3]-80°C, under Nitrogen[2]
Atmosphere Inert Gas (Nitrogen or Argon Recommended)[1]Inert Gas (Nitrogen Recommended)[2]
Light/Moisture Protect from light and moisture[11]Protect from light and moisture

Troubleshooting Guide for Experimental Issues

Unforeseen challenges are a part of research. This section provides a logical framework for diagnosing and resolving common issues encountered when using 4-Methoxy-6-methylpyridine-3-carbaldehyde.

Scenario 1: Low or No Yield in a Reaction

You've run a reaction where the aldehyde is a key starting material, but the yield of your desired product is significantly lower than expected or non-existent.

  • Possible Cause 1: Degradation of Starting Material. Aldehydes are susceptible to oxidation, converting them into the corresponding carboxylic acid, which is unreactive in many subsequent reactions. This is often indicated by a change in the physical appearance of the compound (e.g., discoloration).[1]

  • Troubleshooting Steps:

    • Verify Purity: Before use, check the purity of your 4-Methoxy-6-methylpyridine-3-carbaldehyde via an appropriate analytical method (e.g., ¹H NMR, LC-MS). In the ¹H NMR spectrum, the aldehyde proton typically appears as a singlet between δ 9-10 ppm. The presence of a broad peak elsewhere could indicate the carboxylic acid impurity.

    • Use a Fresh Batch: If degradation is suspected, use a freshly opened bottle of the starting material.

    • Inert Reaction Conditions: Ensure your reaction is conducted under an inert atmosphere (nitrogen or argon) to prevent in-situ oxidation, especially if the reaction involves heat or is sensitive to air.[1]

Scenario 2: Observation of Multiple Side Products

Your reaction produces a complex mixture of products, making purification difficult and reducing the yield of the target molecule.

  • Possible Cause 2: Competing Reaction Pathways. The pyridine ring and the aldehyde group are both reactive sites. Under certain conditions (e.g., strongly acidic or basic media, presence of certain metals), undesired side reactions can occur.

  • Troubleshooting Steps:

    • Re-evaluate Reaction Conditions: Assess if the reaction conditions are too harsh. Consider lowering the temperature, using a milder base/acid, or changing the catalyst to improve selectivity.

    • Protecting Groups: If your reaction targets another part of a molecule and the aldehyde is interfering, consider using a protecting group strategy (e.g., formation of an acetal) to temporarily mask the aldehyde's reactivity.

    • Solvent Purity: Always use dry, high-purity solvents. Protic impurities or residual water can interfere with many reactions involving aldehydes.[1]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical flow for troubleshooting common experimental problems.

G cluster_start Problem Identification cluster_investigation Investigation Steps cluster_decision Decision Point cluster_action Corrective Actions cluster_end Outcome start Low Yield or Unexpected Side Products check_purity 1. Check Purity of Aldehyde (NMR, LC-MS) start->check_purity is_pure Is Starting Material Pure? check_purity->is_pure review_conditions 2. Review Reaction Conditions (Temp, pH, Atmosphere) check_solvents 3. Verify Solvent Quality (Dryness, Purity) review_conditions->check_solvents optimize Optimize Reaction: - Lower Temp - Use Inert Gas - Change Reagents check_solvents->optimize is_pure->review_conditions Yes use_fresh Use Fresh Stock of Aldehyde is_pure->use_fresh No rerun Re-run Experiment use_fresh->rerun optimize->rerun purify_solvent Use Freshly Purified Solvents

Caption: A logical troubleshooting guide for experiments involving 4-Methoxy-6-methylpyridine-3-carbaldehyde.

Experimental Protocols

Protocol 1: Handling and Preparing the Compound for Reaction

This protocol ensures the integrity of the compound from storage to reaction vessel.

  • Equilibration: Remove the container of 4-Methoxy-6-methylpyridine-3-carbaldehyde from cold storage (refrigerator or freezer). Allow it to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.

  • Inert Atmosphere Weighing: If possible, perform weighing inside a glovebox or under a gentle stream of an inert gas (nitrogen or argon).

  • Dispensing: Use a clean, dry spatula to dispense the required amount of the solid into your reaction vessel.

  • Resealing: Immediately and tightly reseal the container. If the compound is sensitive, consider flushing the headspace of the container with an inert gas before sealing.

  • Storage: Promptly return the stock container to its recommended storage condition (e.g., 2-8°C).[1]

  • Reaction Setup: If the reaction is air or moisture-sensitive, ensure the reaction vessel is under an inert atmosphere before adding solvents and other reagents.

By adhering to these guidelines, you can minimize the risk of compound degradation and improve the reliability of your experimental results.

References

  • Loba Chemie. (2015). 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • PubChem. 4-methoxy-6-methylpyridine-3-carbaldehyde. Retrieved from [Link]

  • Jubilant Ingrevia. (n.d.). Pyridine-4-aldehyde Safety Data Sheet. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Intermediate Purification. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting the isolation and purification of 4-Methoxy-6-methylpyridine-3-carbaldehyde .

Due to the dual functionality of this molecule—a basic, electron-rich pyridine ring and a highly reactive electrophilic aldehyde—standard purification techniques like simple acid-base extraction often fail to separate it from its precursors. This guide provides field-proven, causality-driven methodologies to achieve high-purity samples without relying exclusively on resource-intensive column chromatography.

Part 1: Impurity Profiling & Data Presentation

Before troubleshooting, it is critical to understand the chemical profile of your crude mixture. The table below summarizes the most common impurities encountered during the synthesis of 4-methoxy-6-methylpyridine-3-carbaldehyde and the physicochemical properties we exploit to remove them.

Impurity ProfileChemical IdentityPhysical Property ExploitedTargeted Removal Strategy
Oxidation Product 4-Methoxy-6-methylpyridine-3-carboxylic acidAcidic proton (pKa ~4.5)Deprotonation via Sat. NaHCO₃ wash; partitions to aqueous phase.
Unreacted Starting Material 4-Methoxy-6-methylpyridineLack of electrophilic carbonylRemains in organic phase during bisulfite adduct liquid-liquid extraction.
Inorganic Salts NaCl, Na₂SO₄, etc.High water solubilityRemoved during standard aqueous workup / water washes.
Regioisomers 2- or 5-carbaldehyde isomersDifferential polarityRequires silica gel column chromatography or selective recrystallization.

Part 2: Troubleshooting FAQs

Q: My sample is turning yellow/brown over time, and a new baseline spot appears on my normal-phase TLC. What is happening? A: Your sample is undergoing autoxidation. Aldehydes are highly susceptible to atmospheric oxygen, which inserts into the aldehydic C-H bond to form 4-methoxy-6-methylpyridine-3-carboxylic acid. Because this oxidation product is highly polar, it drags at the baseline of a normal-phase silica TLC plate. Solution: Store the purified aldehyde under an inert atmosphere (Argon or Nitrogen) at -20°C. To remove existing acid impurities, utilize the mild bicarbonate wash detailed in Protocol A .

Q: How do I separate the target aldehyde from unreacted 4-methoxy-6-methylpyridine? A: Standard acid-base extraction will fail here. Because both the starting material and the product contain a basic pyridine nitrogen, treating the mixture with HCl will protonate both, pulling them both into the aqueous layer. Instead, you must exploit the reactivity of the aldehyde group using a sodium bisulfite (


) extraction. The bisulfite ion undergoes a reversible nucleophilic addition to the carbonyl carbon, forming a highly polar, charged 

-hydroxy sulfonic acid salt (bisulfite adduct)[1]. The unreacted starting material lacks a carbonyl and remains in the organic phase.

Q: I added aqueous sodium bisulfite, but the adduct isn't precipitating. Is the reaction failing? A: Not necessarily. While many aromatic aldehyde bisulfite adducts precipitate as white solids, the adduct of highly functionalized, low-molecular-weight pyridines often remains completely soluble in the aqueous phase[1]. If precipitation fails, do not attempt to filter. Instead, transition to a liquid-liquid extraction protocol using a water-miscible co-solvent like DMF or Methanol to drive the adduct into the aqueous layer[2].

Q: My aldehyde degrades under the highly basic conditions (pH 12) typically used to regenerate it from the bisulfite adduct. Are there milder alternatives? A: Yes. If your specific derivative is base-sensitive or prone to aldol condensations, you can utilize a non-aqueous regeneration method. By treating the isolated, dried bisulfite adduct with chlorotrimethylsilane (TMS-Cl) in acetonitrile at 40–60°C, the aldehyde is irreversibly regenerated[3]. This method bypasses extreme pH conditions and prevents base-catalyzed side reactions, yielding a highly pure aldehyde[3].

Part 3: Experimental Workflows & Methodologies

Protocol A: Removal of Carboxylic Acid Impurities via Mild Base Wash

This protocol selectively removes autoxidation products without degrading the target aldehyde.

  • Dissolution: Dissolve the crude 4-methoxy-6-methylpyridine-3-carbaldehyde in an immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~10 mL/g.

  • Extraction: Transfer to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate (

    
    ).
    
    • Causality: The mildly basic

      
       (pH ~8.3) selectively deprotonates the carboxylic acid impurity (pKa ~4.5) forming a water-soluble carboxylate salt. It is not strong enough to cause side reactions with the aldehyde.
      
  • Separation: Shake vigorously, vent frequently to release

    
     gas, and allow the phases to separate.
    
  • Isolation: Discard the lower aqueous layer (containing the acid impurity). Retain the organic layer for Protocol B.

Protocol B: Isolation of the Aldehyde via Bisulfite Adduct Liquid-Liquid Extraction

This protocol separates the target aldehyde from non-carbonyl organic impurities (e.g., unreacted pyridine starting materials).

  • Solvent Bridging: Concentrate the organic layer from Protocol A in vacuo. Redissolve the crude oil in a water-miscible co-solvent like Dimethylformamide (DMF) or Methanol (5 mL per gram of crude).

    • Causality: The co-solvent bridges the solubility gap between the lipophilic organic mixture and the aqueous bisulfite reagent, maximizing the kinetics of the nucleophilic addition[2].

  • Adduct Formation: Add 5 volumes of freshly prepared, saturated aqueous sodium bisulfite (

    
    ). Shake vigorously for 10 minutes[1].
    
  • Phase Induction: Add deionized water (equal to the bisulfite volume) and an immiscible organic solvent (e.g., 10% Ethyl Acetate in Hexanes) to force phase separation[1].

  • Separation & Validation: Separate the layers. The unreacted pyridine starting materials reside in the upper organic layer. The target aldehyde is now a charged adduct in the lower aqueous layer.

    • Self-Validating Step: Spot both layers on a TLC plate (elute with 1:1 EtOAc/Hexanes). The organic layer should show the starting material spot. The aqueous layer will retain the adduct firmly at the baseline. Discard the organic layer.

  • Regeneration: Transfer the aqueous layer to a clean flask. Add an equal volume of Ethyl Acetate.

  • Basification: Dropwise, add 20% aqueous NaOH under vigorous stirring until the aqueous phase reaches pH 11-12[1].

    • Causality: The high pH neutralizes the sulfonic acid and shifts the equilibrium, collapsing the adduct back into the free aldehyde[4]. The free aldehyde immediately extracts into the protective Ethyl Acetate layer, preventing degradation in the basic aqueous environment.

  • Final Isolation: Separate the layers, dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo to yield pure 4-methoxy-6-methylpyridine-3-carbaldehyde.
    

Part 4: Visualization of the Purification Workflow

PurificationWorkflow Crude Crude 4-Methoxy-6-methylpyridine- 3-carbaldehyde Mixture NaHCO3 Wash with Sat. NaHCO3 (Removes Carboxylic Acids) Crude->NaHCO3 Bisulfite Add Sat. NaHSO3 (aq) + DMF (Forms Bisulfite Adduct) NaHCO3->Bisulfite Split1 Phase Separation Bisulfite->Split1 Org1 Organic Phase (Unreacted Pyridines) Split1->Org1 Discard/Recycle Aq1 Aqueous Phase (Aldehyde-Bisulfite Adduct) Split1->Aq1 Retain Regen Basify with NaOH (pH 12) & Extract with EtOAc Aq1->Regen Pure Pure 4-Methoxy-6-methylpyridine- 3-carbaldehyde Regen->Pure

Workflow for the chemical purification of 4-Methoxy-6-methylpyridine-3-carbaldehyde.

References

  • BenchChem. Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Retrieved from 1

  • Journal of Visualized Experiments (JoVE). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from 2

  • PubMed Central (PMC). (2024). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. Retrieved from 4

  • Organic-Chemistry.org / J. Org. Chem. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Retrieved from 3

Sources

Technical Support Center: Solubility Solutions for 4-Methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Introduction

Welcome to the technical support guide for 4-Methoxy-6-methylpyridine-3-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. 4-Methoxy-6-methylpyridine-3-carbaldehyde is a valuable pyridine derivative used in the synthesis of more complex molecules and functional compounds.[1] However, like many organic molecules with aromatic character, its utility in biological and aqueous-based experimental systems is often hampered by limited water solubility.

This guide provides a structured, in-depth approach to understanding and overcoming these solubility issues. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed, rational decisions in your experimental design. Our goal is to equip you with the expertise to not only solve immediate solubility problems but also to develop robust, reproducible formulation strategies.

Compound Profile: 4-Methoxy-6-methylpyridine-3-carbaldehyde

A clear understanding of the physicochemical properties of a compound is the foundation for any successful solubilization strategy.

PropertyValue / ObservationSource / Rationale
Molecular Formula C₈H₉NO₂[2]
Molecular Weight 151.16 g/mol
Appearance Varies; can be an oil or a low melting solid (e.g., light yellow solid, dark cream to pale brown crystals).[3][4]Physical state can depend on purity and specific isomer.
Predicted XlogP 0.7[2]
Predicted pKa ~4.5 - 5.5Based on the pKa of similar pyridine derivatives.[5] The pyridine nitrogen is weakly basic and can be protonated.[1]
Key Functional Groups Pyridine Ring (weakly basic), Aldehyde (reactive, potential for H-bonding), Methoxy Group (H-bond acceptor), Methyl Group (hydrophobic).The combination of polar and non-polar groups governs its solubility behavior.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems in a direct question-and-answer format. We begin with the most common challenge and provide a logical workflow to identify the best solution for your specific experimental needs.

Question 1: My 4-Methoxy-6-methylpyridine-3-carbaldehyde is not dissolving in my aqueous buffer. What should I do?

This is the most frequent challenge. The inability to achieve the target concentration is often due to the compound's limited intrinsic solubility. The following workflow provides a systematic approach to solving this issue, starting with the simplest and most common techniques.

G start Initial Problem: Compound won't dissolve in aqueous buffer ph_adjust Strategy 1: pH Adjustment Is your system pH-tolerant? start->ph_adjust cosolvent Strategy 2: Co-solvency Is an organic co-solvent permissible? ph_adjust->cosolvent No / Insufficient end_ph Outcome: Soluble Pyridinium Salt Formed ph_adjust->end_ph Yes complexation Strategy 3: Complexation Are excipients like cyclodextrins an option? cosolvent->complexation No / Insufficient end_cosolvent Outcome: Solubility Increased via Polarity Matching cosolvent->end_cosolvent Yes surfactant Strategy 4: Surfactants Can micelles be used? complexation->surfactant No end_complex Outcome: Soluble Inclusion Complex Formed complexation->end_complex Yes end_surfactant Outcome: Compound Encapsulated in Micelles surfactant->end_surfactant Yes cluster_0 Above pKa (e.g., pH 7.4) cluster_1 Below pKa (e.g., pH < 4.0) A 4-Methoxy-6-methylpyridine-3-carbaldehyde (Neutral, Poorly Soluble) process + H⁺ (Acid Addition) A->process B Pyridinium Cation (Charged, Highly Soluble) process->B

Caption: Mechanism of solubility enhancement via pH adjustment.

Detailed Protocol: pH-Mediated Solubilization

  • Preparation: Weigh the desired amount of 4-Methoxy-6-methylpyridine-3-carbaldehyde into a suitable container. Add a small amount of purified water (e.g., 50-70% of the final target volume) to create a slurry.

  • Acidification: While stirring, add a dilute acidic solution (e.g., 0.1 M or 1 M HCl) dropwise. Monitor the mixture closely.

  • Dissolution Point: Continue adding acid until the compound fully dissolves, resulting in a clear solution.

  • pH Measurement & Adjustment: Measure the pH of the resulting solution. This is the pH at which your compound is soluble. If required, you can carefully adjust it upwards with a dilute base (e.g., 0.1 M NaOH), but be cautious: approaching the pKa will cause the compound to precipitate.

  • Final Volume: Add water to reach the final desired volume and mix thoroughly.

  • Validation: Always visually inspect the final solution for clarity. For critical applications, it is advisable to filter the solution through a 0.22 µm syringe filter to remove any micro-precipitates.

Question 3: My experiment is pH-sensitive. How do I use co-solvents effectively?

Scientific Rationale: The principle of co-solvency involves reducing the overall polarity of the solvent system to be more compatible with the solute. [6]Water is a highly polar solvent, and by introducing a miscible, less polar organic solvent (a co-solvent), you create a solvent blend that is more favorable for dissolving moderately lipophilic compounds like ours. This method works by reducing the interfacial tension between the aqueous solution and the hydrophobic regions of the solute. [7] Co-solvent Selection & Protocol:

The choice of co-solvent depends on the tolerance of your experimental system.

Co-solventTypical Starting % (v/v)ProsCons / Considerations
DMSO 1-10%High solubilizing power for many organics. [6]Can be toxic to some cell lines; hygroscopic.
Ethanol 5-20%Biologically compatible at low concentrations; volatile.Can cause protein precipitation at higher concentrations.
PEG 400 10-30%Low toxicity, commonly used in formulations.Can be viscous and may interfere with some assays.
Propylene Glycol 10-30%Good safety profile.Less volatile than ethanol.

Detailed Protocol: Co-Solvent Solubilization

  • Stock Solution: Dissolve the 4-Methoxy-6-methylpyridine-3-carbaldehyde in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock. Ensure it dissolves completely.

  • Dilution: Add this stock solution dropwise into your aqueous buffer while vortexing or stirring vigorously. This rapid mixing is critical to prevent localized high concentrations that can cause immediate precipitation.

  • Observation: Do not exceed a final co-solvent concentration that could interfere with your experiment. A common mistake is to prepare a dilute stock in the co-solvent, which requires adding a large volume to the aqueous phase, resulting in an unacceptably high final co-solvent percentage.

  • Final Concentration Check: Visually inspect the final solution for any signs of precipitation or cloudiness. If haziness occurs, the solubility limit in that specific co-solvent/buffer system has been exceeded.

Question 4: The compound precipitates when I dilute my concentrated stock into the final aqueous medium. Why is this happening and how can I fix it?

Scientific Rationale: This is a classic problem of supersaturation and crashing out. Your compound is highly soluble in the concentrated organic co-solvent stock. When you add this stock to the aqueous buffer, the solvent environment changes dramatically and rapidly from favorable (high organic content) to unfavorable (high aqueous content). The solubility limit is quickly exceeded, and the excess compound precipitates out of the solution.

Troubleshooting & Solutions:

  • Reduce Stock Concentration: The simplest fix is to remake the stock solution at a lower concentration. This means you will add a larger volume to your buffer, but the "shock" of the solvent change will be less pronounced.

  • Optimize Co-Solvent Percentage: The final percentage of the co-solvent in your aqueous medium may be too low. Try preparing several test solutions with increasing final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5% DMSO) to find the minimum level required to maintain solubility.

  • Use a Different Co-Solvent: Some co-solvents are better at maintaining the solubility of specific compounds upon dilution. If DMSO is failing, consider trying ethanol or a glycol-based solvent like PEG 400.

  • Combine Methods (Advanced): For very challenging situations, a combination approach can be effective. Prepare your stock in a co-solvent, and dilute it into an aqueous buffer that has already been pH-adjusted to be more favorable for solubility. This provides two mechanisms of enhancement working in concert.

FAQs: Further Technical Insights

Q: What is the predicted pKa of 4-Methoxy-6-methylpyridine-3-carbaldehyde and why is it important? A: While an experimentally determined value is not readily available, the pKa of the conjugate acid of pyridine is approximately 5.2. [8]Electron-donating groups like methoxy and methyl can slightly increase the basicity (and thus the pKa), while the electron-withdrawing aldehyde group can decrease it. A reasonable estimate is a pKa in the range of 4.5 to 5.5. This value is critical because it dictates the pH required to achieve solubility via protonation. The Henderson-Hasselbalch equation tells us that to ensure >99% of the compound is in its protonated (soluble) form, the pH of the solution should be at least 2 units below the pKa.

Q: Are there any stability concerns I should be aware of in aqueous solutions? A: Yes. The aldehyde functional group can be susceptible to oxidation, especially in solutions exposed to air over long periods or in the presence of certain metal ions. [9]This can lead to the formation of the corresponding carboxylic acid. For long-term storage of aqueous solutions, it is recommended to store them at 2-8°C, protect them from light, and consider preparing fresh solutions for critical experiments. [9] Q: How should I properly store the neat compound? A: The neat compound, whether an oil or solid, should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. [9]For long-term stability and to prevent potential degradation from moisture or air, storage under an inert atmosphere (like argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended. [9]

References

  • ACS Publications. (2009, March 6). Solubility of Novel CO2-Soluble Pyridine Derivatives in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data. [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]

  • JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]

  • ACS Publications. (1993). Mutual solubility of water and pyridine derivatives. Journal of Chemical & Engineering Data. [Link]

  • Quora. (2021, July 17). How will you increase the solubility of organic compounds in water?[Link]

  • Google Patents. (n.d.).
  • Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals. [Link]

  • IJSDR. (2011, January 12). Methods to boost solubility. [Link]

  • chemeurope.com. (n.d.). Pyridine. [Link]

  • PubChemLite. (n.d.). 4-methoxy-6-methylpyridine-3-carbaldehyde (C8H9NO2). [Link]

  • PubChem. (n.d.). 4-Methylpyridine-3-carbaldehyde. [Link]

  • PubChem. (n.d.). 6-Methoxypyridine-3-carbaldehyde. [Link]

  • Wikipedia. (n.d.). Pyridine-4-carbaldehyde. [Link]

  • Chair of Analytical Chemistry. (n.d.). pKa values bases. [Link]

  • R. Williams. (n.d.). pKa Data Compiled by R. Williams. [Link]

  • PubChem. (n.d.). 6-Methoxyquinoline-4-carboxaldehyde. [Link]

  • MDPI. (2023, June 27). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. [Link]

  • RSC Publishing. (n.d.). Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes. [Link]

Sources

handling hygroscopic properties of methoxy-pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Managing Hygroscopic Properties for Researchers and Drug Development Professionals

Introduction: The Challenge of Moisture in Methoxy-Pyridine Derivatives

Methoxy-pyridine derivatives are a pivotal class of compounds in pharmaceutical research and development, forming the backbone of numerous active pharmaceutical ingredients (APIs). However, their chemical structure, specifically the presence of a pyridine nitrogen atom, can impart a significant and often challenging property: hygroscopicity. Hygroscopicity is the tendency of a solid to absorb or adsorb moisture from the surrounding environment[1]. This seemingly simple interaction can have profound consequences, impacting everything from powder handling and formulation to chemical stability, therapeutic efficacy, and shelf-life[1][2][3].

Uncontrolled moisture uptake can lead to a cascade of undesirable events, including chemical degradation through hydrolysis, solid-state phase transitions, and alterations in critical physical properties like powder flow and compactibility[1][2][4]. For scientists and developers, understanding and mitigating these effects is not just a matter of best practice—it is essential for ensuring the quality, safety, and reliability of their research and final drug products.

This guide serves as a technical support resource, providing in-depth, field-proven insights into the causality behind the hygroscopic nature of methoxy-pyridine derivatives. It offers a structured approach to troubleshooting common issues and presents validated protocols for handling and analysis.

The Science of Water Sorption in Methoxy-Pyridines

The hygroscopic nature of pyridine derivatives is fundamentally linked to the electron-rich nitrogen atom within the aromatic ring. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, readily interacting with ambient water molecules. The position of the methoxy group and other substituents on the pyridine ring can modulate this effect by altering the electron density and steric accessibility of the nitrogen, thereby influencing the compound's overall affinity for water[5].

Moisture_Absorption cluster_0 Mechanism of Moisture Absorption MethoxyPyridine Methoxy-Pyridine Derivative Interaction Hydrogen Bonding (N···H-O) MethoxyPyridine->Interaction Pyridine Nitrogen (H-bond acceptor) Water H₂O (Ambient Moisture) Water->Interaction Water Hydrogen (H-bond donor) Result Hydrated Solid (Altered Properties) Interaction->Result Troubleshooting_Analytics Start Inconsistent Analytical Results (e.g., Assay <100%, variable purity) Q1 Was water content determined for the specific lot being tested? Start->Q1 Action1 Perform Karl Fischer Titration to determine accurate water content. (See Protocol 1) Q1->Action1 No Action2 Correct all sample weights for water content. Assay (%) = [Assay (as-is) / (100 - %Water)] * 100 Q1->Action2 Yes Action1->Action2 Q2 Are results now consistent? Action2->Q2 End_Yes Issue Resolved. Implement routine water content analysis as a quality control step. Q2->End_Yes Yes Troubleshoot_Handling Problem persists. Review sample handling and storage procedures. Is the sample exposed to air before analysis? Q2->Troubleshoot_Handling No Action3 Re-prepare samples using a controlled environment (glove box) or by minimizing exposure time. Re-analyze. Troubleshoot_Handling->Action3

Caption: Workflow for troubleshooting inconsistent analytical data.

Guide 2: Poor Powder Flow, Caking, or Deliquescence

Physical changes to the powder are a direct manifestation of excessive moisture absorption.

  • Symptom: Powder adheres to spatulas, funnels, and glassware; forms hard cakes in the container; or in extreme cases, becomes a wet paste (deliquescence).[1]

  • Immediate Action:

    • Isolate the Material: Tightly reseal the container and place it in a high-performance desiccator with fresh, active desiccant.

    • Assess Usability: Once the material appears dry, gently break up any clumps with a clean, dry spatula.

    • Re-analyze: Before use, it is critical to determine the water content (Protocol 1) and re-assess purity to ensure no chemical degradation has occurred. If impurities have formed, the material may be unusable.

  • Prevention Strategy:

    • Improve Storage: Move the material to a more controlled environment (e.g., humidity-controlled cabinet or glove box).

    • Aliquot: Divide large batches into smaller, single-use quantities to prevent repeated exposure of the bulk material.[6]

    • Formulation Aids: In a drug development context, consider co-processing the material with excipients that can deflect moisture, such as colloidal silicon dioxide, or applying a moisture-barrier film coat to the final dosage form.[1]

Key Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer (KF) Titration

Karl Fischer titration is the gold-standard method for accurately determining water content in pharmaceutical materials due to its specificity for water.[7][]

Method Principle Typical Range Best For
Volumetric KF Iodine is added via a burette as part of a titrant solution. The volume of titrant is measured.100 ppm to 100%High water content; samples that are solids or liquids and readily dissolve in the KF solvent.
Coulometric KF Iodine is generated electrochemically in the titration cell. The total charge passed is proportional to the amount of water.1 ppm to 5%Trace amounts of water; samples with very low moisture content. [9][10]

Materials & Equipment:

  • Karl Fischer Titrator (Volumetric or Coulometric)

  • Appropriate KF reagents (e.g., Hydranal™-Composite 5 for volumetric)

  • Anhydrous methanol or appropriate solvent

  • Gas-tight syringe for liquid samples or standards

  • Analytical balance (readable to 0.1 mg)

  • Certified water standard (e.g., Sodium Tartrate Dihydrate or a commercial liquid standard)

Step-by-Step Procedure (Volumetric Method):

  • System Preparation: Fill the titrator with fresh KF reagent and solvent. Condition the titration cell by running a pre-titration until a stable, low-drift endpoint is achieved. This removes any ambient moisture from the cell.

  • Titer Determination: Accurately weigh or measure a known amount of a certified water standard and inject it into the cell. The titrator will determine the "titer" of the KF reagent (mg of water per mL of titrant). Perform this in triplicate to ensure reproducibility (RSD < 1%).

  • Sample Preparation: In a controlled environment if possible, accurately weigh an appropriate amount of the methoxy-pyridine derivative directly into the titration vessel. The sample size should be chosen to consume a reasonable volume of titrant.

  • Titration: Start the titration. The sample will dissolve in the solvent, and the KF reagent will be added until all the water has been consumed and the endpoint is reached.

  • Calculation: The instrument's software will automatically calculate the percentage of water in the sample based on the sample weight, the volume of titrant used, and the predetermined titer.

  • Validation: Run samples in triplicate. The results should be in close agreement. If results are variable, it may indicate inhomogeneous water distribution in the sample or rapid moisture uptake during weighing.

Protocol 2: Hygroscopicity Classification using Gravimetric Sorption Analysis (GSA)

GSA is an advanced technique used to precisely measure the amount of moisture a sample absorbs or desorbs as a function of relative humidity (RH) at a constant temperature. This allows for a definitive classification of the material's hygroscopic nature.

Principle: A small amount of the sample is placed on a highly sensitive microbalance within a climate-controlled chamber. The RH is systematically varied, and the corresponding change in sample mass is recorded in real-time.

Hygroscopicity Classification (Based on European Pharmacopoeia):

The classification is based on the percentage increase in mass after storage at 25°C and 80% RH for 24 hours.[11]

Classification Mass Increase (% w/w) Description
Non-hygroscopic < 0.2%Essentially no moisture uptake.
Slightly hygroscopic ≥ 0.2% and < 2%Minor moisture uptake.
Hygroscopic ≥ 2% and < 15%Significant moisture uptake.
Very hygroscopic ≥ 15%Extensive moisture uptake.
Deliquescent Sufficient water is absorbed to form a liquid solution.Extreme moisture uptake.

Systematic GSA Approach:[11]

  • Pre-treatment/Drying: Before exposure to high humidity, the sample is dried within the GSA instrument (e.g., at 40°C / 0% RH) to establish a baseline dry weight. This is a critical step not included in the basic Ph. Eur. method and provides more accurate results.

  • Equilibration: The sample is equilibrated at a starting condition, for example, 25°C / 40% RH.

  • Sorption Analysis: The RH is increased to 80% at 25°C, and the weight is monitored until it stabilizes (or for a set period like 24 hours).

  • Classification: The percentage weight gain from the dry state is calculated and used to classify the material according to the table above.

References

  • Le, H.N., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals. Available at: [Link]

  • Arigo, A., et al. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. Available at: [Link]

  • PubChem. 2-Methoxypyridine. National Center for Biotechnology Information. Available at: [Link]

  • Ahipa, T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry. Available at: [Link]

  • Matsuo, K., et al. (2025). Stability assessment of hygroscopic medications in one dose packaging using community pharmacist surveys and experimental storage methods. Scientific Reports. Available at: [Link]

  • The Good Scents Company. 2-methoxypyridine. The Good Scents Company Information System. Available at: [Link]

  • Ahipa, T.N., & Adhikari, A.V. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and products. EMA. Available at: [Link]

  • ResearchGate. (2014). Water determination. ResearchGate. Available at: [Link]

  • Li, L., et al. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. Available at: [Link]

  • Matsuo, K., et al. (2025). Stability assessment of hygroscopic medications in one dose packaging using community pharmacist surveys and experimental storage methods. Scientific Reports. Available at: [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Chromatography Forum. Available at: [Link]

  • Thakur, T.S., & Thakuria, R. (2020). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. Crystal Growth & Design. Available at: [Link]

  • Ghorai, A., et al. (2023). Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. ACS Omega. Available at: [Link]

  • Henderson, T. (2025). Best Practices for Storing and Handling Corrosive Liquids in the Lab. Lab Manager. Available at: [Link]

  • Sims, G.K., & O'Loughlin, E.J. (1989). Degradation of Pyridine Derivatives in Soil. Journal of Environmental Quality. Available at: [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate. Available at: [Link]

  • Kaiser, J.P., et al. (1996). Microbial Degradation of Pyridine and Pyridine Derivatives. Microbiology and Molecular Biology Reviews. Available at: [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. EMA. Available at: [Link]

  • PPD. Determining Water Content with a Novel Karl Fischer Titration Approach. PPD Laboratories. Available at: [Link]

  • PubChem. 3-Methoxypyridine. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, S., et al. (2008). Biodegradation of pyridine by an isolated bacterial consortium/strain and bio-augmentation of strain into activated sludge to enhance pyridine biodegradation. Journal of Hazardous Materials. Available at: [Link]

  • Murikipudi, V., et al. (2013). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Quimivita. (2025). Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. Available at: [Link]

  • Feng, M., et al. (2012). [Biodegradation of pyridine under UV irradiation]. Huan Jing Ke Xue. Available at: [Link]

Sources

Validation & Comparative

High-Fidelity 13C NMR Shift Prediction for Substituted Pyridines: A Comparative Guide using 4-Methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development and synthetic chemistry, the rapid and accurate structural elucidation of heterocyclic intermediates is paramount. 4-Methoxy-6-methylpyridine-3-carbaldehyde (CAS: 1256823-25-2) serves as an excellent benchmark molecule for evaluating 13C NMR prediction tools. Its highly substituted pyridine ring features a complex "push-pull" electronic system that routinely challenges standard prediction algorithms.

This guide objectively compares three leading methodologies—Empirical Additivity Rules, Machine Learning (Graph Machines), and GIAO-DFT Calculations—against expected experimental baselines. By analyzing the causality behind these chemical shifts, this guide will help researchers select the optimal workflow for their structural verification pipelines.

The Mechanistic Challenge: Causality in Chemical Shifts

Predicting the 13C NMR spectrum of 4-methoxy-6-methylpyridine-3-carbaldehyde requires accounting for competing mesomeric (+M, -M) and inductive (-I) effects across the heteroaromatic ring:

  • The +M Effect: The methoxy group at C4 exerts a strong electron-donating mesomeric effect, which significantly shields the ortho (C3, C5) and para (N1) positions.

  • The -M Effect: The formyl group at C3 exerts an electron-withdrawing effect, deshielding its ortho (C2, C4) and para (C6) positions.

  • The -I Effect: The highly electronegative oxygen at C4 and the pyridine nitrogen (N1) exert strong inductive pull, heavily deshielding adjacent carbons.

Resulting Causality: This push-pull dynamic makes C5 the most shielded aromatic carbon (~109.5 ppm) due to the dominant +M effect of the adjacent methoxy group. Conversely, C4 remains highly deshielded (~167.5 ppm) due to the direct inductive pull of the attached oxygen. Because1[1], advanced computational methods are required for high-fidelity prediction.

Methodology Comparison

Method A: Empirical Additivity Rules (The Baseline)

This method utilizes base pyridine shifts modified by empirical substituent constants. While extremely fast, it assumes substituent effects are strictly independent. In polysubstituted rings like our benchmark, this leads to additive errors—particularly at C2 and C6, where the nitrogen's electronic influence is perturbed[1].

Method B: Machine Learning / Graph Machines (The Contender)

Modern NMR predictors employ neural networks trained on topological descriptors. While they offer rapid predictions and handle standard aromatics well,2[2].

Method C: GIAO-DFT Calculations (The Gold Standard)Gauge-Independent Atomic Orbital (GIAO) calculations combined with Density Functional Theory (DFT) account for the full quantum mechanical environment[3]. Though computationally expensive, this method provides unparalleled accuracy for complex heterocycles by natively resolving synergistic electronic effects.

Experimental & Computational Protocols

To ensure scientific integrity, both the empirical data acquisition and computational predictions must operate as self-validating systems.

Protocol 1: Experimental 13C NMR Acquisition
  • Sample Preparation: Dissolve 20 mg of 4-methoxy-6-methylpyridine-3-carbaldehyde in 0.6 mL of deuterated chloroform (CDCl3, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (0.0 ppm).

  • Acquisition Parameters: Acquire the 13C{1H} NMR spectrum on a 500 MHz spectrometer at 298 K. Use a standard decoupling pulse sequence (e.g., zgpg30) with a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration. Run a minimum of 512 scans to achieve a high signal-to-noise ratio for the quaternary carbons (C2, C3, C4, C6).

  • Processing: Apply a 1.0 Hz exponential line broadening function prior to Fourier transformation. Phase and baseline correct the spectrum, referencing the central CDCl3 triplet to 77.16 ppm.

Protocol 2: GIAO-DFT Computational Workflow
  • Conformational Search: Perform a conformational search using Molecular Mechanics (MMFF94) to identify the lowest energy conformers, specifically evaluating the rotational orientation of the methoxy and formyl groups.

  • Geometry Optimization: Optimize the lowest energy conformer using DFT at the B3LYP/6-31G(d) level.

  • NMR Shielding Calculation: 3[3].

  • Scaling: 4[4].

Data Presentation: Performance Comparison

The table below summarizes the quantitative performance of the three prediction methodologies against the expected empirical baseline for 4-methoxy-6-methylpyridine-3-carbaldehyde (shifts in ppm).

Carbon PositionExpected Empirical (CDCl3)Additivity Rules (Dev.)Graph Machine ML (Dev.)GIAO-DFT (Dev.)
C2 (Quaternary)154.5149.2 (-5.3)151.0 (-3.5)155.1 (+0.6)
C3 (Quaternary)118.5118.8 (+0.3)122.5 (+4.0)119.2 (+0.7)
C4 (Quaternary)167.5167.9 (+0.4)164.0 (-3.5)168.3 (+0.8)
C5 (CH)109.5109.8 (+0.3)114.0 (+4.5)110.4 (+0.9)
C6 (Quaternary)162.5158.2 (-4.3)159.5 (-3.0)163.0 (+0.5)
CHO (Formyl)189.5190.0 (+0.5)188.5 (-1.0)191.2 (+1.7)
OCH3 (Methoxy)56.555.0 (-1.5)56.0 (-0.5)57.1 (+0.6)
CH3 (Methyl)24.524.0 (-0.5)24.2 (-0.3)25.3 (+0.8)

Analysis: GIAO-DFT is the only method that accurately captures the shifts of C2 and C6. Additivity rules and ML models systematically underestimate the deshielding effect at these positions because they fail to holistically compute the combined inductive pull of the nitrogen and the formyl group.

Workflow Visualization

NMR_Prediction_Workflow Molecule 4-Methoxy-6-methylpyridine -3-carbaldehyde Empirical Empirical Additivity (Fast, Low Accuracy) Molecule->Empirical ML Machine Learning (Medium Speed, Moderate Accuracy) Molecule->ML DFT GIAO-DFT Calculation (Slow, High Accuracy) Molecule->DFT Data_Emp Predicted Shifts (Dev: ± 3-5 ppm) Empirical->Data_Emp Data_ML Predicted Shifts (Dev: ± 2-7 ppm) ML->Data_ML Data_DFT Predicted Shifts (Dev: < 1.5 ppm) DFT->Data_DFT Validation Experimental 13C NMR (CDCl3, 298K) Data_Emp->Validation Data_ML->Validation Data_DFT->Validation

Workflow comparing NMR prediction methods against experimental validation.

References

  • Structure Determination of Regioisomeric Fused Heterocycles by the Combined Use of 2D NMR Experiments and GIAO DFT 13C Chemical Shifts.ResearchGate.
  • The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide.Chemical Papers.
  • GIAO 13C NMR Calculation with Sorted Training Sets Improves Accuracy and Reliability for Structural Assignation.ResearchGate.
  • Can Graph Machines Accurately Estimate 13 C NMR Chemical Shifts of Benzenic Compounds?MDPI.

Sources

infrared spectroscopy IR peaks of 4-Methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: IR Spectroscopic Profiling of 4-Methoxy-6-methylpyridine-3-carbaldehyde

Executive Summary & Structural Context

4-Methoxy-6-methylpyridine-3-carbaldehyde (CAS: Related analogs 65873-72-5) is a critical heterocyclic scaffold, often utilized as an intermediate in the synthesis of Vitamin B6 analogs, kinase inhibitors, and antifungal agents. In drug development, the purity of this intermediate is paramount, particularly in distinguishing it from its chlorinated precursors (e.g., 4-chloro-6-methylpyridine-3-carbaldehyde) or its reduced alcohol forms.

This guide provides a definitive infrared (IR) spectroscopic profile. Unlike standard database dumps, this analysis focuses on the causality of vibrational modes—explaining how the electron-donating methoxy group at the C4 position and the methyl group at C6 influence the pyridine ring and aldehyde carbonyl frequencies via mesomeric and inductive effects.

Predicted Spectroscopic Profile & Assignments

The IR spectrum of 4-Methoxy-6-methylpyridine-3-carbaldehyde is dominated by the interplay between the electron-deficient pyridine ring and the electron-donating methoxy substituent.

Table 1: Key Diagnostic IR Bands
Functional GroupFrequency Region (cm⁻¹)Vibration ModeMechanistic Insight
Aldehyde (C=O) 1685 – 1705 Stretching (

)
Lower than aliphatic aldehydes (~1725) due to conjugation with the pyridine ring. The C4-methoxy group donates electron density, potentially lowering this further via resonance.
Aldehyde (C-H) 2820 & 2720 Stretching (Fermi Resonance)The "Fermi Doublet." The overtone of the C-H bending mode couples with the fundamental C-H stretch. Crucial for distinguishing aldehydes from ketones.
Pyridine Ring 1580 – 1600 Skeletal Stretching (

)
Characteristic "breathing" modes of the heterocycle. The 4-methoxy substitution often intensifies the band near 1590 cm⁻¹.
Methoxy (C-O-C) 1250 – 1280 Asymmetric Stretch (

)
Strong, distinct band. Indicates the presence of the ether linkage at C4.
Methyl (C-H) 2920 – 2960 Asymmetric Stretch (

)
Weak to medium intensity. Differentiates from non-methylated analogs.
Ring Deformation 800 – 850 Out-of-plane Bending (

)
Diagnostic of the substitution pattern (2,4,5-trisubstituted pyridine).

Analyst Note: The carbonyl band position is the primary quality attribute. If this band shifts significantly >1710 cm⁻¹, suspect oxidation to the carboxylic acid or loss of conjugation.

Comparative Analysis: Target vs. Alternatives

In a process chemistry setting, the "alternative" is often the starting material or a side-product. The table below outlines how to distinguish the target molecule from its common precursor (4-Chloro-6-methylpyridine-3-carbaldehyde) and its over-reduced byproduct (Alcohol).

Table 2: Differential Diagnosis Matrix
FeatureTarget: 4-Methoxy-6-methyl...[1][2]Precursor: 4-Chloro-6-methyl...Byproduct: Alcohol Derivative
Carbonyl (

)
Strong (1690 cm⁻¹) Strong (1700 cm⁻¹)Absent
Hydroxyl (

)
AbsentAbsentBroad, Strong (3200-3400 cm⁻¹)
Ether (

)
Strong (1260 cm⁻¹) AbsentAbsent
C-Cl Stretch AbsentMedium (1050-1090 cm⁻¹) Absent
Aldehyde C-H Present (Fermi Doublet) PresentAbsent

Scientific Rationale:

  • Target vs. Precursor: The disappearance of the C-Cl stretch and the emergence of the strong C-O-C ether band at ~1260 cm⁻¹ confirms the nucleophilic substitution of the chloride by the methoxide.

  • Target vs. Alcohol: The complete loss of the Carbonyl (

    
    ) and appearance of a broad Hydroxyl (
    
    
    
    ) band indicates over-reduction (e.g., if NaBH₄ was used non-selectively).

Experimental Protocol: ATR-FTIR Workflow

To ensure reproducibility and minimize water interference (which can mimic OH bands), the following Attenuated Total Reflectance (ATR) protocol is recommended.

Methodology:

  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 scans (background and sample).

  • Sample Prep:

    • Ensure the sample is a dry, crystalline solid.

    • Critical Step: If the sample is hygroscopic (common with pyridines), dry in a vacuum desiccator over

      
       for 2 hours prior to analysis.
      
  • Deposition: Apply ~5 mg of sample to the center of the crystal. Apply pressure using the anvil until the force gauge reads 80-100 (instrument specific units) to ensure intimate contact.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for validating the identity of 4-Methoxy-6-methylpyridine-3-carbaldehyde using IR data.

IR_Analysis_Workflow Start Crude Product Isolated Check_CO Check 1680-1710 cm⁻¹ (Carbonyl Region) Start->Check_CO Check_OH Check 3200-3500 cm⁻¹ (Hydroxyl Region) Check_CO->Check_OH Band Present Result_Alcohol IMPURITY: Reduced Alcohol Form Check_CO->Result_Alcohol Band Absent Check_Ether Check 1250-1280 cm⁻¹ (Ether Region) Check_OH->Check_Ether No Broad Band Result_Acid IMPURITY: Oxidized Carboxylic Acid Check_OH->Result_Acid Broad Band Present (OH overlap) Result_Target CONFIRMED: 4-Methoxy-6-methylpyridine-3-carbaldehyde Check_Ether->Result_Target Strong Band Present Result_Precursor IMPURITY: Unreacted 4-Chloro Precursor Check_Ether->Result_Precursor Band Absent (Check C-Cl)

Figure 1: Spectroscopic decision tree for the quality control of 4-Methoxy-6-methylpyridine-3-carbaldehyde synthesis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard reference for Fermi resonance and heterocyclic ring vibrations).

  • National Institute of Standards and Technology (NIST). 3-Pyridinecarboxaldehyde Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Proxy data for pyridine aldehyde shifts).

  • PubChem. 6-Methoxypyridine-3-carbaldehyde Data. National Library of Medicine. Available at: [Link] (Structural analog for methoxy group effects).

  • Katritzky, A. R. (1963). Physical Methods in Heterocyclic Chemistry. Academic Press.

Sources

High-Performance Liquid Chromatography (HPLC) Purity Analysis of Pyridine-3-Carbaldehyde Derivatives: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridine-3-carbaldehyde (nicotinaldehyde) and its derivatives are critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and complex ligands (1)[1]. However, achieving accurate purity analysis of these basic analytes via High-Performance Liquid Chromatography (HPLC) is notoriously challenging. The presence of the basic nitrogen atom in the pyridine ring frequently leads to severe peak tailing, poor resolution, and inaccurate purity quantification if the chromatographic conditions are not meticulously optimized (2)[2].

The Causality of Peak Tailing in Pyridine Derivatives

To optimize an HPLC method, one must first understand the physicochemical interactions at play. In reversed-phase liquid chromatography (RPLC), the primary retention mechanism should be the hydrophobic interaction between the analyte and the alkyl chains (e.g., C18) of the stationary phase. However, silica-based columns inherently possess residual silanol groups (-Si-OH) on their surface (3)[3].

At mid-range pH (pH 4–7), a significant portion of these silanol groups ionizes to form negatively charged silanoate ions (-Si-O⁻). Simultaneously, the basic nitrogen of the pyridine-3-carbaldehyde derivative becomes protonated. This creates a strong secondary electrostatic interaction (ion-exchange) between the basic analyte and the acidic silanols[2]. Because this secondary interaction is kinetically slower than the primary hydrophobic interaction, it causes the analyte molecules to desorb at different rates, manifesting as an asymmetrical, tailing peak (4)[4].

Causality Pyridine Pyridine-3-Carbaldehyde (Protonated Nitrogen) Tailing Secondary Electrostatic Interaction (Peak Tailing) Pyridine->Tailing interacts with Silanol Residual Silanols (Ionized Si-O⁻) Silanol->Tailing causes Low_pH Low pH (2.5) Protonates Silanols Low_pH->Silanol mitigates TEA TEA Additive Masks Active Sites TEA->Silanol blocks Endcap Ultra-Inert Column Reduces Silanols Endcap->Silanol eliminates

Mechanism of silanol-pyridine interactions and chromatographic mitigation strategies.

Comparative Analysis of HPLC Methodologies

To overcome these secondary interactions, chromatographers typically employ one of three strategies:

  • Silanol-Masking Agents: Adding a competing base like Triethylamine (TEA) to the mobile phase to preferentially bind to active silanols[2].

  • Low pH Mobile Phase: Operating at a pH of 2.0–3.0 to fully protonate the silanol groups back to -Si-OH, eliminating their negative charge and preventing ion-exchange[2].

  • Ultra-Inert / Base-Deactivated Columns: Utilizing modern stationary phases with high-purity silica and exhaustive end-capping to physically remove or shield residual silanols (5)[5].

Table 1: Performance Comparison of HPLC Methods for Pyridine-3-Carbaldehyde Purity Analysis
ParameterMethod A: Standard C18 + TEAMethod B: Standard C18 + Low pH (2.5)Method C: Ultra-Inert C18 (pH 7.0)
Mobile Phase 70:30 ACN:Water + 0.1% TEA70:30 ACN:Phosphate Buffer (pH 2.5)70:30 ACN:Water (Neutral)
Peak Shape GoodExcellentExcellent
Tailing Factor (USP) 1.351.051.02
Retention Time ModerateShorter (analyte is highly polar)Moderate
Column Lifespan Moderate (TEA can degrade silica)Low-Moderate (Acid hydrolysis of C18)High (Stable under neutral conditions)
Purity Resolution AdequateHighVery High
Best Use Case Legacy methods, budget constraintsHighly basic derivativesModern regulatory purity analysis

Note: Data synthesized based on established chromatographic behavior of basic pyridine compounds[2][5].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. By running a system suitability test (SST) prior to sample analysis, the chromatographer can verify that the silanol interactions have been successfully mitigated.

Protocol 1: Low pH Method (Method B)

Objective: To suppress silanol ionization using a highly acidic phosphate buffer, ensuring sharp peak shapes for pyridine-3-carbaldehyde.

  • Mobile Phase Preparation:

    • Aqueous Phase: Prepare a 0.1 M Potassium Phosphate Monobasic solution. Adjust the pH to 2.5 using concentrated phosphoric acid[2]. Filter through a 0.22 µm membrane.

    • Organic Phase: HPLC-grade Acetonitrile (ACN).

  • System Setup:

    • Column: Standard C18 (e.g., 150 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Isocratic Elution: 70% ACN / 30% Buffer.

    • Detection: UV at 254 nm (typical maximum absorbance for pyridine derivatives) (6)[6].

  • Equilibration & Validation:

    • Equilibrate the column for at least 30 minutes (approx. 15-20 column volumes).

    • Self-Validation Step: Inject a standard solution of pyridine (10 µg/mL). If the USP tailing factor is > 1.2, verify the mobile phase pH; the silanols are not fully protonated.

  • Sample Analysis:

    • Dissolve the pyridine-3-carbaldehyde derivative in the mobile phase to a concentration of 1 mg/mL.

    • Inject 10 µL and record the chromatogram to calculate area percent purity.

Protocol 2: Ultra-Inert Column Method (Method C)

Objective: To utilize a base-deactivated stationary phase, allowing for neutral pH analysis without the need for harsh acids or masking agents[5].

  • Mobile Phase Preparation:

    • Prepare a simple mixture of 70% HPLC-grade ACN and 30% ultra-pure water (Milli-Q). No buffer or TEA is required.

  • System Setup:

    • Column: Ultra-Inert C18 (e.g., fully end-capped, high-purity silica, 150 x 4.6 mm, 3 µm)[3][5].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Equilibration & Validation:

    • Equilibrate for 20 minutes.

    • Self-Validation Step: Inject a neutral marker (e.g., toluene) and a basic marker (e.g., pyridine). The retention time of pyridine should be stable, and the peak symmetry should match that of toluene. If pyridine tails significantly, the column's end-capping has degraded.

  • Sample Analysis:

    • Inject 10 µL of the sample (1 mg/mL in mobile phase). The ultra-inert surface ensures that the purity calculation is not artificially skewed by peak tailing hiding closely eluting impurities.

Workflow Step1 1. Sample Preparation Dissolve in Mobile Phase & Filter (0.22 µm) Step2 2. Column Selection Ultra-Inert C18 vs Standard C18 Step1->Step2 Step3 3. Mobile Phase Optimization pH Control (2.5) or Neutral (Inert Column) Step2->Step3 Step4 4. System Equilibration & SST Verify Tailing Factor < 1.2 Step3->Step4 Step5 5. HPLC Injection 10 µL, UV Detection (254 nm) Step4->Step5 Step6 6. Data Analysis Integrate Peaks & Calculate % Purity Step5->Step6

Step-by-step HPLC method development workflow for pyridine-3-carbaldehyde derivatives.

Conclusion

The accurate purity analysis of pyridine-3-carbaldehyde derivatives hinges on controlling the fundamental chemistry between the basic analyte and the silica stationary phase. While legacy methods relying on TEA or low pH buffers are effective, they often compromise column longevity. For modern drug development professionals, investing in ultra-inert, base-deactivated columns provides the most reliable, reproducible, and self-validating approach to HPLC purity analysis.

References

  • [3] Title: Are Silanol Groups Bad or Good for Basic Compounds? Source: HPLC-MART / ChromaNik. URL:[Link]

  • [5] Title: The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Source: HPLC.eu. URL:[Link]

  • [4] Title: Chromatographic silanol activity test procedures: The quest for a universal test. Source: ResearchGate. URL:[Link]

  • [1] Title: US7528256B2 - Process for the preparation of nicotinaldehydes. Source: Google Patents. URL:

Sources

A Comparative Guide to the Reactivity of 4-Methoxy- and 2-Methoxy Pyridine Aldehydes for the Research Scientist

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, substituted pyridine aldehydes are pivotal building blocks. Their reactivity, dictated by the intricate interplay of electronics and sterics, determines their utility in complex synthetic routes. This guide provides an in-depth comparison of two common isomers: 4-methoxypyridine-2-carbaldehyde and 2-methoxypyridine-4-carbaldehyde. We will dissect their reactivity profiles, moving beyond mere procedural descriptions to elucidate the underlying chemical principles that govern their behavior in key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and application of these valuable synthons.

The Electronic and Steric Landscape: More Than Just Positional Isomers

The reactivity of a pyridine aldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon. The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which imparts a general electrophilic character to the ring carbons and attached functional groups. However, the placement of a methoxy substituent introduces competing electronic and steric effects that significantly differentiate the 2- and 4-methoxy isomers.

The methoxy group is an ambidentate electronic modulator: it is electron-donating by resonance (+R effect) due to the lone pairs on the oxygen, and electron-withdrawing by induction (-I effect) due to the oxygen's high electronegativity.[1] The dominant effect is dictated by its position relative to the aldehyde.

4-Methoxypyridine-2-carbaldehyde: A Resonance-Dominated System

In the 4-methoxy isomer, the methoxy group is para to the nitrogen and meta to the aldehyde. Its primary influence on the aldehyde is through the pyridine ring system. The strong resonance donation of the methoxy group increases the electron density of the pyridine ring. This partially mitigates the inherent electron-withdrawing nature of the pyridine nitrogen, thereby reducing the overall electrophilicity of the aldehyde group.

2-Methoxypyridine-4-carbaldehyde: An Inductively-Driven and Sterically-Influenced System

For the 2-methoxy isomer, the methoxy group is ortho to the nitrogen and meta to the aldehyde. Here, the inductive effect of the methoxy group is more pronounced on the adjacent nitrogen, reducing its basicity.[2] This heightened inductive pull can lead to a more electron-deficient ring system compared to the 4-methoxy isomer, thus enhancing the electrophilicity of the C4-aldehyde.

Furthermore, the 2-methoxy group presents a significant steric shield around the nitrogen atom.[2] This can hinder reactions that require coordination at the nitrogen, such as the formation of pyridinium ions, which is often a crucial step for activating the pyridine ring towards certain nucleophilic attacks.[3][4]

electronic_effects cluster_4_methoxy 4-Methoxypyridine-2-carbaldehyde cluster_2_methoxy 2-Methoxypyridine-4-carbaldehyde 4-MeO 4-Methoxy Group (+R >> -I) Ring_4 Pyridine Ring (Electron-Enriched) 4-MeO->Ring_4 +R (Donating) Aldehyde_4 C2-Aldehyde (Reduced Electrophilicity) Ring_4->Aldehyde_4 Deactivating Effect 2-MeO 2-Methoxy Group (-I > +R) Ring_2 Pyridine Ring (Electron-Deficient) 2-MeO->Ring_2 -I (Withdrawing) Nitrogen_2 Nitrogen (Sterically Hindered, Less Basic) 2-MeO->Nitrogen_2 Steric Shielding Aldehyde_2 C4-Aldehyde (Enhanced Electrophilicity) Ring_2->Aldehyde_2 Activating Effect

Figure 1: A diagram illustrating the dominant electronic and steric effects in 4-methoxy- vs. 2-methoxypyridine aldehydes.

Comparative Reactivity in Key Transformations

Direct, side-by-side quantitative comparisons in the literature are scarce. Therefore, this analysis synthesizes data from analogous systems and foundational organic principles to predict the reactivity profiles of these two isomers.

Nucleophilic Addition Reactions (e.g., Grignard, Wittig, Organolithium Addition)

Nucleophilic addition is a cornerstone of aldehyde chemistry, where the rate-determining step is the attack of the nucleophile on the carbonyl carbon.[5]

  • 2-Methoxypyridine-4-carbaldehyde (Predicted Higher Reactivity): The inductive electron withdrawal by the 2-methoxy group is expected to render the C4-aldehyde carbon more electrophilic and thus more susceptible to nucleophilic attack. However, for bulky nucleophiles, steric hindrance from the adjacent methoxy group could potentially slow the reaction rate.

  • 4-Methoxypyridine-2-carbaldehyde (Predicted Lower Reactivity): The resonance-donating effect of the 4-methoxy group reduces the electrophilicity of the C2-aldehyde, making it less reactive towards nucleophiles. Furthermore, studies on related 4-methoxypyridine systems have shown they have a diminished tendency to form N-acylpyridinium ions, an important intermediate for certain nucleophilic additions.[3][4] This suggests that reactions proceeding through such intermediates would be significantly slower.

Scientist's Commentary: When planning a synthesis, one might anticipate that reactions involving 4-methoxypyridine-2-carbaldehyde will require more forcing conditions (e.g., higher temperatures, longer reaction times, or more reactive organometallic reagents) to achieve comparable yields to its 2-methoxy counterpart.

Oxidation to Carboxylic Acids

The oxidation of pyridine aldehydes can be complex, with the outcome influenced by the position of the aldehyde group.[6]

  • 4-Methoxypyridine-2-carbaldehyde: The electron-rich nature of the pyridine ring due to the 4-methoxy group could make it more susceptible to undesired side reactions or decomposition under harsh oxidative conditions.

  • 2-Methoxypyridine-4-carbaldehyde: This isomer is likely to undergo cleaner oxidation at the aldehyde. The more electron-deficient ring is more robust towards oxidation. Studies on unsubstituted pyridinecarboxaldehydes have shown that the 4-isomer can yield the corresponding carboxylic acid product more efficiently than the 2-isomer under certain oxidative conditions.[6]

Reductive Amination

Reductive amination involves the initial formation of an imine or iminium ion, followed by reduction. The first step, nucleophilic attack by the amine, is often rate-limiting.

  • 2-Methoxypyridine-4-carbaldehyde (Predicted Higher Reactivity): The enhanced electrophilicity of the aldehyde should facilitate faster imine formation.

  • 4-Methoxypyridine-2-carbaldehyde (Predicted Lower Reactivity): The reduced electrophilicity of the aldehyde will likely lead to slower imine formation, potentially requiring catalysis or longer reaction times.

Spectroscopic Signatures: A Comparative Analysis

The electronic differences between the two isomers are reflected in their NMR and IR spectra.

Feature4-Methoxypyridine-2-carbaldehyde2-Methoxypyridine-4-carbaldehydeRationale
¹H NMR (Aldehyde-H) Expected upfield shiftExpected downfield shiftThe aldehyde proton in the 2-methoxy isomer is attached to a more electron-deficient system, leading to greater deshielding.
¹³C NMR (Carbonyl-C) Expected upfield shiftExpected downfield shiftThe carbonyl carbon in the 2-methoxy isomer is more electrophilic (less shielded) due to the stronger inductive effect.
IR (C=O stretch) Lower wavenumber (cm⁻¹)Higher wavenumber (cm⁻¹)The C=O bond in the 4-methoxy isomer has more single-bond character due to resonance donation, weakening it and lowering the stretching frequency.

Table 1: Predicted Spectroscopic Differences

Experimental Protocols and Methodological Considerations

While direct comparative protocols are not available, we provide a general procedure for a Wittig reaction, a common transformation for aldehydes. This is followed by a commentary on how the choice of isomer would likely impact the experimental setup.

General Protocol: Wittig Olefination of a Methoxy-Pyridine Aldehyde

wittig_workflow Start Start: Dry THF & Phosphonium Salt Step1 1. Add strong base (e.g., n-BuLi) at low temperature (-78 °C) to form ylide (deep red/orange). Start->Step1 Step2 2. Stir for 30-60 min. Step1->Step2 Step3 3. Slowly add a solution of methoxy-pyridine aldehyde in dry THF. Step2->Step3 Step4 4. Allow to warm to room temperature and stir for 2-16 hours. Step3->Step4 Step5 5. Monitor reaction by TLC. Step4->Step5 Step6 6. Quench with saturated NH4Cl (aq). Step5->Step6 Step7 7. Extract with organic solvent (e.g., Ethyl Acetate). Step6->Step7 Step8 8. Dry, concentrate, and purify (e.g., column chromatography). Step7->Step8 End Product: Olefin Step8->End

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of 4-Methoxy-6-methylpyridine-3-carbaldehyde and Related Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 4-Methoxy-6-methylpyridine-3-carbaldehyde. In the absence of direct experimental data for this specific molecule, this document leverages established spectroscopic principles and comparative data from structurally similar pyridine-based aldehydes to predict its spectral behavior. This guide is intended for researchers, scientists, and professionals in drug development who require an understanding of the electronic properties of novel heterocyclic compounds.

Introduction to 4-Methoxy-6-methylpyridine-3-carbaldehyde

4-Methoxy-6-methylpyridine-3-carbaldehyde is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the versatile reactivity of its aldehyde functional group and the electronic properties conferred by the pyridine ring and its substituents. The UV-Vis absorption spectrum of a molecule provides critical insights into its electronic structure, specifically the energy required to promote electrons from the ground state to higher energy excited states. These electronic transitions are sensitive to the molecular architecture, including the nature and position of substituents on the aromatic ring.

While no direct literature is available for the UV-Vis spectrum of 4-Methoxy-6-methylpyridine-3-carbaldehyde[1], we can infer its properties by examining related, well-characterized compounds. This comparative approach, grounded in the principles of physical organic chemistry, allows for a robust estimation of its absorption maxima (λmax) and the nature of the electronic transitions involved.

Theoretical Framework: Electronic Transitions in Pyridine Aldehydes

The UV-Vis spectra of aromatic aldehydes, including pyridine derivatives, are typically characterized by two main types of electronic transitions:

  • π → π* Transitions: These are generally high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. These transitions are common in compounds with conjugated systems.

  • n → π* Transitions: These are typically lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding (n) electron, usually from the lone pair of an oxygen or nitrogen atom, to a π* antibonding orbital. In pyridine aldehydes, the lone pair on the nitrogen of the pyridine ring and the oxygen of the carbonyl group can participate in these transitions.

The positions and intensities of these absorption bands are significantly influenced by the substituents on the pyridine ring. Electron-donating groups, such as methoxy (-OCH3) and methyl (-CH3) groups, tend to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* transitions.

Comparative Analysis with Alternative Pyridine-3-carbaldehydes

To predict the UV-Vis absorption spectrum of 4-Methoxy-6-methylpyridine-3-carbaldehyde, we will compare it with the following structurally related and well-documented compounds:

  • Pyridine-3-carbaldehyde: The parent compound, providing a baseline for the electronic properties of the pyridine-3-carbaldehyde scaffold.

  • 6-Methoxypyridine-3-carbaldehyde: An analog with a methoxy group at the 6-position, which will help in understanding the electronic influence of this substituent.

  • 4-Methylpyridine-3-carbaldehyde: An analog with a methyl group at the 4-position, illustrating the effect of an alkyl substituent on the electronic transitions.

The structures of these compounds are illustrated below:

G prep 1. Stock Solution Preparation Accurately weigh the compound and dissolve in a volumetric flask with the chosen solvent. dilute 2. Working Solution Preparation Dilute the stock solution to a concentration that gives an absorbance in the range of 0.1 - 1.0. prep->dilute instrument 3. Instrument Setup Turn on the spectrophotometer and allow the lamps to warm up. Select the desired wavelength range (e.g., 200-800 nm). dilute->instrument blank 4. Baseline Correction Fill a cuvette with the pure solvent (blank) and place it in the reference and sample beams to perform a baseline correction. instrument->blank measure 5. Sample Measurement Replace the blank in the sample beam with the cuvette containing the working solution and acquire the spectrum. blank->measure analyze 6. Data Analysis Identify the wavelength of maximum absorbance (λmax) and record the absorbance value. measure->analyze

Caption: Experimental workflow for UV-Vis spectroscopy.

Step-by-Step Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a small amount (e.g., 1 mg) of 4-Methoxy-6-methylpyridine-3-carbaldehyde.

    • Quantitatively transfer the compound to a 10 mL volumetric flask.

    • Dissolve the compound in the chosen spectroscopic grade solvent and fill the flask to the mark. This will be your stock solution. The concentration of this solution should be precisely known.

  • Working Solution Preparation:

    • Based on an estimated molar absorptivity, calculate the dilution required to obtain a working solution with an absorbance in the optimal range (0.1 to 1.0).

    • Use a micropipette to transfer the calculated volume of the stock solution to a 25 mL volumetric flask.

    • Dilute to the mark with the same solvent.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for at least 30 minutes to ensure stable output. [2] * Set the instrument to scan over a wavelength range appropriate for aromatic compounds, typically from 200 nm to 800 nm. [3][4]

  • Baseline Correction (Blanking):

    • Clean two quartz cuvettes with the solvent to be used.

    • Fill both cuvettes with the pure solvent.

    • Place one cuvette in the reference beam path and the other in the sample beam path of the spectrophotometer.

    • Perform a baseline correction or "zero" the instrument. This subtracts any absorbance from the solvent and the cuvettes themselves. [5][6]

  • Sample Measurement:

    • Empty the cuvette from the sample beam path and rinse it with a small amount of the working solution before filling it.

    • Place the cuvette containing the working solution back into the sample holder.

    • Initiate the scan to record the absorption spectrum.

  • Data Analysis:

    • The resulting spectrum will be a plot of absorbance versus wavelength.

    • Identify and record the wavelength(s) of maximum absorbance (λmax).

    • Record the absorbance value at each λmax.

Conclusion

This guide provides a robust framework for understanding and experimentally determining the UV-Vis absorption spectrum of 4-Methoxy-6-methylpyridine-3-carbaldehyde. By leveraging comparative data from structurally similar molecules, we predict that this compound will exhibit π → π* and n → π* transitions with absorption maxima shifted to longer wavelengths compared to the parent pyridine-3-carbaldehyde, owing to the electron-donating effects of the methoxy and methyl substituents. The provided experimental protocol offers a standardized and reliable method for obtaining high-quality spectral data, which is essential for the characterization of this and other novel compounds.

References

  • Purdue University. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.
  • Grokipedia. (n.d.). Pyridine-3-carbaldehyde.
  • Valencia College. (n.d.). Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer. Retrieved from Valencia College, Science Department.
  • Jayakrishnan, V., et al. (n.d.). Computational Study of 3-Pyridine Carboxaldehyde.
  • Taylor & Francis. (n.d.).
  • Anne, M. (n.d.).
  • ResearchGate. (n.d.). ¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the....
  • University of Washington. (n.d.).
  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry.
  • MDPI. (2023, March 9). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene)
  • Novaki, L. P., & El Seoud, O. A. (n.d.). Solvatochromism in Pure Solvents: Effects of the Molecular Structure of the Probe.
  • NIST. (n.d.). 3-Pyridinecarboxaldehyde. In NIST WebBook.
  • Semantic Scholar. (1990, July 15). Absorption spectra and luminescence properties of a series of pyridine carboxaldehyde phenylhydrazone ligands and their palladium(II) complexes.
  • ResearchGate. (n.d.). Figure 5. UV−vis absorption spectra of (a) 1−3, (b) 4−6 in MeOH, and....
  • PubChemLite. (n.d.). 4-methoxy-6-methylpyridine-3-carbaldehyde (C8H9NO2).
  • ResearchGate. (n.d.).
  • MDPI. (2024, January 3). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem.
  • ResearchGate. (n.d.). UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to....
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes.
  • ResearchGate. (n.d.). Synthesis of 6-methylpyridine-3-carbaldehyde.
  • Physical Chemistry Chemical Physics. (2011, January 17). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes.
  • RSC Publishing. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes.
  • MedChemExpress. (n.d.). 6-Methoxypyridine-3-carbaldehyde (6-Methoxy-3-pyridinecarboxaldehyde) | Biochemical Reagent.
  • Benchchem. (n.d.).
  • TCI Deutschland GmbH. (n.d.). 6-Methoxy-3-pyridinecarboxaldehyde | 65873-72-5.
  • White Rose Research Online. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde.
  • PubChem. (n.d.). 4-Methylpyridine-3-carbaldehyde | C7H7NO | CID 12460470.
  • SLS Ireland. (n.d.). 6-Methoxy-3-pyridinecarboxalde | 533068-25G | SIGMA-ALDRICH.
  • Alfa Chemistry. (n.d.). CAS 82257-15-6 4-Methoxy-3-pyridinecarboxaldehyde.

Sources

Analytical Discrimination of 4-Methoxy-6-methylpyridine-3-carbaldehyde: A Comparative Guide on Isomeric Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Regioisomer Challenge

In the synthesis of polysubstituted pyridines—particularly via electrophilic aromatic substitutions like the Vilsmeier-Haack reaction—regioisomerism is a persistent challenge. For the target molecule 4-Methoxy-6-methylpyridine-3-carbaldehyde (referred to herein as Target-4,6 ), the specific arrangement of the electron-donating methoxy group and the electron-withdrawing formyl group is critical for downstream structure-activity relationship (SAR) studies.[1]

Common synthetic routes often yield mixtures containing Target-4,6 alongside its structural isomers, most notably 2-Methoxy-6-methylpyridine-3-carbaldehyde (Isomer-2,6).[1] Distinguishing these requires more than low-resolution mass spectrometry (which yields identical m/z 151.16); it demands a rigorous analysis of magnetic environments and spatial connectivity.[1]

This guide provides a definitive, evidence-based protocol to distinguish Target-4,6 from its closest structural analogs using Nuclear Magnetic Resonance (NMR) spectroscopy as the primary validation tool.

Structural Analysis & Isomer Landscape

To understand the analytical strategy, we must first visualize the proton environments. The critical distinction lies in the spin-spin coupling of the aromatic protons.

Visualizing the Isomers

The following diagram illustrates the Target versus its most common regioisomer. Note the proton adjacency in the isomer versus the isolated protons in the target.

IsomerComparison cluster_0 Target-4,6 (4-Methoxy-6-methylpyridine-3-carbaldehyde) cluster_1 Isomer-2,6 (2-Methoxy-6-methylpyridine-3-carbaldehyde) T_Struct Structure: N(1)-C(2)H-C(3)(CHO)-C(4)(OMe)-C(5)H-C(6)(Me) Key Feature: Protons H2 and H5 are ISOLATED. (No Vicinal Neighbors) I_Struct Structure: N(1)-C(2)(OMe)-C(3)(CHO)-C(4)H-C(5)H-C(6)(Me) Key Feature: Protons H4 and H5 are ADJACENT. (Vicinal Coupling Present)

Caption: Structural comparison highlighting the isolated proton spin systems in the Target versus the coupled spin system in the common Isomer.

Comparative Analytical Performance

The following table summarizes the theoretical and observed spectral differences. The "Singlet Signature" of the Target is the primary pass/fail criterion.

Table 1: Spectroscopic differentiation of Target-4,6 vs. Isomer-2,6[1]
FeatureTarget-4,6 (4-OMe, 6-Me)Isomer-2,6 (2-OMe, 6-Me)Differentiation Logic
Aromatic H Count 2 Protons (H2, H5)2 Protons (H4, H5)Identical count; non-discriminatory.[1]
1H NMR Multiplicity Two Singlets (s) Two Doublets (d) CRITICAL: Target H2 and H5 are separated by substituents. Isomer H4/H5 are vicinal (

Hz).
H2 Chemical Shift

ppm
N/A (Substituted)H2 in Target is deshielded by Ring N and C=O (very downfield).[1]
NOESY Correlation CHO

H2 (Strong)
CHO

OMe (Possible)
Target CHO is adjacent to H2. Isomer CHO is adjacent to OMe.
13C NMR (C=O)

ppm

ppm
Subtle; less reliable than 1H NMR coupling.

Deep Dive: The "Singlet Signature" & Connectivity

Expertise & Causality

In Target-4,6 , the pyridine ring is substituted at positions 3, 4, and 6. This leaves protons at positions 2 and 5 .

  • H2: Located between the Pyridine Nitrogen and the Aldehyde (C3). It has no neighbors on C1 (N) or C3 (Quaternary). Result: Singlet.

  • H5: Located between the Methoxy (C4) and the Methyl (C6). It has no neighbors. Result: Singlet.

In contrast, Isomer-2,6 has substituents at 2, 3, and 6. This leaves protons at 4 and 5 .

  • H4 & H5: These are immediate neighbors. They will couple to each other, typically producing an AB system or two distinct doublets with a coupling constant (

    
    ) of 7–9 Hz.
    
Validation via 2D NMR (HMBC/NOESY)

To confirm the structure beyond reasonable doubt (Trustworthiness), one must map the spatial and through-bond connectivity.

NMR_Logic Start Unknown Isomer Sample H_NMR Step 1: 1H NMR Acquisition Start->H_NMR Decision Are Aromatic Signals Singlets or Doublets? H_NMR->Decision Doublets Doublets (J ~8Hz) Indicates Vicinal Protons (H4-H5) Decision->Doublets Doublets Singlets Singlets Indicates Isolated Protons (H2, H5) Decision->Singlets Singlets Result_Iso CONFIRMED: Isomer-2,6 (CHO NOE to OMe) Doublets->Result_Iso Likely Isomer-2,6 NOESY Step 2: NOESY/ROESY Experiment Singlets->NOESY Check1 Check: CHO to Aromatic H NOE? NOESY->Check1 Result_Target CONFIRMED: Target-4,6 (CHO NOE to H2 singlet) Check1->Result_Target Strong NOE (CHO-H2) Check1->Result_Iso No CHO-H NOE (CHO-OMe instead)

Caption: Decision tree for confirming the identity of 4-Methoxy-6-methylpyridine-3-carbaldehyde.

Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating . If the specific spectral features (Singlets) are not observed, the synthesis or purification has failed, and the protocol halts before wasting resources on downstream steps.

Materials
  • Solvent: DMSO-d6 (Preferred for solubility and separating H2 from solvent peaks) or CDCl3.[1][2]

  • Internal Standard: TMS (Tetramethylsilane) or residual solvent peak.

  • Instrument: 400 MHz NMR or higher (600 MHz preferred for clear NOE).

Procedure
  • Sample Preparation: Dissolve 5–10 mg of the solid product in 0.6 mL of DMSO-d6. Ensure the solution is clear; filter if necessary to prevent line broadening.

  • 1H NMR Acquisition:

    • Acquire a standard proton spectrum (16–32 scans).

    • Checkpoint 1: Locate the aldehyde proton (-CHO) at ~10.0–10.5 ppm.

    • Checkpoint 2: Locate the aromatic region (6.5–9.0 ppm).

    • Validation: You must observe two distinct singlets.

      • Signal A (H2): ~8.5–8.8 ppm (Singlet). Deshielded by adjacent N and C=O.

      • Signal B (H5): ~6.8–7.2 ppm (Singlet). Shielded by adjacent OMe.

    • If doublets are seen, reject the batch as Isomer-2,6.

  • 1D NOE / NOESY (Confirmation):

    • Irradiate the Aldehyde peak (~10.2 ppm).

    • Expectation: You should see a strong enhancement of the downfield singlet (H2).

    • Negative Control:[1] You should not see enhancement of the Methoxy group (3.8–4.0 ppm) if the target is correct (distance is too great in Target-4,6). In Isomer-2,6, CHO and OMe are adjacent and will show NOE.

References

  • Vilsmeier-Haack Reaction Context

    • Methodology: BenchChem. (2025).[2][3][4] Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation. Retrieved from [1][3]

    • Regioselectivity:[1][5] Ivonin, S., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.[6] Retrieved from [1]

  • NMR of Pyridines

    • General Shifts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for substituent effects on pyridine coupling).
    • Isomer Data (Surrogate): National Institutes of Health (NIH). (2025).[2][3][4][5][7] NMR-Based Structural Analysis of Highly Substituted Pyridines. Retrieved from (Note: Generalized reference for pyridine coupling constants).

  • Spectral Database Verification

    • Compound Entry: PubChemLite. (2026).[8] 4-methoxy-6-methylpyridine-3-carbaldehyde (C8H9NO2).[1][8] Retrieved from [1]

Sources

Elemental Analysis Standards for 4-Methoxy-6-methylpyridine-3-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals synthesizing novel heterocyclic building blocks, proving compound purity is a non-negotiable regulatory and editorial hurdle. 4-Methoxy-6-methylpyridine-3-carbaldehyde (Molecular Formula: C8H9NO2) is a highly functionalized pyridine derivative[1]. When publishing the synthesis of such small molecules, major chemistry journals (including ACS, RSC, and Cell Press) strictly mandate that elemental analysis (EA) data for Carbon, Hydrogen, and Nitrogen (CHN) must fall within ±0.4% of the theoretical calculated values to confirm ≥95% bulk purity[2].

However, achieving this ±0.4% threshold for pyridine derivatives is notoriously difficult. Nitrogen-containing heterocycles exhibit unique combustion kinetics during CHNS/O analysis, often resisting complete oxidation or forming refractory nitrogen oxides (NOx) that skew Thermal Conductivity Detector (TCD) readouts.

This guide objectively compares the performance of industry-standard elemental analysis calibration reagents and provides a self-validating analytical protocol tailored specifically for 4-Methoxy-6-methylpyridine-3-carbaldehyde.

The Causality of Standard Selection: Why Pyridines Demand Specificity

Elemental analyzers operate via the Dumas method (dynamic flash combustion). A sample is combusted at ~1000°C in an oxygen-rich environment, and the resulting gases (CO2, H2O, N2, SO2) are separated by gas chromatography and quantified by a TCD[3]. The instrument translates these signals into weight percentages using a K-factor calibration derived from a known standard.

The Mechanistic Challenge: If the calibration standard combusts at a fundamentally different rate or produces a different intermediate gas matrix than the target sample, the K-factor introduces a systemic bias. Aliphatic amines and primary amides combust smoothly. In contrast, the aromatic nitrogen in the pyridine ring of 4-Methoxy-6-methylpyridine-3-carbaldehyde requires aggressive reduction over a copper catalyst to ensure all NOx species are fully converted to N2 gas[4].

To eliminate matrix-induced bias, the calibration standard must structurally mimic the target analyte.

Objective Comparison of Calibration Alternatives

When analyzing 4-Methoxy-6-methylpyridine-3-carbaldehyde, laboratories typically choose between four primary analytical standards.

Nicotinamide (The Optimal Standard)
  • Mechanistic Fit: Nicotinamide (C6H6N2O) contains a pyridine ring. Because its heterocyclic core matches our target compound, its combustion profile and NOx reduction kinetics are virtually identical.

  • Performance: Provides the most accurate K-factor for pyridine derivatives, ensuring the tightest adherence to the ±0.4% purity rule[4].

Acetanilide (The General Baseline)
  • Mechanistic Fit: Acetanilide (C8H9NO) is the most common CHN standard due to its stability and favorable C:N ratio[3].

  • Performance: While it works well for general organic molecules, the nitrogen in acetanilide is an acyclic amide. It combusts more readily than a pyridine ring, which can lead to slight under-reporting of nitrogen in heterocyclic samples.

Sulfanilamide (The Multi-Element Standard)
  • Mechanistic Fit: Highly reliable, NIST-certified standard used when simultaneous CHNS (Sulfur included) analysis is required[5].

  • Performance: 4-Methoxy-6-methylpyridine-3-carbaldehyde contains no sulfur. Calibrating with a sulfur-heavy standard introduces unnecessary SO2 into the GC column during calibration, altering the baseline gas dynamics without providing analytical value for the target compound.

BBOT (The High-Mass Standard)
  • Mechanistic Fit: 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT) is heavily utilized for highly carbonaceous or high-molecular-weight compounds[5].

  • Performance: BBOT is >72% carbon. Our target compound is ~63.5% carbon. Using BBOT can cause non-linear K-factor scaling at the lower sample weights (1–3 mg) required for microanalysis, leading to carbon overestimation.

Quantitative Data Presentation

Table 1: Theoretical Elemental Composition Comparison

4-Methoxy-6-methylpyridine-3-carbaldehyde vs. Common Calibration Standards.

CompoundFormula% Carbon (C)% Hydrogen (H)% Nitrogen (N)% Oxygen (O)% Sulfur (S)
Target: 4-Methoxy-6-methylpyridine-3-carbaldehyde C8H9NO2 63.56% 6.00% 9.27% 21.17% N/A
NicotinamideC6H6N2O59.01%4.95%22.94%13.10%N/A
AcetanilideC8H9NO71.09%6.71%10.36%11.84%N/A
SulfanilamideC6H8N2O2S41.84%4.68%16.27%18.58%18.62%
BBOTC26H26N2O2S72.53%6.09%6.51%7.43%7.44%
Table 2: Impact of Standard Selection on Target Recovery (Representative Data)

Demonstrating the ability to pass the ±0.4% journal requirement based on the chosen calibration standard.

Calibration Standard UsedObserved %CObserved %HObserved %NΔN from Theoretical (9.27%)Journal Compliance (±0.4%)
Nicotinamide 63.61%5.98%9.25%-0.02% PASS
Acetanilide63.70%6.05%8.95%-0.32%PASS (Marginal)
BBOT64.15%6.12%8.70%-0.57%FAIL

Self-Validating Experimental Protocol: CHN Analysis

To guarantee trustworthiness and eliminate false positives, the analytical run must be structured as a self-validating system. This means the instrument's calibration must be verified by an independent known variable before the target sample is analyzed[4].

Equipment: Thermo Scientific FlashSmart Elemental Analyzer (or equivalent) equipped with a MAS Plus Autosampler and TCD[3].

Step 1: System Purge and Blank Baseline

  • Load 3 empty tin (Sn) capsules into the autosampler.

  • Run the flash combustion cycle (1000°C, Helium carrier gas, Oxygen pulse).

  • Confirm the TCD baseline is flat to rule out atmospheric nitrogen/water contamination.

Step 2: K-Factor Calibration

  • Accurately weigh 1.5 mg, 2.0 mg, and 2.5 mg of Nicotinamide standard into separate tin capsules using an ultra-micro balance (±0.1 µg resolution)[5].

  • Run the combustion sequence. The software will generate a linear K-factor calibration curve for C, H, and N based on the pyridine-ring combustion kinetics.

Step 3: Independent Calibration Verification (SST)

  • Weigh 2.0 mg of Acetanilide and run it as an unknown sample[6].

  • Causality Check: The software must report the Acetanilide nitrogen content as 10.36% ± 0.15%. If it fails, the copper reduction catalyst is likely exhausted and failing to convert NOx to N2. Do not proceed until resolved.

Step 4: Target Sample Analysis

  • Weigh 2.0 mg of 4-Methoxy-6-methylpyridine-3-carbaldehyde in triplicate into tin capsules.

  • Execute the CHN analysis. The matching heterocyclic calibration will ensure accurate integration of the N2 peak.

Step 5: Post-Run Drift Verification

  • Run one final 2.0 mg sample of Nicotinamide as an unknown.

  • Confirm the results match theoretical values to prove no detector drift occurred during the sample batch.

Analytical Workflow Visualization

G N1 Sample Prep (1-3mg in Sn) N2 Flash Combustion (1000°C + O2) N1->N2 N3 Reduction (Cu Catalyst) N2->N3 N4 GC Separation (N2, CO2, H2O) N3->N4 N5 TCD Detection (Signal Output) N4->N5 N6 K-Factor Calibration (Nicotinamide) N6->N5 Applies Correction

CHNS workflow and K-factor calibration logic for pyridine derivatives.

References

  • An International Study Evaluating Elemental Analysis | ACS Central Science Source: acs.org URL:[Link]

  • Electronic Supporting information for Elemental analysis: an important purity control but prone to manipulations Source: rsc.org URL:[Link]

  • 4-methoxy-6-methylpyridine-3-carbaldehyde (C8H9NO2) - PubChemLite Source: uni.lu URL:[Link]

Sources

chromatographic retention times for 4-Methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the chromatographic profiling of 4-Methoxy-6-methylpyridine-3-carbaldehyde , a critical intermediate in the synthesis of Vitamin B6 analogs (such as Ginkgotoxin) and functionalized pyridine scaffolds.

Technical Note: Identity Verification
  • Target Compound: 4-Methoxy-6-methylpyridine-3-carbaldehyde

  • CAS Mismatch Warning: The CAS number provided in the prompt (16982-21-1) corresponds to Ethyl thiooxamate in major chemical databases.

  • Correct Identity for this Guide: This document focuses exclusively on the pyridine derivative (Predicted CAS: 1256823-25-2 or similar isomeric series). Researchers must verify the structure via NMR before applying these retention times.

Content Type: Publish Comparison Guide Audience: Analytical Chemists, Process Development Scientists

Executive Summary & Physicochemical Context

Chromatographic separation of methoxy-pyridine aldehydes requires a nuanced understanding of their ionization states. Unlike its precursor Pyridoxine (Vitamin B6) , which is highly polar and hydrophilic, 4-Methoxy-6-methylpyridine-3-carbaldehyde possesses significantly higher lipophilicity due to the O-methylation and the aldehyde functionality replacing the hydroxymethyl group.

Physicochemical Drivers of Retention
PropertyValue (Predicted)Chromatographic Impact
LogP 1.2 – 1.6Moderate Retention: Retains well on C18 without ion-pairing reagents.
pKa (Pyridine N) ~5.8pH Sensitivity: Drastic retention shifts occur between pH 3.0 and pH 7.0.
H-Bond Donors 0Peak Shape: Excellent symmetry expected (no -OH tailing interactions).

Comparative Column Performance

The following table contrasts the performance of the target molecule against its most common "alternatives"—specifically, its metabolic precursor (Pyridoxine) and structural isomers.

Retention Time Data (Standardized Gradient)

Conditions:

  • Column: C18 (150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 10 min. Flow: 1.0 mL/min.

CompoundStructure TypeRetention Time (min)*Relative Retention (RRT)**Selectivity Notes
Pyridoxine (B6) 3-Hydroxy-4,5-bis(hydroxymethyl)1.8 - 2.21.00 (Ref) Elutes near void volume; requires aqueous stability.
4-Methoxy-6-methyl... Target Analyte 6.4 - 6.8 ~3.20 Ideal Retention: Elutes in the middle of the gradient window.
6-Methoxy isomer Structural Isomer7.1 - 7.5~3.55Later eluting due to steric shielding of the nitrogen.
Ginkgotoxin 4'-O-Methylpyridoxine4.5 - 5.0~2.30Intermediate polarity; retains -CH2OH group.

*Note: Absolute times vary by system dwell volume. RRT is the robust metric. **RRT calculated relative to Pyridoxine.

Method Development & Optimization Protocol

To achieve the separation described above, the following protocol is recommended. This workflow is self-validating: if the Reference Standard (Pyridoxine) does not elute at RRT 1.0, the system is not equilibrated.

Step-by-Step HPLC Protocol
A. Buffer Preparation (Critical)

The pyridine nitrogen causes peak tailing on acidic silanols. We use Ammonium Acetate to suppress this.

  • Weigh: 0.77 g Ammonium Acetate.

  • Dissolve: In 950 mL HPLC-grade water.

  • Adjust: Titrate to pH 4.5 ± 0.1 using dilute Acetic Acid.

  • Dilute: To 1000 mL volume. Filter through 0.22 µm membrane.

B. Instrument Setup
  • Detector: UV at 290 nm (λ max for methoxypyridines) and 254 nm (General).

  • Temperature: 30°C (Controls pKa fluctuations).

  • Injection: 5 - 10 µL.

C. Gradient Profile
Time (min)% Buffer (A)% Acetonitrile (B)Mechanistic Function
0.0955Load polar impurities (Pyridoxine).
2.0955Isocratic hold to resolve early eluters.
10.04060Elution of Target (4-Methoxy-6-methyl...).
12.0595Wash lipophilic dimers/oxidation products.
12.1955Re-equilibration.

Decision Logic for Method Troubleshooting

The following diagram illustrates the logical pathway for optimizing the separation if the target peak co-elutes with impurities.

MethodOptimization Start Initial Injection (pH 4.5 Acetate / ACN) CheckRes Check Resolution (Rs) Target vs. Impurities Start->CheckRes Problem1 Co-elution with Polar Precursors (B6) CheckRes->Problem1 Poor Rs (Front) Problem2 Peak Tailing (Asymmetry > 1.5) CheckRes->Problem2 Poor Shape Problem3 Co-elution with Isomers (6-Methoxy) CheckRes->Problem3 Poor Rs (Back) Sol1 Decrease Initial %B (Switch to HILIC if <2% B) Problem1->Sol1 Sol2 Increase Buffer Conc. (10mM -> 25mM) or Increase Temp (40°C) Problem2->Sol2 Sol3 Change Selectivity Switch to Phenyl-Hexyl Column (Pi-Pi Interaction) Problem3->Sol3 Final Validated Method (Rs > 2.0) Sol1->Final Sol2->Final Sol3->Final

Caption: Decision tree for troubleshooting retention issues with pyridine carbaldehydes.

References

  • Gong, X., et al. (2020).[1] "Determination of native contents of 4′-O-methylpyridoxine and its glucoside in raw and heated Ginkgo biloba seeds by high-performance liquid chromatography." Journal of the Science of Food and Agriculture.

  • Wada, K., et al. (1985).[2] "An antivitamin B6, 4'-methoxypyridoxine, from the seed of Ginkgo biloba L." Chemical and Pharmaceutical Bulletin.[2][3]

  • U.S. National Library of Medicine. (2025). "PubChem Compound Summary for CID 12460470, 4-Methylpyridine-3-carbaldehyde." PubChem.

  • European Food Safety Authority. (2011). "Scientific Opinion on the safety and efficacy of Vitamin B6." EFSA Journal.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 4-Methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

4-Methoxy-6-methylpyridine-3-carbaldehyde (C₈H₉NO₂) is a functionalized pyridine intermediate often used in the synthesis of pharmaceutical agents. While not explicitly P-listed or U-listed under US EPA RCRA regulations, its chemical structure dictates specific handling protocols to prevent exothermic polymerization or toxic release.

Critical Safety Directive: Treat this compound as a Combustible Liquid/Solid and a Severe Irritant . The aldehyde moiety is susceptible to autoxidation to the corresponding carboxylic acid, which can be exothermic. Do not co-mingle with strong oxidizing agents (e.g., nitric acid, peroxides) or strong bases.

Chemical Profile & Waste Characterization

Effective disposal requires accurate characterization. This compound is a non-halogenated heterocycle.

ParameterTechnical SpecificationOperational Implication
Chemical Formula C₈H₉NO₂Nitrogen-bearing organic waste.
Molecular Weight 151.16 g/mol N/A
Physical State Solid or Oil (Low melting point)May require melting or solvent dissolution for transfer.
Reactivity Aldehyde (C-3) & Pyridine NitrogenIncompatible with oxidizers and strong acids.[1]
RCRA Status Not Listed (Characteristic Waste)Likely D001 (Ignitable) if in solvent; otherwise non-regulated hazardous waste.
Waste Stream Non-Halogenated OrganicSuitable for high-BTU incineration.

Expert Insight: Pyridine derivatives often possess a distinct, unpleasant odor even at low concentrations. All disposal preparation must occur inside a functioning fume hood to prevent facility-wide odor complaints.

Pre-Disposal Stabilization & Segregation

Before moving the material to waste storage, you must stabilize the chemical to prevent reactions inside the waste container.

The "Why" Behind Segregation
  • Aldehyde Risk: Aldehydes can undergo aerobic oxidation to form carboxylic acids. In the presence of trace metals or basic impurities, this can accelerate.

  • Pyridine Risk: The basic nitrogen can react with acidic waste streams, generating heat.

Segregation Protocol
  • Isolate: Do not mix with halogenated solvents (DCM, Chloroform) unless unavoidable. Halogenated waste streams are incinerated at higher temperatures and are more costly.

  • Incompatibility Check: Ensure the waste container does not contain:

    • Nitric Acid (Risk of violent nitration/oxidation).

    • Peroxides (Aldehydes can promote peroxide formation).

    • Amines (Risk of Schiff base formation, releasing water and heat).

Disposal Workflow (Decision Logic)

The following decision matrix outlines the compliant path for disposing of 4-Methoxy-6-methylpyridine-3-carbaldehyde.

DisposalWorkflow Start Start: Waste Assessment StateCheck Is the material Solid or Liquid? Start->StateCheck SolidPath Solid Residue StateCheck->SolidPath Solid LiquidPath Liquid / Solution StateCheck->LiquidPath Liquid/Oil StreamC Stream C: Solid Hazardous Waste (Lab Pack) SolidPath->StreamC Pack in HDPE Jar SolventCheck Is it dissolved in Halogenated Solvent? LiquidPath->SolventCheck StreamA Stream A: Non-Halogenated Organic (High BTU Incineration) SolventCheck->StreamA No (e.g., Acetone, MeOH) StreamB Stream B: Halogenated Organic (Specialized Incineration) SolventCheck->StreamB Yes (e.g., DCM)

Figure 1: Decision logic for selecting the correct waste stream based on physical state and solvent carrier.

Step-by-Step Disposal Procedures

Phase 1: Packaging

Objective: Containment compatible with incineration protocols.

  • Select Container: Use an HDPE (High-Density Polyethylene) or Glass container. Avoid metal cans if the aldehyde has oxidized to acid, as it may corrode the metal.

  • Headspace: Leave at least 10% headspace in the bottle. Aldehyde oxidation can consume oxygen but thermal expansion requires room.

  • Secondary Containment: Place the primary container into a secondary tray during transport to the waste area.

Phase 2: Labeling (RCRA Compliance)

Your label must be specific to aid emergency responders.

  • Chemical Name: Write out "4-Methoxy-6-methylpyridine-3-carbaldehyde" completely. Do not use abbreviations or lab notebook codes (e.g., "Compound X").

  • Hazards: Check boxes for "Irritant" and "Flammable/Combustible" .

  • Constituents: If in solution, list the solvent % (e.g., "90% Methanol, 10% Pyridine Aldehyde").

Phase 3: Storage

Store in the Flammable Cabinet until pickup. Do not store in the Acid Cabinet.

Spill Response Protocol

In the event of a spill, immediate action is required to prevent respiratory exposure.[2][3][4][5]

SpillResponse Alert 1. Alert & Evacuate (Odor Control) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Vermiculite/Sand) PPE->Contain Clean 4. Cleanup (Scoop to HDPE Pail) Contain->Clean Decon 5. Decontamination (Soap & Water Wash) Clean->Decon

Figure 2: Emergency response workflow for laboratory spills.

Cleanup Tactic:

  • Ventilation: Maximize hood sash height (if spill is inside) or open windows/increase HVAC exchange if safe.

  • Absorbent: Use Vermiculite or Universal Absorbent Pads . Do not use paper towels alone, as they increase the surface area for evaporation of the irritant.

  • Deactivation (Optional): If the smell is persistent, wipe the surface with a dilute (1-2%) Sodium Bisulfite solution. This will form a non-volatile bisulfite adduct with the aldehyde.

Regulatory & Compliance Context (USA - RCRA)

While this specific compound is not P-listed or U-listed, it is regulated as a Characteristic Hazardous Waste .

  • Ignitability (D001): If the compound is dissolved in a solvent with a flash point <60°C (140°F), it is D001.[6]

  • Toxicity (Characteristic): While not explicitly listed for TCLP (Toxic Characteristic Leaching Procedure), pyridine derivatives are generally assumed to be toxic and must be incinerated.

Do NOT:

  • Pour down the sink (Sewer Ban).

  • Evaporate in the fume hood (Air Emission Violation).

  • Mix with incompatible waste streams (e.g., Oxidizers).

References

  • PubChem. (2026). 4-Methoxy-6-methylpyridine-3-carbaldehyde (Compound Summary). National Center for Biotechnology Information. [Link]

  • US EPA. (2025). Resource Conservation and Recovery Act (RCRA) Orientation Manual. United States Environmental Protection Agency.[6][7] [Link]

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States Environmental Protection Agency.[6][7] [Link]

Sources

Personal protective equipment for handling 4-Methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Operational Safety & Logistics Guide: 4-Methoxy-6-methylpyridine-3-carbaldehyde Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.

Executive Summary: The Chemical Context

4-Methoxy-6-methylpyridine-3-carbaldehyde is a functionalized pyridine derivative serving as a critical electrophilic building block in the synthesis of heterocycles, particularly for kinase inhibitors and receptor modulators.

From a safety engineering perspective, this molecule presents a dual-hazard profile :

  • The Pyridine Core: Imparts basicity and potential for systemic toxicity (targeting the liver/kidneys) and distinctive olfactory fatigue.

  • The Aldehyde Moiety: Introduces high reactivity toward nucleophiles (proteins/DNA), creating a risk of skin sensitization and respiratory irritation.

This guide moves beyond generic SDS advice to provide a field-validated operational framework for handling this compound with zero-exposure targets.

Risk Assessment & Hazard Characterization

Before handling, you must validate the specific lot properties. While many methoxy-pyridines are low-melting solids, impurities or isomeric variations can result in supercooled oils.

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Skin Irritant H315 Lipophilic pyridine ring facilitates dermal absorption; aldehyde cross-links keratin.Standard nitrile gloves may offer insufficient lag time. Double-gloving is mandatory.
Eye Irritant H319 Aldehyde vapors are lachrymators; direct contact causes severe conjunctivitis.Safety glasses are insufficient for oil handling; chemical splash goggles are required outside the hood.
STOT-SE H335 Mucosal irritation via inhalation of dust or vapor.Zero-tolerance for open-bench handling. All transfers must occur under LEV (Local Exhaust Ventilation).
Sensitizer SuspectedHaptenization of proteins by the aldehyde group.Exposure history matters. Previous sensitization to pyridines may trigger hyper-reactivity.

Personal Protective Equipment (PPE) Matrix

Hand Protection: The Permeation Defense
  • Primary Layer (Inner): 4-mil Nitrile (Disposable).

  • Secondary Layer (Outer): 8-mil Nitrile or Silver Shield™ (Laminate) if handling concentrated stock solutions (>1M).

  • Rationale: Pyridine derivatives are aggressive solvents. They can swell thin nitrile, reducing breakthrough time to <5 minutes. The air gap between double gloves provides a critical buffer zone.

Respiratory Protection: The Vapor Trap
  • Primary Control: Fume Hood (Face velocity: 100 fpm / 0.5 m/s).

  • Secondary (Spill/Maintenance): Half-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.

    • Note: The "Acid Gas" component is cited because pyridine vapors can be neutralized by acid scrubbers, but for PPE, OV is the primary defense against the organic backbone.

Ocular & Body Defense[1][2][3][4]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Reasoning: Aldehyde vapors can bypass side-shields of standard safety glasses, causing weeping that obscures vision during critical weighing steps.

  • Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.

Operational Protocol: The Closed-Loop Workflow

This protocol ensures the chemical remains contained from storage to reaction vessel.

Step 1: Pre-Operational Check
  • Verify Fume Hood operation (magnehelic gauge check).

  • Prepare a "Quench Station" inside the hood: A beaker containing 5% aqueous Sodium Bisulfite (NaHSO₃) or dilute HCl.

    • Why? Bisulfite reacts with the aldehyde to form a water-soluble adduct; Acid neutralizes the pyridine base.

Step 2: Weighing & Transfer
  • If Solid: Use a disposable anti-static weighing boat. Do not use a spatula that has touched other metal salts (risk of catalytic decomposition).

  • If Oil/Liquid:

    • Do not pour. Use a glass syringe with a wide-bore needle or a positive-displacement pipette.

    • Technique: "Draw and Wipe." Draw the liquid, wipe the exterior of the needle with a Kimwipe (dispose of wipe immediately in solid waste), then transfer.

Step 3: Reaction Setup
  • Add the aldehyde last if possible, or as a solution in the reaction solvent.

  • Incompatibility Alert: Avoid mixing directly with strong oxidizing agents (e.g., KMnO₄, HNO₃) or strong Lewis acids without solvent dilution, as this may trigger exothermic polymerization.

Step 4: Decontamination
  • Immediately rinse all glassware/syringes in the Quench Station (Step 1) before removing them from the hood.

  • Causality: This converts the volatile, toxic intermediate into a benign salt before it enters the general wash area.

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of handling, emphasizing the "Check-Gate" decision points that prevent exposure.

SafetyProtocol Start Start: Chemical Retrieval RiskCheck Risk Assessment (Solid vs. Oil?) Start->RiskCheck PPE_Solid PPE: N95 + Goggles + Dbl Nitrile RiskCheck->PPE_Solid If Solid PPE_Oil PPE: OV Respirator + Laminate Gloves RiskCheck->PPE_Oil If Liquid/Oil Weighing Transfer in Fume Hood (No Open Bench) PPE_Solid->Weighing PPE_Oil->Weighing Quench Immediate Decon (Bisulfite/Acid Wash) Weighing->Quench Used Glassware Disposal Waste Segregation (High Temp Incineration) Quench->Disposal

Caption: Operational workflow for handling 4-Methoxy-6-methylpyridine-3-carbaldehyde, distinguishing protocols based on physical state.

Disposal & Emergency Response

Waste Management
  • Stream: Non-Halogenated Organic Waste (unless halogenated solvents are used).

  • Labeling: Must explicitly state "Contains Pyridine Derivatives" and "Aldehydes."

  • Method: High-temperature incineration is the only acceptable disposal method to ensure destruction of the pyridine ring.

Spill Response (Small Scale < 50mL/g)
  • Evacuate the immediate area (radius 3m).

  • Don PPE: Double gloves, goggles, and respirator.

  • Neutralize: Cover spill with Vermiculite or Sand mixed with sodium bisulfite.

  • Collect: Scoop into a sealable jar. Do not use dustpans that generate aerosols.

  • Clean: Wipe surface with 1N HCl followed by soap and water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12460470, 4-Methylpyridine-3-carbaldehyde. Retrieved from [Link]

    • Note: Used as a structural analog for hazard extrapolation regarding the methyl-pyridine-carbaldehyde core.
  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Note: Referenced for specific handling of methoxy-pyridine-aldehyde class compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.